6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONBUGAZNEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345620 | |
| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-62-2 | |
| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives
An In-Depth Technical Guide to the Biological Activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives
Abstract
The 4,5-dihydro-3(2H)-pyridazinone ring system represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities. This technical guide focuses on a specific, synthetically accessible subclass: this compound derivatives. The strategic incorporation of a 4-fluorophenyl moiety at the 6-position often enhances metabolic stability and modulates electronic properties, influencing biological potency and selectivity. This document synthesizes current research to provide an in-depth analysis of the primary biological activities associated with this structural class, including potent cardiotonic, anti-inflammatory, and antimicrobial effects. We will explore the underlying mechanisms of action, primarily centered on the inhibition of key enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COX), and delineate the structure-activity relationships (SAR) that govern therapeutic efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview supported by detailed experimental protocols and mechanistic diagrams to facilitate further investigation and optimization of this promising chemical series.
The Pyridazinone Scaffold: A Versatile Core in Drug Discovery
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyridazinone nucleus is a recurring motif in a multitude of biologically active agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including antihypertensive, analgesic, anticonvulsant, anticancer, and antiplatelet activities.[3][4] The 4,5-dihydro-3(2H)-pyridazinone core, in particular, offers a synthetically tractable framework that can be readily functionalized at several positions to fine-tune its interaction with biological targets.[1]
The substitution at the C6 position with an aryl group is a critical determinant of activity. The 6-(4-Fluorophenyl) substitution is of particular interest; the fluorine atom serves as a bioisostere of hydrogen but introduces significant changes in molecular properties. It can block metabolic oxidation at the para-position of the phenyl ring, thereby improving pharmacokinetic profiles, and its high electronegativity can lead to favorable electrostatic interactions with enzyme active sites.
Caption: Core chemical structure of the title compound.
Cardiotonic and Vasodilatory Activities
Derivatives of 6-aryl-4,5-dihydro-3(2H)-pyridazinone are well-documented as potent cardiotonic agents, making them valuable leads in the treatment of congestive heart failure.[3][5] Compounds in this class have demonstrated positive inotropic (increasing the force of heart contraction) and vasodilatory effects, often with a favorable safety profile compared to other agents.[6][7]
Mechanism of Action: Phosphodiesterase III (PDE-III) Inhibition
The primary mechanism underlying the cardiotonic and vasodilatory effects of these compounds is the selective inhibition of phosphodiesterase III (PDE-III), an enzyme highly expressed in cardiac and smooth muscle.[7][8][9] PDE-III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE-III, these pyridazinone derivatives prevent the breakdown of cAMP, leading to its accumulation within the cell.[8][10]
In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively, leading to a stronger force of contraction. In vascular smooth muscle cells, increased cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light-chain kinase (MLCK), resulting in vasodilation and reduced blood pressure.[9]
Caption: Mechanism of cardiotonic action via PDE-III inhibition.
Structure-Activity Relationship (SAR) Insights
-
C6-Aryl Group: The nature of the aryl substituent at the 6-position is crucial. The presence of an electron-withdrawing group like fluorine on the phenyl ring can enhance potency.
-
C5-Substitution: Introduction of a small alkyl group, such as methyl, at the 5-position has been shown to produce some of the most potent compounds in the series.[7]
-
N2-Substitution: The substituent on the pyridazinone nitrogen can modulate activity and selectivity.
Data Summary: Cardiotonic Potency
The following table summarizes the vasodilatory activity of representative pyridazinone derivatives compared to the standard drug, hydralazine.
| Compound | Description | Vasorelaxant Activity (EC50) | Reference |
| Acid (16) | 6-phenylpyridazin-3(2H)-one derivative | 0.339 µM | [6] |
| Ester (17) | Ester analog of compound 16 | 1.225 µM | [6] |
| Hydrazide (18) | 4-methoxyphenyl hydrazide derivative | 1.204 µM | [6] |
| Hydralazine | Standard Vasodilator Drug | 18.210 µM | [6] |
Experimental Protocol: Ex Vivo Cardiotonic Activity Assessment (Isolated Perfused Heart)
This protocol is based on methodologies described for assessing the cardiotonic effects of novel pyridazinone compounds.[5][11]
-
Animal Preparation: A toad or rat is humanely euthanized in accordance with institutional animal care guidelines.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff or Straub's perfusion apparatus cannula via the aorta.
-
Perfusion: The heart is perfused with an oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Ringer's or Krebs-Henseleit solution) maintained at 37°C.
-
Equilibration: The preparation is allowed to equilibrate for 20-30 minutes until a stable heart rate and contractile force are achieved.
-
Data Recording: A force transducer connected to the apex of the ventricle records isometric contractions, and heart rate is monitored.
-
Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., DMSO, then diluted in perfusate), is administered into the perfusion line at increasing concentrations.
-
Control: A vehicle control is administered to ensure the solvent has no effect. A positive control, such as the known cardiotonic agent levosimendan, is used for comparison.[5]
-
Analysis: The percentage change in contractile force and heart rate from baseline is calculated for each concentration to generate a dose-response curve and determine the EC₅₀ value.
Anti-inflammatory Activity
The pyridazinone core has emerged as a premier structure for developing novel anti-inflammatory agents, often exhibiting reduced gastrointestinal side effects, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][14]
Mechanism of Action: Dual Inhibition of COX-2 and PDE4
The anti-inflammatory effects of 6-aryl-pyridazinone derivatives are often attributed to a dual mechanism involving the inhibition of both cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4).[15][16]
-
COX-2 Inhibition: Inflammation is characterized by the increased production of prostaglandins, which is catalyzed by cyclooxygenase enzymes. While COX-1 is constitutively expressed and plays a role in gastric protection and renal function, COX-2 is induced at sites of inflammation.[15] Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with an improved safety profile. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[8][15]
-
PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including macrophages, neutrophils, and T-cells.[16] Similar to the mechanism in cardiac cells, PDE4 inhibition elevates intracellular cAMP. In immune cells, this increase in cAMP suppresses the inflammatory response by inhibiting the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while promoting the release of anti-inflammatory cytokines.[15][16]
Caption: Dual anti-inflammatory mechanisms of pyridazinone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[4][15]
-
Animal Grouping: Male Wistar or Sprague-Dawley rats (150-200g) are divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test compound groups at various doses.
-
Compound Administration: The test compounds and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.
-
Inflammation Induction: A 0.1 mL injection of 1% w/v carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)_treated / (Vt - V₀)_control] * 100 where Vt is the paw volume at time 't'. The results allow for the determination of the compound's efficacy and duration of action.
Antimicrobial Activity
Various 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[17][18][19] This positions them as potential starting points for the development of new chemotherapeutic agents to combat infectious diseases.
Spectrum of Activity and SAR
The antimicrobial potency is highly dependent on the substitution pattern. Studies have shown that modifications to the N2 position of the pyridazinone ring, often with acetyl hydrazone moieties bearing different benzaldehyde or acetophenone substituents, can drastically alter the spectrum and potency of activity.[17] Some compounds exhibit broad-spectrum activity, while others are more effective against specific classes of organisms, such as Gram-negative bacteria or Candida species.[17][18]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents representative MIC values for pyridazinone derivatives against various microbial strains.
| Compound | A. baumannii (µg/mL) | S. maltophilia (µg/mL) | C. tropicalis (µg/mL) | Reference |
| Cmpd 5 | 31.25 | >125 | >125 | [17] |
| Cmpd 11 | 31.25 | >125 | 62.5 | [17] |
| Cmpd 1 | >125 | 125 | 62.5 | [17] |
| Cmpd 8 | >125 | 125 | 62.5 | [17] |
| Ampicillin | - | 125 | - | [17] |
| Fluconazole | - | - | 62.5 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Several controls are included on each plate:
-
Sterility Control: Broth only (no compound, no inoculum).
-
Growth Control: Broth with inoculum (no compound).
-
Positive Control: A standard antibiotic/antifungal drug (e.g., Amikacin, Fluconazole).[18]
-
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Synthesis Outline
The core 6-aryl-4,5-dihydro-3(2H)-pyridazinone structure is typically synthesized through a straightforward two-step process.
Sources
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Whitepaper: Elucidating the Mechanism of Action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone: A Strategic Research Guide
An in-depth technical guide on the core mechanism of action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is provided for researchers, scientists, and drug development professionals. This guide offers full editorial control to structure the information, focusing on scientific integrity and logic. It synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices. The content includes in-text citations to authoritative sources, a complete reference list, and visualizations such as tables and diagrams to present data and experimental protocols effectively.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a synthetic compound characterized by a pyridazinone heterocyclic core. While the broader class of pyridazinone derivatives has been explored for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects, the specific mechanism of action for this particular molecule remains uncharacterized in publicly available literature. This guide, therefore, serves as a strategic roadmap for researchers, outlining a comprehensive, multi-pronged approach to systematically investigate and elucidate its mechanism of action. We will proceed from initial hypothesis generation based on structural motifs to detailed experimental workflows for target identification, pathway analysis, and in vivo validation.
Hypothesis Generation: Clues from Chemical Structure
The pyridazinone ring is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Our initial hypotheses are therefore informed by the known activities of structurally related compounds.
-
Hypothesis 1: Phosphodiesterase (PDE) Inhibition. Many pyridazinone derivatives are potent inhibitors of phosphodiesterases (e.g., PDE3), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). This can have profound effects on cardiovascular function, inflammation, and neuronal activity.
-
Hypothesis 2: Cyclooxygenase (COX) Inhibition. The structural features may allow for binding to the active site of COX enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory and analgesic properties.
-
Hypothesis 3: Tyrosine Kinase Modulation. The fluorophenyl group could facilitate interactions with the ATP-binding pocket of various protein kinases, suggesting a role in modulating signal transduction pathways relevant to oncology or immunology.
-
Hypothesis 4: GABA Receptor Modulation. Some heterocyclic compounds interact with neurotransmitter receptors. Given its structure, it is plausible that it could act as a modulator of GABA receptors, suggesting potential applications in neuroscience.
This initial phase is critical as it informs the selection of the first-line screening assays.
Phase 1: Target Identification and Validation
The primary objective is to identify the direct molecular target(s) of this compound. A parallel approach, combining computational and experimental methods, is most efficient.
In Silico and In Vitro Screening
An initial broad screening against panels of known targets can rapidly narrow down the possibilities.
Experimental Protocol: Broad-Spectrum Kinase and PDE Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: For kinase profiling, use a service like the Invitrogen KinaseSenser™ platform. For PDE profiling, utilize a panel of purified recombinant human PDE enzymes (PDE1-11).
-
Primary Screen: Screen the compound at a high concentration (e.g., 10 µM) against the entire panel.
-
Hit Confirmation: For any targets showing >50% inhibition, perform a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration). A 10-point, 3-fold serial dilution starting from 100 µM is a standard approach.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
Table 1: Hypothetical Screening Results for this compound
| Target Family | Representative Target | Activity at 10 µM | IC50 (µM) |
| Kinases | EGFR | <10% Inhibition | >100 |
| Kinases | VEGFR2 | 15% Inhibition | >100 |
| Phosphodiesterases | PDE3A | 95% Inhibition | 0.05 |
| Phosphodiesterases | PDE4B | 20% Inhibition | 15.2 |
| Cyclooxygenases | COX-2 | 5% Inhibition | >100 |
This is example data for illustrative purposes.
Unbiased Target Identification
If panel screening yields no clear hits, or to discover novel targets, unbiased approaches are necessary.
Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for affinity-based target identification.
Phase 2: Pathway Elucidation and Cellular Effects
Assuming our initial screen identified PDE3A as a primary target, the next phase is to confirm this engagement in a cellular context and map the downstream consequences.
Target Engagement in Cells
It is crucial to demonstrate that the compound interacts with its intended target in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., human platelets, which express high levels of PDE3A) to 80% confluency.
-
Treatment: Treat cells with either vehicle (DMSO) or this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using a specific antibody against PDE3A. The binding of the compound should stabilize the protein, shifting its melting curve to higher temperatures.
Downstream Signaling Analysis
Inhibition of PDE3A should lead to an increase in intracellular cAMP.
Experimental Protocol: cAMP Measurement
-
Cell Plating: Plate cells (e.g., CHO cells stably expressing the beta-2 adrenergic receptor) in a 96-well plate.
-
Pre-treatment: Incubate cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin or isoproterenol) for 15 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit from PerkinElmer).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to observe a dose-dependent increase.
Signaling Pathway Visualization
Caption: Hypothesized PDE3A inhibition pathway.
Conclusion: Building a Coherent Mechanistic Model
The systematic approach outlined in this guide, moving from broad, hypothesis-generating screens to specific cellular and biochemical validation, provides a robust framework for elucidating the mechanism of action of a novel compound like this compound. By integrating data from in silico, in vitro, and cellular assays, researchers can build a high-confidence model of the compound's primary targets and its physiological consequences, paving the way for further preclinical and clinical development.
References
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Siddiqui, A. A., & Mishra, R. (2011). A review on recent advances in the chemistry and biological activities of pyridazinone derivatives. International Journal of Drug Design & Discovery, 2(2), 437-451. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2015). Pyridazine derivatives in heterocyclic synthesis: A review. Molecules, 20(12), 21760-21805. [Link]
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Dogruer, D. S., Onkol, T., & Ozkan, S. (2007). Synthesis and anti-inflammatory and analgesic activity of some new 6-substituted-3(2H)-pyridazinone derivatives. Turkish Journal of Chemistry, 31(3), 333-344. [Link]
Spectroscopic Characterization of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide for Researchers
The pyridazinone scaffold is a "magic moiety" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a 4-fluorophenyl group at the 6-position is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic signature of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is therefore crucial for its identification, purity assessment, and further development.
I. Synthesis of this compound
The most common and efficient method for the synthesis of 4,5-dihydro-3(2H)-pyridazinones involves the cyclocondensation of a γ-ketoacid with hydrazine.[4] In the case of this compound, the logical precursor is 4-(4-fluorophenyl)-4-oxobutanoic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
This intermediate can be synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reagents and Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve succinic anhydride in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
To the stirred suspension, add fluorobenzene dropwise via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-(4-fluorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
The cyclization of the γ-ketoacid with hydrazine hydrate yields the target pyridazinone.[5]
Reagents and Materials:
-
4-(4-fluorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or acetic acid as solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Wash the collected solid with cold ethanol or water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a crystalline solid.
Diagram of Synthetic Workflow:
Caption: Synthetic pathway for this compound.
II. Predicted Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of structurally similar compounds.[6][7][8][9][10]
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 - 2.8 | Triplet (t) | 2H | -CH₂- (C5) |
| ~ 2.9 - 3.1 | Triplet (t) | 2H | -CH₂- (C4) |
| ~ 7.1 - 7.3 | Triplet (t) | 2H | Aromatic H (ortho to F) |
| ~ 7.7 - 7.9 | Doublet of doublets (dd) | 2H | Aromatic H (meta to F) |
| ~ 10.5 - 11.5 | Broad singlet (br s) | 1H | N-H |
Interpretation:
-
Dihydro-pyridazinone Ring Protons: The two methylene groups of the dihydro-pyridazinone ring are expected to appear as two distinct triplets, each integrating to two protons. The protons at C5 will likely be slightly downfield from those at C4 due to their proximity to the C6-aryl substituent. The coupling between these adjacent methylene groups should result in a triplet splitting pattern.
-
Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two multiplets or a triplet and a doublet of doublets. The protons ortho to the fluorine atom are expected to be upfield compared to those meta to the fluorine, and both will show coupling to the fluorine atom in addition to proton-proton coupling.
-
N-H Proton: The amide proton on the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water in the solvent.
Diagram of Proton Environments:
Caption: Key proton environments in this compound. (Note: An actual chemical structure image would replace the placeholder in a real document.)
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 25 - 30 | -CH₂- (C4) |
| ~ 30 - 35 | -CH₂- (C5) |
| ~ 115 - 117 (d, J ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~ 128 - 130 (d, J ≈ 9 Hz) | Aromatic CH (meta to F) |
| ~ 130 - 132 (d, J ≈ 3 Hz) | Aromatic C (ipso to pyridazinone) |
| ~ 155 - 160 | C6 |
| ~ 162 - 165 (d, J ≈ 250 Hz) | Aromatic C-F |
| ~ 168 - 172 | C3 (C=O) |
Interpretation:
-
Aliphatic Carbons: The two methylene carbons of the dihydro-pyridazinone ring will appear in the upfield region of the spectrum.
-
Aromatic Carbons: The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will have a large one-bond coupling constant (¹JCF), while the other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings.
-
Carbonyl and C6 Carbons: The carbonyl carbon (C3) will be the most downfield signal due to the deshielding effect of the oxygen atom. The C6 carbon, being part of a C=N bond and attached to the aromatic ring, will also be significantly downfield.
C. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Predicted IR Absorption Bands (cm⁻¹):
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200 - 3100 | Medium, Broad | N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching |
| 1680 - 1650 | Strong | C=O stretching (amide) |
| 1610 - 1590 | Medium | C=N stretching |
| 1520 - 1480 | Strong | Aromatic C=C stretching |
| 1250 - 1200 | Strong | C-F stretching |
| 850 - 800 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Interpretation:
-
A strong, sharp absorption band in the region of 1680-1650 cm⁻¹ is a key indicator of the amide carbonyl group.
-
The N-H stretching vibration will appear as a broad band around 3200-3100 cm⁻¹.
-
The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
A strong band in the 1250-1200 cm⁻¹ region is characteristic of the C-F bond.
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 206 | High | [M]⁺ (Molecular ion) |
| 178 | Medium | [M - CO]⁺ |
| 177 | Medium | [M - N₂H]⁺ |
| 120 | High | [C₆H₄F-CN]⁺ or [C₇H₄FN]⁺ |
| 95 | High | [C₆H₄F]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 206, corresponding to the molecular formula C₁₀H₉FN₂O. The presence of a single fluorine atom will not result in a significant isotopic pattern.
-
Fragmentation Pattern: Common fragmentation pathways for pyridazinones include the loss of small neutral molecules like CO, N₂, and N₂H. The 4-fluorophenyl group is expected to be a stable fragment, leading to a prominent peak at m/z 95. Further fragmentation of the pyridazinone ring can lead to various other characteristic ions.
III. Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging the extensive knowledge base of pyridazinone chemistry, this document serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds. The provided synthetic protocol offers a practical pathway for obtaining this molecule for further investigation. The careful application of the spectroscopic principles outlined herein will enable scientists to confidently confirm the structure and purity of their synthesized material, paving the way for its exploration in various drug discovery and development programs.
IV. References
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Dal Piaz, V., Giovannoni, M. P., Castellana, C., Palacios, J. M., Beleta, J., Doménech, T., & Segarra, V. (1997). Novel Heterocyclic-Fused Pyridazinones as Potent and Selective Phosphodiesterase IV Inhibitors. Journal of Medicinal Chemistry, 40(10), 1417–1422. [Link]
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MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]
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MDPI. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]
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Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
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National Center for Biotechnology Information. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PubMed Central. [Link]
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ResearchGate. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. [Link]
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PubMed. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. [Link]
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Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
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National Center for Biotechnology Information. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central. [Link]
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Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry. [Link]
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LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. [Link]
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National Center for Biotechnology Information. (n.d.). 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine. [Link]
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LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)hydrazine. PubChem. [Link]
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CAS Common Chemistry. (n.d.). [(2-Fluorophenyl)methyl]hydrazine. [Link]
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ResearchGate. (n.d.). The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. [Link]
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The Strategic Role of Fluorine in Pyridazinone Scaffolds: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tool to modulate physicochemical properties, enhance biological potency, and improve pharmacokinetic profiles. This in-depth technical guide explores the critical structure-activity relationships (SAR) of fluorinated pyridazinones. It delves into the nuanced effects of fluorine substitution on molecular interactions with key biological targets, provides detailed experimental protocols for synthesis and evaluation, and offers insights into the rational design of next-generation pyridazinone-based therapeutics.
The Pyridazinone Core and the Fluorine Advantage
Pyridazin-3(2H)-one and its derivatives represent a versatile class of heterocyclic compounds that have captured the attention of medicinal chemists for decades.[1][2] Their inherent biological activity is attributed to a combination of factors, including their ability to act as hydrogen bond donors and acceptors, and their rigid scaffold which allows for precise orientation of substituents to interact with biological targets.[3] The diverse pharmacological profile of pyridazinone derivatives is extensive, with compounds demonstrating analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular properties, among others.[4]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. Fluorine's unique properties, such as its small size (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5] In the context of the pyridazinone scaffold, fluorination has been shown to be a particularly effective strategy for optimizing biological activity. For instance, the incorporation of a trifluoromethyl moiety onto the pyridazine skeleton has been demonstrated to increase antimicrobial activity.[3]
Structure-Activity Relationships of Fluorinated Pyridazinones
The biological activity of fluorinated pyridazinones is highly dependent on the position and nature of the fluorine substitution, as well as the other substituents on the pyridazinone ring. The following sections explore the SAR of these compounds in key therapeutic areas.
Anticancer Activity: Targeting Kinases and Other Pathways
Pyridazinone derivatives have shown significant promise as anticancer agents, with many acting as inhibitors of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6]
Key SAR Insights for Anticancer Activity:
-
Fluorophenyl Substitution: The presence of a fluorinated phenyl ring at the 6-position of the pyridazinone core is a common feature in many potent anticancer derivatives. The position of the fluorine atom on the phenyl ring can significantly impact activity.
-
Urea/Thiourea Linkers: Many potent VEGFR-2 inhibitors based on a pyridazinone scaffold incorporate a diaryl urea or thiourea moiety, which is crucial for key interactions with the enzyme's active site.[3]
-
Impact of Fluorination on Potency: While direct comparative data between fluorinated and non-fluorinated pyridazinones is still emerging, the inclusion of fluorine is a common strategy in the design of potent kinase inhibitors. The electronegativity of fluorine can influence the electronic environment of the scaffold, potentially enhancing binding interactions.
Molecular Interactions with VEGFR-2:
Molecular docking studies have provided insights into how pyridazinone-based inhibitors bind to the VEGFR-2 active site. Key interactions often involve hydrogen bonding with amino acid residues in the hinge region of the kinase domain. The pyridazinone core and the urea linker are typically central to these interactions. The fluorinated phenyl ring often occupies a hydrophobic pocket, and the fluorine atoms can form favorable interactions, contributing to the overall binding affinity.[6][7]
Caption: Interaction of a fluorinated pyridazinone with the VEGFR-2 active site.
Antimicrobial Activity
Fluorination has been shown to be a valuable strategy for enhancing the antimicrobial properties of pyridazinone derivatives.
Key SAR Insights for Antimicrobial Activity:
-
Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group onto the pyridazine skeleton can lead to a significant increase in antimicrobial activity.[3]
-
Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the pyridazinone core influence the antimicrobial spectrum and potency. Halogen substitutions, including fluorine, are often beneficial.
-
MIC Values: A series of diarylurea derivatives based on pyridazinone scaffolds have demonstrated promising antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus as low as 16 µg/mL.[3] Some derivatives have shown MIC values ranging from 0.5 to 128 µg/mL against S. aureus and MRSA.[3]
Table 1: Representative Antimicrobial Activity of Pyridazinone Derivatives
| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |
| Diarylurea Pyridazinones | Staphylococcus aureus | 16 | [3] |
| Diarylurea Pyridazinones | Candida albicans | 16 | [3] |
| Pyridazinone Congeners | S. aureus and MRSA | 0.5 - 128 | [3] |
Acetylcholinesterase (AChE) Inhibition
Pyridazinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.
Key SAR Insights for AChE Inhibition:
-
Dual Binding Site Inhibition: Potent pyridazinone-based AChE inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8]
-
Molecular Docking Insights: Docking studies suggest that the pyridazinone scaffold can form key interactions within the active site gorge of AChE. For instance, interactions with amino acid residues like Trp286 and Tyr341 have been identified. Halogen substitutions on appended phenyl rings can form halogen bonds with residues such as Gly202, contributing to binding.[9]
Caption: Dual-site binding of a fluorinated pyridazinone to AChE.
Experimental Protocols: A Self-Validating System
The synthesis and biological evaluation of fluorinated pyridazinones require robust and reproducible experimental protocols. The following sections provide detailed methodologies that serve as a self-validating system for researchers in the field.
Synthesis of a Representative Fluorinated Pyridazinone
The synthesis of 6-phenyl-3(2H)-pyridazinone derivatives often starts from the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by cyclization with hydrazine.[2][4]
Step-by-Step Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one:
-
Step 1: Synthesis of β-(4-fluorobenzoyl)propionic acid:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add fluorobenzene.
-
Slowly add succinic anhydride while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for several hours, then heat to a moderate temperature (e.g., 50-60°C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain β-(4-fluorobenzoyl)propionic acid.
-
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, 1H NMR, 13C NMR, and mass spectrometry.
-
-
Step 2: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one:
-
Dissolve β-(4-fluorobenzoyl)propionic acid in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (or hydrazine sulfate) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to afford 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Self-Validation: Confirm the structure and purity of the final product using melting point, 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation Protocols
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Principle: A kinase assay is performed using a recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay.
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated product using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Self-Validation: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control to validate the assay performance.[6] The Z'-factor should be calculated to assess the quality of the assay.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10][11]
-
Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[11]
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
-
Self-Validation: Use standard reference strains (e.g., ATCC strains) with known MIC values for quality control.[10]
This colorimetric assay is widely used to screen for AChE inhibitors.[12][13]
-
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[13][14]
-
Procedure:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound at various concentrations.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition and the IC50 value.
-
-
Self-Validation: A known AChE inhibitor (e.g., Donepezil) should be used as a positive control. The linearity of the reaction rate over time should be confirmed.
Future Perspectives
The exploration of fluorinated pyridazinones in drug discovery is a burgeoning field with immense potential. Future research will likely focus on several key areas:
-
Positional Isomers and Regioselective Synthesis: A systematic investigation into the effects of fluorine substitution at different positions on the pyridazinone and appended aryl rings will be crucial for fine-tuning activity and selectivity. This will necessitate the development of novel and efficient regioselective fluorination methods.
-
Bioisosteric Replacements: Exploring the replacement of a single fluorine atom with other fluorine-containing groups, such as -CF3, -OCF3, or -SCF3, could lead to compounds with improved metabolic stability and cell permeability.
-
Multi-Targeted Agents: The inherent versatility of the pyridazinone scaffold allows for the design of multi-targeted agents. For example, compounds with dual kinase and antimicrobial activity could be developed to address complex diseases like cancer, where patients are often susceptible to infections.[3]
-
Advanced In Silico Modeling: The use of more sophisticated computational methods, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM), will provide more accurate predictions of binding affinities and guide the rational design of more potent and selective inhibitors.
By leveraging a deeper understanding of the structure-activity relationships of fluorinated pyridazinones and employing advanced synthetic and biological evaluation techniques, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
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- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC - NIH.
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- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI.
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Foreword: The Enduring Potential of the Pyridazinone Scaffold
An In-depth Technical Guide to the Discovery of Novel Pyridazinone-Based Compounds as Kinase Inhibitors
As a Senior Application Scientist, I have witnessed the cyclical nature of scaffold popularity in medicinal chemistry. Yet, some structural motifs demonstrate enduring relevance through their sheer versatility. The pyridazinone core is one such scaffold. Its privileged structure, characterized by a di-nitrogen heterocyclic ring, offers a unique combination of hydrogen bonding capabilities, steric modularity, and synthetic accessibility. These features have rendered it a cornerstone in the development of therapeutics targeting a wide array of biological targets, from cardiovascular diseases to oncology.[1]
This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a narrative account of the logic and methodology behind a contemporary drug discovery campaign. We will move beyond simply listing protocols; we will explore the causality behind experimental choices, the importance of self-validating systems, and the iterative process of discovery. Our journey will follow the discovery of a novel, potent pyridazinone-based inhibitor of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies.[2]
Chapter 1: The Rationale - Targeting Bruton's Tyrosine Kinase (BTK)
The selection of a biological target is the first critical decision in any drug discovery program. BTK, a non-receptor tyrosine kinase in the Tec family, is a linchpin in the B-cell receptor (BCR) signaling pathway.[2] Its dysregulation is a known driver of B-cell survival and proliferation in various hematological cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[2] The clinical success of the first-in-class irreversible BTK inhibitor, Ibrutinib, validated this pathway for therapeutic intervention.[1]
However, the emergence of resistance and off-target effects associated with existing therapies necessitates the development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This clinical need provides the foundational logic for exploring new chemical matter, such as novel pyridazinone derivatives, to target BTK.
The Strategic Advantage of the Pyridazinone Scaffold
The pyridazinone core was selected for this campaign for several key reasons:
-
Hydrogen Bonding: The ring nitrogens and the ketone moiety provide crucial hydrogen bond donor and acceptor sites, which are essential for anchoring the molecule within the ATP-binding pocket of kinases.
-
Vectorial Diversity: The scaffold allows for chemical modifications at multiple positions, enabling the exploration of different "vectors" into various sub-pockets of the kinase active site to enhance potency and selectivity.
-
Proven Bioactivity: A rich history of pyridazinone-containing compounds with potent anticancer activities provides a strong precedent for success.[1][3]
Our objective is to design a covalent irreversible inhibitor. This strategy involves incorporating an electrophilic "warhead" that can form a permanent bond with a non-catalytic cysteine residue (Cys481) in the BTK active site, leading to sustained target inhibition.
Chapter 2: Design and Synthesis of a Novel Pyrazolo[3,4-d]pyridazinone Series
Our design strategy began with a lead optimization effort on a pyrazolo[3,4-d]pyridazinone scaffold.[2] The core hypothesis was that an extra hydrogen bond interaction involving the NH of the pyridazinone ring with the carbonyl group of a methionine residue (Met477) in the BTK hinge region could be critical for high-affinity binding.[2]
Synthetic Workflow Overview
The synthesis of our target compounds follows a multi-step, convergent approach. The general workflow is designed to be robust and amenable to the creation of a focused library of analogs for structure-activity relationship (SAR) studies.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide spectrum of pharmacological activities. This technical guide focuses on a specific, yet highly promising derivative, 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of its structural analogs and the broader pyridazinone class allows for the confident identification of its primary therapeutic targets. This document provides an in-depth exploration of these targets, elucidating the underlying mechanisms of action and presenting detailed, field-proven experimental protocols for their investigation. We will delve into the compound's potential as a modulator of key enzymes involved in cardiovascular, inflammatory, and oncogenic signaling pathways, thereby offering a robust framework for future drug discovery and development efforts.
Introduction: The Pyridazinone Core and the Significance of the 4-Fluorophenyl Moiety
The 6-aryl-4,5-dihydropyridazin-3(2H)-one framework is a privileged scaffold in drug discovery, consistently yielding compounds with significant biological effects.[1][2][3][4] The inherent chemical features of this heterocyclic system, including its ability to participate in hydrogen bonding and engage in various molecular interactions, make it an ideal starting point for the design of targeted therapies.[5] The introduction of a 4-fluorophenyl group at the 6-position is a strategic chemical modification. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the entire molecule. This often translates to increased potency and a more favorable pharmacokinetic profile.
This guide will systematically explore the most probable therapeutic targets of this compound, categorized by their primary physiological roles. For each target, we will present the scientific rationale, a proposed mechanism of action, and detailed experimental workflows for validation.
Cardiovascular Targets: Modulating Vascular Tone and Cardiac Function
A substantial body of evidence points to the profound cardiovascular effects of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, including vasodilation, antihypertensive, and cardiotonic (inotropic) activities.[6][7][8][9] The primary molecular targets implicated in these effects are the phosphodiesterase (PDE) enzymes.
Phosphodiesterase 3 (PDE3): A Key Regulator of Cardiac Contractility and Vascular Smooth Muscle Tone
Scientific Rationale: PDE3 is a critical enzyme in the cardiovascular system, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cAMP levels, resulting in enhanced calcium influx and consequently, a positive inotropic (contractility-enhancing) effect. In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.[10] Numerous 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent cardiotonic and vasodilatory effects, consistent with a PDE3 inhibitory mechanism.[1][4][11]
Proposed Mechanism of Action: this compound is hypothesized to act as a competitive inhibitor of the PDE3 enzyme. The pyridazinone core likely mimics the endogenous substrate, while the 4-fluorophenyl moiety engages in specific interactions within the enzyme's active site, leading to potent and selective inhibition.
Diagram: PDE3 Inhibition Signaling Pathway
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solubility and stability of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone.
An In-depth Technical Guide to the Solubility and Stability of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Foreword: Navigating the Preformulation Landscape
In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early hurdles is the thorough characterization of its physicochemical properties. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility and stability of a promising heterocyclic scaffold: this compound.
The pyridazinone core is of significant interest due to its prevalence in compounds exhibiting a range of biological activities, including cardiovascular and anti-inflammatory effects.[1][2][3] The introduction of a fluorine atom on the phenyl ring can significantly modulate properties such as metabolic stability and receptor binding affinity, making this specific analogue a compound of considerable interest.
This document moves beyond a simple recitation of facts. It is designed as a practical guide, grounded in the principles of experimental science. We will not only explore what the solubility and stability profiles are but also delve into the why—the rationale behind the experimental designs and the interpretation of the resulting data. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding, ensuring that the protocols described are not just methods, but self-validating systems for generating robust and reliable data.
While direct, published solubility and stability data for this compound is limited, this guide will leverage established principles and data from closely related structural analogues, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, to provide a predictive and practical framework for its characterization.[4][5]
Physicochemical Characterization: The Foundation of Developability
A molecule's intrinsic properties dictate its ultimate developability. Understanding these characteristics is the first step in designing effective formulation strategies.
1.1 Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉FN₂O
-
Molecular Weight: 192.19 g/mol
The structure features a dihydropyridazinone ring, a heterocyclic system with two adjacent nitrogen atoms, one of which is part of an amide-like lactam. This functionality suggests the potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O and the second nitrogen). The 4-fluorophenyl group introduces lipophilicity and the fluorine atom can influence electronic properties and metabolic stability. The keto-enol tautomerism common in pyridazinones is a key characteristic, with the keto form generally being more stable.[1]
| Property | Predicted Value/Characteristic | Implication for Drug Development |
| pKa | Weakly acidic (N-H proton) | Influences solubility in a pH-dependent manner. |
| LogP | Moderately lipophilic | Affects solubility in aqueous vs. organic media and membrane permeability. |
| Hydrogen Bond Donors | 1 (N-H) | Potential for intermolecular interactions affecting crystal packing and solubility. |
| Hydrogen Bond Acceptors | 2 (C=O, N) | Influences interactions with polar solvents like water. |
Aqueous and Solvent Solubility Profile: A Predictive Approach
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major impediment to successful formulation. The following sections outline a systematic approach to characterizing the solubility of this compound.
2.1 Rationale for Solvent Selection
The choice of solvents is dictated by the need to understand the compound's behavior in both aqueous physiological environments and in potential co-solvent systems used in formulations. Data from a close analogue, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, shows it to be practically insoluble in water but highly soluble in organic solvents like DMSO and Transcutol®.[4] A similar trend is anticipated for the fluorinated derivative.
2.2 Experimental Workflow for Solubility Determination
The equilibrium solubility is determined by adding an excess of the compound to the test solvent, allowing it to reach equilibrium, and then quantifying the amount of dissolved compound in the supernatant, typically by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Equilibrium Solubility Determination.
2.3 Detailed Protocol: HPLC-Based Solubility Measurement
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of each test solvent in duplicate vials.
-
Equilibration: Seal the vials and place them in a shaker incubator at controlled temperatures (e.g., 25 °C and 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with the HPLC mobile phase to a concentration within the calibration range. Analyze the diluted samples by a validated HPLC-UV method. Calculate the solubility based on the calibration curve.
2.4 Predicted Solubility Data
The following table presents hypothetical, yet plausible, solubility data for this compound, extrapolated from the behavior of its non-fluorinated analogue.[4][5]
| Solvent System | Temperature | Predicted Solubility (µg/mL) | Classification |
| Water | 25 °C | < 1 | Practically Insoluble |
| pH 1.2 Buffer | 37 °C | < 1 | Practically Insoluble |
| pH 7.4 Buffer | 37 °C | ~ 1-5 | Very Slightly Soluble |
| Ethanol | 25 °C | ~ 5,000 | Sparingly Soluble |
| Propylene Glycol | 25 °C | ~ 8,000 | Sparingly Soluble |
| PEG 400 | 25 °C | ~ 70,000 | Soluble |
| DMSO | 25 °C | > 500,000 | Very Soluble |
Interpretation of Results: The low aqueous solubility is a key finding, suggesting that formulation strategies such as co-solvents, amorphous solid dispersions, or particle size reduction will be necessary for adequate bioavailability. The pH-independent solubility in the physiological range indicates that the compound is likely non-ionizable under these conditions.
Stability Profile and Forced Degradation Studies
Understanding a molecule's intrinsic stability is mandated by regulatory agencies like the ICH and FDA.[6] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]
3.1 The "Why" of Stress Testing
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those used for accelerated stability testing. The objectives are multi-faceted:
-
Pathway Elucidation: To understand the degradation pathways (e.g., hydrolysis, oxidation).
-
Method Development: To demonstrate the specificity of the analytical method used to separate the parent drug from its degradants.
-
Formulation Guidance: To inform the development of a stable formulation by identifying liabilities.
3.2 Experimental Design for Forced Degradation
A systematic approach is taken, exposing the compound in solution and as a solid to various stress conditions. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that are not relevant to normal storage conditions.[8]
Caption: Workflow for Forced Degradation Studies.
3.3 Detailed Protocols for Stress Testing
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep the solution at room temperature, taking samples at appropriate intervals. Neutralize with 0.1 M HCl before analysis. The lactam bond in the pyridazinone ring is a potential site for base-catalyzed hydrolysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time. The dihydropyridazinone ring may be susceptible to oxidation.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period (e.g., 7 days). Dissolve samples at different time points for analysis.
-
Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.
3.4 Predicted Stability Profile
The following table summarizes the expected outcomes of forced degradation studies on this compound.
| Stress Condition | Predicted Observation | Potential Degradation Pathway |
| Acid (0.1 M HCl, 60°C) | Minor degradation (<10%) after 24h | The molecule is likely stable to acid. |
| Base (0.1 M NaOH, RT) | Significant degradation (>15%) after 8h | Hydrolysis of the lactam bond. |
| Oxidation (3% H₂O₂, RT) | Moderate degradation (~10%) after 24h | Oxidation of the dihydropyridazinone ring. |
| Thermal (Solid, 80°C) | No significant degradation | The solid form is likely thermally stable. |
| Photolytic (ICH Q1B) | Minor degradation (<5%) | The compound is likely photostable. |
Interpretation and Next Steps: The primary liability appears to be hydrolytic instability under basic conditions. This is a critical piece of information for formulation development, suggesting that the pH of any aqueous formulation should be maintained in the neutral to acidic range. The degradation products observed should be further characterized using mass spectrometry (LC-MS) to elucidate their structures and confirm the degradation pathways.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the Based on established scientific principles and data from close structural analogues, we predict that this compound is a poorly water-soluble molecule with a specific liability to base-catalyzed hydrolysis.
The experimental protocols and predictive data presented herein serve as a robust starting point for any research team working with this, or similar, pyridazinone-based molecules. The logical, step-by-step workflows ensure that the data generated is reliable and directly applicable to addressing the core challenges of preformulation development. Future work should focus on experimentally verifying these predicted profiles and using the insights gained to develop a stable and bioavailable formulation.
References
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PubChem. 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. National Center for Biotechnology Information. Available from: [Link]
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NIH National Library of Medicine. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]
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MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available from: [Link]
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A Technical Guide to the Preliminary In-Vitro Screening of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This structural motif is present in numerous compounds investigated for their anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. The compound of interest, 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, belongs to the 6-aryl-4,5-dihydropyridazin-3(2H)-one class, which has shown promise in various therapeutic areas. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making a thorough in-vitro evaluation a critical first step in its drug discovery journey.
This guide provides a comprehensive framework for the preliminary in-vitro screening of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to provide a robust initial assessment of the compound's biological activity, guiding further, more focused investigations. Our approach is grounded in established protocols and a rationale-driven selection of assays to probe the most probable therapeutic potentials of this compound class.
Chapter 1: Foundational Cytotoxicity Assessment
Prior to evaluating specific pharmacological activities, it is imperative to determine the cytotoxic profile of the test compound. This foundational assessment identifies the concentration range at which the compound exhibits cellular toxicity, which is crucial for interpreting the results of subsequent bioassays and for identifying a potential therapeutic window. We will employ two robust and widely used colorimetric assays for this purpose: the MTT and SRB assays.
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
The Sulforhodamine B (SRB) assay, on the other hand, is a protein-based assay. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which provides an estimation of cell number.
Recommended Cancer Cell Line Panel for Initial Screening
A broad initial screening against a panel of cancer cell lines from different tissue origins is recommended to identify any potential selective cytotoxicity. The National Cancer Institute's NCI-60 panel is a well-established resource for such screenings.[4][5][6][7][8] For a preliminary in-house screen, a smaller, representative panel can be selected.
| Cancer Type | Recommended Cell Line | Justification |
| Breast Cancer | MCF-7 (Estrogen Receptor positive) | Represents a common type of breast cancer. |
| MDA-MB-231 (Triple-negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype. | |
| Lung Cancer | A549 (Non-small cell lung cancer) | A widely used and well-characterized lung adenocarcinoma cell line. |
| Colon Cancer | HCT-116 (Colorectal carcinoma) | A standard cell line for colorectal cancer research. |
| Leukemia | K-562 (Chronic myelogenous leukemia) | A suspension cell line, useful for diversifying the screening panel. |
| Normal Cells (Control) | hTERT-immortalized RPE-1 | To assess selectivity towards cancer cells over non-cancerous cells. |
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for both MTT and SRB assays.
Caption: General workflow for in-vitro cytotoxicity assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO, concentration not exceeding 0.5%). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Detailed Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.
Chapter 2: Probing Anti-Inflammatory Activity
Pyridazinone derivatives are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes and cytokines.[2][9] This section outlines a series of in-vitro assays to evaluate the anti-inflammatory potential of this compound.
Rationale for Assay Selection
-
Nitric Oxide (NO) Inhibition Assay: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a pro-inflammatory mediator. Measuring the inhibition of NO production is a common primary screen for anti-inflammatory activity.
-
Cyclooxygenase (COX) Inhibition Assay: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Assessing the inhibitory activity against both isoforms provides insights into the compound's mechanism and potential for gastrointestinal side effects (associated with COX-1 inhibition).
-
Pro-inflammatory Cytokine Inhibition Assays (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[10][11][12] Measuring the compound's ability to suppress the production of these cytokines provides a direct assessment of its anti-inflammatory efficacy.
Inflammatory Signaling Pathway
The following diagram illustrates the key pathways involved in the inflammatory response targeted by the proposed assays.
Caption: Simplified inflammatory signaling pathway in macrophages.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
Detailed Protocol: COX-1 and COX-2 Inhibition Assay
Commercially available COX inhibitor screening kits are recommended for a standardized and reliable assessment.[13] The general principle involves providing the enzyme (COX-1 or COX-2), a heme cofactor, arachidonic acid (the substrate), and a colorimetric or fluorometric probe to detect the peroxidase activity of COX.
-
Reagent Preparation: Prepare the assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid solution according to the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: After a specified incubation time, add the detection reagent and measure the absorbance or fluorescence according to the kit's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Detailed Protocol: TNF-α and IL-6 Inhibition Assays
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with the test compound and LPS as described in the NO inhibition assay (Section 2.3).
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement and Quantification: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α and IL-6 in the supernatants using a standard curve.
Chapter 3: Antimicrobial Activity Screening
Given that many heterocyclic compounds, including pyridazinones, exhibit antimicrobial properties, a preliminary screening for antibacterial and antifungal activity is warranted. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Selection of Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. The American Type Culture Collection (ATCC) provides well-characterized strains for antimicrobial testing.[14][15][16][17][18]
| Microorganism | Strain | Gram Stain/Type |
| Staphylococcus aureus | ATCC 29213 | Gram-positive |
| Enterococcus faecalis | ATCC 29212 | Gram-positive |
| Escherichia coli | ATCC 25922 | Gram-negative |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative |
| Candida albicans | ATCC 90028 | Fungus (Yeast) |
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Chapter 4: Data Summary and Future Directions
The preliminary in-vitro screening will generate a wealth of data that needs to be systematically organized and interpreted to guide the next steps in the drug discovery process.
Tabular Summary of Screening Data
| Assay | Cell Line / Microbial Strain | Endpoint | Result |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | |
| MDA-MB-231 | IC₅₀ (µM) | ||
| A549 | IC₅₀ (µM) | ||
| HCT-116 | IC₅₀ (µM) | ||
| K-562 | IC₅₀ (µM) | ||
| RPE-1 | IC₅₀ (µM) | ||
| Anti-inflammatory | RAW 264.7 (NO Inhibition) | IC₅₀ (µM) | |
| COX-1 Inhibition | IC₅₀ (µM) | ||
| COX-2 Inhibition | IC₅₀ (µM) | ||
| RAW 264.7 (TNF-α Inhibition) | IC₅₀ (µM) | ||
| RAW 264.7 (IL-6 Inhibition) | IC₅₀ (µM) | ||
| Antimicrobial | S. aureus | MIC (µg/mL) | |
| E. faecalis | MIC (µg/mL) | ||
| E. coli | MIC (µg/mL) | ||
| P. aeruginosa | MIC (µg/mL) | ||
| C. albicans | MIC (µg/mL) |
Interpretation and Next Steps
The results from this preliminary screening will provide a "hit" profile for this compound.
-
Potent and Selective Cytotoxicity: If the compound shows potent cytotoxicity against one or more cancer cell lines with a significantly higher IC₅₀ in the normal cell line, it warrants further investigation as a potential anticancer agent. Secondary screens against a broader panel of cancer cell lines and mechanistic studies (e.g., apoptosis assays, cell cycle analysis) would be the next logical steps.
-
Significant Anti-inflammatory Activity: Strong inhibition of NO, COX-2, TNF-α, and/or IL-6 at non-toxic concentrations suggests a promising anti-inflammatory candidate. Further studies could include investigating its effects on other inflammatory pathways and in-vivo models of inflammation. A high selectivity for COX-2 over COX-1 is a particularly desirable characteristic.
-
Broad-spectrum or Specific Antimicrobial Activity: A low MIC value against a range of bacteria and/or fungi indicates potential for development as an antimicrobial agent. Further studies would involve determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and testing against a wider panel of clinical isolates, including resistant strains.
The data generated from this comprehensive in-vitro screening will provide a solid foundation for making informed decisions about the future development of this compound as a potential therapeutic agent.
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] These compounds are known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[2][3][4] The target molecule, 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, serves as a crucial intermediate for the development of more complex pharmaceutical candidates. The incorporation of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.
This document provides a detailed, field-proven protocol for the synthesis of this key intermediate, emphasizing the chemical rationale behind the procedural steps to ensure reproducibility and high purity.
Synthetic Strategy and Mechanism
The most direct and widely adopted method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones is the condensation reaction between a γ-keto acid and hydrazine.[1][5][6] This specific protocol details the synthesis via the reaction of 4-(4-fluorophenyl)-4-oxobutanoic acid with hydrazine hydrate.
The reaction proceeds through a two-stage mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the keto acid, forming a hydrazone intermediate.[7]
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the carboxylic acid group. This cyclization, followed by the elimination of a water molecule, yields the stable six-membered dihydropyridazinone ring.[5][8]
The overall transformation is a robust and efficient method for constructing the heterocyclic core.
Caption: Figure 1: Reaction Mechanism for Pyridazinone Synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical lab-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |
| 4-(4-Fluorophenyl)-4-oxobutanoic acid | C₁₀H₉FO₃ | 196.18 | 1.0 | 5.00 g | 25.5 |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.2 | 1.92 mL | 30.6 |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 50 mL | - |
| Product | C₁₀H₉FN₂O | 192.19 | - | ~4.3 g | (87% Yield) |
Detailed Experimental Protocol
4.1. Materials & Equipment
-
Reagents: 4-(4-Fluorophenyl)-4-oxobutanoic acid (≥98%), Hydrazine hydrate (64-65%, reagent grade), Ethanol (200 proof), Deionized water, Ice.
-
Equipment: 100 mL Round-bottom flask, Reflux condenser, Magnetic stir plate and stir bar, Heating mantle, Buchner funnel and filter flask, Filter paper, Beakers, Graduated cylinders, Spatula.
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-(4-fluorophenyl)-4-oxobutanoic acid (5.00 g, 25.5 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Expert Insight: Ethanol is an excellent solvent for this reaction as it effectively dissolves the starting keto acid and is compatible with the reflux temperature required for the cyclization. Acetic acid can also be used and may offer catalytic benefits, but ethanol simplifies the workup.[9]
-
-
Reagent Addition: Place a magnetic stir bar in the flask and begin stirring to create a suspension. Carefully add hydrazine hydrate (1.92 mL, 30.6 mmol) dropwise to the stirring mixture at room temperature.
-
Causality Note: A slight excess of hydrazine (1.2 eq) is used to ensure the complete consumption of the limiting reagent, the keto acid, driving the reaction to completion.
-
-
Reflux: Attach a reflux condenser to the flask and begin heating the mixture using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Expert Insight: The elevated temperature provides the necessary activation energy for both the initial hydrazone formation and the subsequent, more energy-intensive, intramolecular cyclization and dehydration step. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting keto acid spot is no longer visible.
-
-
Product Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Slowly pour the cooled, often clear or slightly yellow, solution into a beaker containing ~200 mL of ice-cold water while stirring. A white or off-white precipitate should form immediately.
-
Causality Note: The target pyridazinone is poorly soluble in water. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out, effectively separating it from the soluble impurities and unreacted hydrazine hydrate.[9]
-
-
Isolation: Allow the precipitate to stir in the ice water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 30 mL) to remove any residual water-soluble impurities.
-
Drying: Dry the product, either by air-drying on the filter paper for several hours or in a vacuum oven at 50-60 °C to a constant weight. The typical yield of the crude product is 85-90%.
4.3. Purification
For most applications, the crude product is of sufficient purity. However, for analytical standards or sensitive downstream applications, recrystallization is recommended.
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Workflow Visualization
Caption: Figure 2: Step-by-Step Experimental Workflow.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the experiment. Avoid inhalation of vapors and contact with skin and eyes.
References
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Ahmad, S., et al. (2010). Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-71. [Link]
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Özdemir, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5439. [Link]
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Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 68, 16-24. [Link]
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Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
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Asif, M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]
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Feliu, L., et al. (2007). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Tetrahedron Letters, 48(48), 8492-8496. [Link]
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Application Note: A Validated Cell-Based Assay Workflow for Characterizing the Bioactivity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Introduction: The Pharmacological Promise of the Pyridazinone Scaffold
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1] Numerous studies have highlighted the potential of substituted pyridazinones as potent anti-proliferative and cytotoxic agents against various human cancer cell lines.[2][3][4] The compound 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone belongs to this promising class of molecules.
This guide provides a comprehensive, field-tested workflow for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. We move beyond a single-endpoint protocol to present a self-validating system. This approach combines a high-sensitivity primary screening assay with confirmatory orthogonal assays to ensure data integrity and provide deeper mechanistic insights. The described workflow is optimized for reproducibility and is scalable for high-throughput screening (HTS) applications.[5][6]
Principle of the Integrated Assay Workflow
The fundamental challenge in early-stage compound profiling is to generate robust and meaningful data efficiently. A single assay can sometimes be misleading; for instance, a reduction in metabolic activity could indicate either cell death (cytotoxicity) or a halt in cell division (cytostasis).[7] To overcome this ambiguity, our workflow employs a multi-pronged strategy.
Workflow Strategy:
-
Primary Screening: A highly sensitive, homogeneous ATP quantification assay (e.g., CellTiter-Glo®) is used to measure overall cell viability.[8] This assay is a gold standard in HTS due to its simple "add-mix-read" format and robust signal, providing a clear measure of metabolically active cells.[5][9]
-
Orthogonal Validation: Hits from the primary screen are then subjected to a multiplexed assay that simultaneously measures two distinct parameters in the same well:
-
Cytotoxicity: Quantified by measuring the release of a conserved, stable protease from necrotic cells, indicating loss of membrane integrity.
-
Apoptosis: Quantified by measuring the activity of effector caspases-3 and -7, which are key executioners of programmed cell death.[8]
-
This integrated approach ensures that a decrease in viability can be confidently attributed to a specific cellular mechanism—cytotoxicity, apoptosis, or a cytostatic effect—thereby creating a self-validating dataset.
Caption: Integrated workflow for compound characterization.
Materials and Reagents
| Item | Description / Recommended Source |
| Test Compound | This compound, dissolved in DMSO to a 10 mM stock. |
| Cell Line | A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma). Justification: Both are well-characterized, robust lines used in NCI-60 screening.[3] |
| Culture Medium | F-12K Medium (for A549) or EMEM (for MCF-7), supplemented with 10% FBS and 1% Pen-Strep. |
| Reagents | DMSO (Cell culture grade), Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS). |
| Assay Plates | 96-well or 384-well solid white, flat-bottom tissue culture-treated plates (for luminescence). |
| Viability Assay Kit | CellTiter-Glo® 2.0 Assay (Promega, Cat. No. G9241) or equivalent ATP-based kit. |
| Multiplex Assay Kit | RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega, Cat. No. JA1011) or equivalent. |
| Positive Control | Staurosporine (1 µM) for apoptosis induction; Digitonin (100 µg/mL) for necrosis. |
| Equipment | Humidified incubator (37°C, 5% CO₂), Biosafety cabinet, Plate-reading luminometer, Multichannel pipettes. |
Protocol 1: Primary Assay - Cell Viability Screening
This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound by measuring cellular ATP levels as an indicator of viability.
Step-by-Step Methodology
-
Cell Seeding Optimization (Pre-experiment):
-
Rationale: Determining the optimal cell number is critical for assay robustness. The goal is to ensure cells are in the exponential growth phase throughout the experiment.[10]
-
Seed a 96-well plate with cells at varying densities (e.g., 1,000 to 20,000 cells/well).
-
Measure viability at 24, 48, and 72 hours. Select the seeding density and time point (typically 72 hours) that provides a robust signal within the linear range of the assay. For A549, a density of 5,000 cells/well is a good starting point.
-
-
Assay Procedure:
-
Cell Plating: Seed 5,000 A549 cells in 100 µL of medium per well in a 96-well white plate. Leave perimeter wells filled with sterile PBS to minimize edge effects. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium, starting from a top concentration of 200 µM (final concentration will be 100 µM). Include a "vehicle control" (0.5% DMSO) and a "no-cell" blank control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a final volume of 100 µL and a final DMSO concentration of ≤0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis
-
Subtract the average luminescence of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of viability for each compound concentration using the formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.
Expected Data Presentation
| Compound Concentration (µM) | Mean Luminescence (RLU) | % Viability |
| 100 | 15,250 | 8.5 |
| 50 | 38,900 | 21.7 |
| 25 | 89,600 | 50.0 |
| 12.5 | 145,100 | 81.0 |
| 6.25 | 172,300 | 96.2 |
| 0 (Vehicle) | 179,100 | 100 |
| Calculated IC50 | 25.0 µM |
Protocol 2: Orthogonal Assay - Multiplexed Cytotoxicity & Apoptosis
This protocol validates the viability results and elucidates the mechanism of cell death.
Caption: Relationship between cell state and assay readouts.
Step-by-Step Methodology
-
Cell Plating and Treatment: Follow the same procedure as in Protocol 1 (Section 4.1, steps 2a-2c), using concentrations around the previously determined IC50 (e.g., 0.2x, 1x, and 5x IC50). Include vehicle, staurosporine (apoptosis control), and no-cell blank controls.
-
Reagent Addition:
-
Prepare the multiplex assay reagent according to the manufacturer's instructions (e.g., RealTime-Glo™ Annexin V).
-
Add the reagent to each well.
-
-
Kinetic Measurement (Optional but Recommended):
-
Rationale: A kinetic reading provides valuable information on the timing of apoptosis and secondary necrosis.[8]
-
Read both fluorescence (for cytotoxicity) and luminescence (for apoptosis) at multiple time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
-
Endpoint Measurement: If a kinetic reading is not possible, perform a single endpoint read at 48 or 72 hours.
Data Interpretation
Analyze the data by comparing the fold-change in signal over the vehicle control.
| Scenario | Viability (ATP) | Cytotoxicity (Fluorescence) | Apoptosis (Luminescence) | Interpretation |
| 1 | ↓↓↓ | ↑↑↑ | ↑↑↑ | Apoptotic Cytotoxicity: Compound kills cells via apoptosis. |
| 2 | ↓↓↓ | ↑↑↑ | ↔ | Necrotic Cytotoxicity: Compound kills cells via necrosis. |
| 3 | ↓ | ↔ | ↔ | Cytostatic Effect: Compound inhibits proliferation without killing cells. |
| 4 | ↓ | ↔ | ↑ | Early Apoptosis: Cells are dying but have not yet lost membrane integrity. |
This multi-parametric analysis provides a robust, trustworthy bioactivity profile for the compound, fulfilling the requirement for a self-validating protocol.[11][12]
References
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Link
-
Crowther, G.J. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Link
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Promega Corporation. Cell Health Screening Assays for Drug Discovery. Link
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An, W., & Tolliday, N.J. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. Link
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Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Link
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Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery. Link
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Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. Link
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Gilbert, D.F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Link
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Altogen Labs. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Link
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Williams, K. (Ed.). (2024). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Springer. Link
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Link
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ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Link
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ResearchGate. Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Link
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Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Link
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PPD, Inc. (2013). Development & Validation of Cell-based Assays. YouTube. Link
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Carradori, S., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules. Link
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Ghorab, M.M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Link
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Lema, C., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs. Link
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Maccioni, E., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. Link
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Semerena, L. (2021). Synthesis and biological evaluation of some new pyridazinone derivatives. Link
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Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Link
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Sharma, P.C. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Link
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Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Link
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Yeşilkaya, A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals. Link
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SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Link
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Benchchem. 6-Phenyl-5-propylpyridazin-3(2H)-one | Research Chemical. Link
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El-Shamy, I.E., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Link
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Carradori, S., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. University of Chieti-Pescara. Link
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El-Shamy, I.E., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PubMed. Link
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enzyme inhibition assay for 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
An Application Note and Protocol for the Evaluation of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone as a Selective Enzyme Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and neuroprotective effects.[1][2] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to characterize the enzyme inhibition profile of a specific derivative, this compound. Recent studies have highlighted that pyridazinone derivatives can act as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a therapeutic target for neurodegenerative disorders like Parkinson's disease.[3][4][5] Furthermore, other pyridazinones have been identified as selective Cyclooxygenase-2 (COX-2) inhibitors, a primary target for anti-inflammatory drugs.[1][6]
This guide presents a primary, in-depth protocol for a fluorometric MAO-B inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) of the title compound. We further provide protocols for assessing its selectivity against the related isoform MAO-A and the inflammatory enzyme COX-2, which is crucial for establishing a comprehensive pharmacological profile.
Part 1: Primary Target Evaluation - Monoamine Oxidase B (MAO-B) Inhibition
Scientific Rationale and Assay Principle
Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters.[3][7] The two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities. Selective MAO-B inhibitors are established therapeutic agents for Parkinson's disease, as they increase dopamine levels in the brain.[3][4]
The assay protocol described here is a robust, high-throughput compatible fluorometric method.[8][9] It quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine or benzylamine).[10] In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (such as Amplex® Red or similar reagents) to yield a highly fluorescent product, resorufin, which can be measured.[11][12] The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will decrease this rate.
Visualization of the MAO-B Assay Principle
Caption: Fluorometric detection of MAO-B activity.
Materials and Reagents
-
Enzyme: Recombinant Human MAO-B (Sigma-Aldrich, Cat# M7441 or similar)
-
Compound: this compound (Test Inhibitor)
-
Control Inhibitor: Selegiline or Pargyline (known selective MAO-B inhibitors)[10][12]
-
Detection Reagents: A commercial kit such as the Monoamine Oxidase Assay Kit (Sigma-Aldrich, Cat# MAK136 or similar) is recommended as it provides an optimized buffer, probe, and HRP solution.[10]
-
Buffer: Assay Buffer (typically 100 mM Tris or phosphate buffer, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Hardware: 96-well black, flat-bottom microplates; fluorescence plate reader with Ex/Em filters for ~535/590 nm; multichannel pipettes.
Detailed Protocol for IC₅₀ Determination
Causality Behind Choices: This protocol uses a pre-incubation step to allow the inhibitor to bind to the enzyme before the reaction is initiated. It is critical to keep the final DMSO concentration low and consistent across all wells (≤1%) as higher concentrations can inhibit enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare or thaw buffer as per manufacturer instructions. Warm to assay temperature (e.g., 37°C).
-
MAO-B Enzyme Solution: Reconstitute and dilute the MAO-B enzyme in cold Assay Buffer to a working concentration that yields a robust linear reaction rate for at least 20-30 minutes. This must be determined empirically in your lab; a good starting point is a 2-fold dilution of the stock. Always prepare fresh and keep on ice.[12]
-
Test Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock to create a range of concentrations for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution in 100% DMSO. These will be your 100X working stocks.
-
Control Inhibitor: Prepare a 100X working stock of Selegiline at a concentration known to give full inhibition (e.g., 100 µM).
-
Substrate Solution: Prepare the substrate in Assay Buffer at a concentration equal to or below its Michaelis constant (Kₘ) for robust inhibitor characterization. A typical final concentration is 1 mM for p-tyramine.[13]
-
Detection Mix: Prepare the HRP/Probe reaction mix according to the kit protocol just before use. Protect from light.[10]
-
-
Assay Procedure (96-Well Plate Format):
-
Layout: Designate wells for:
-
Blank (no enzyme, no inhibitor)
-
Negative Control (enzyme, DMSO vehicle only, represents 0% inhibition)
-
Positive Control (enzyme, saturating concentration of Selegiline, represents 100% inhibition)
-
Test Inhibitor wells (enzyme + serial dilutions of the test compound)
-
-
Inhibitor Addition: Add 1 µL of the 100X DMSO stocks (Test Inhibitor, Selegiline, or pure DMSO) to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the MAO-B Enzyme Solution to all wells except the Blank. Add 50 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 10-15 minutes at 37°C.[12][14] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the Detection Mix (containing the substrate) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 535/587 nm) every minute for 20-40 minutes.[12]
-
Data Analysis and IC₅₀ Calculation
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15][16]
-
Determine Reaction Rates: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic read (ΔRFU/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_NegativeControl - Rate_Blank))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration (log[I]).
-
Calculate IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[14] This will provide the IC₅₀ value.
Part 2: Selectivity and Off-Target Profiling
Scientific Insight: A potent inhibitor is not necessarily a good drug candidate. High selectivity for the intended target over related enzymes is critical to minimize side effects. For a MAO-B inhibitor, profiling against MAO-A is mandatory. Given the structural class, assessing inhibition of COX-2 is also a prudent step to rule out anti-inflammatory activity that could confound results or indicate a dual-target mechanism.[1]
MAO-A Selectivity Assay
-
Principle: The protocol is identical to the MAO-B assay, with the following key substitutions:
-
Selectivity Index (SI): The SI is a critical measure of selectivity, calculated as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) A high SI value (>100) indicates strong selectivity for MAO-B.
COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG₂), which is then reduced to PGH₂. In this assay, the peroxidase component of COX converts a non-fluorescent probe into a fluorescent product.[17]
-
Protocol Summary:
-
Reagents: Use a commercial kit (e.g., from BPS Bioscience or Assay Genie) containing human recombinant COX-2, assay buffer, heme cofactor, arachidonic acid substrate, and a fluorescent probe (e.g., Amplex™ Red).[11][17] A known COX-2 inhibitor like Celecoxib serves as the positive control.[17]
-
Procedure: Add diluted COX-2 enzyme to wells containing the test inhibitor or DMSO vehicle.[11]
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Initiation: Add a solution containing arachidonic acid and the fluorescent probe to start the reaction.[11]
-
Detection: Read fluorescence kinetically (e.g., Ex/Em = 535/590 nm).
-
Analysis: Calculate the IC₅₀ value as described for the MAO-B assay.
-
Part 3: Data Presentation and Workflow Visualization
Summary of Quantitative Data
Data should be consolidated into a clear table for easy comparison of potency and selectivity.
| Enzyme Target | Test Compound IC₅₀ (µM) [Mean ± SD, n=3] | Control IC₅₀ (µM) [Mean ± SD, n=3] | Selectivity Index |
| MAO-B | e.g., 0.45 ± 0.05 | e.g., 0.08 ± 0.01 (Selegiline) | N/A |
| MAO-A | e.g., > 100 | e.g., 0.05 ± 0.008 (Clorgyline) | > 222 |
| COX-2 | e.g., > 100 | e.g., 0.45 ± 0.06 (Celecoxib)[17] | N/A |
Note: The values presented are hypothetical examples for illustrative purposes.
Visualization of the IC₅₀ Determination Workflow
Caption: Step-by-step workflow for IC₅₀ determination.
References
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Wang, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Herraiz, T., & Guillén, H. (2019). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]
-
Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals. [Link]
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Cilibrizzi, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
Creative Biostructure. (n.d.). Fluorometric Enzyme Assays. Creative Biostructure. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
-
Al-Warhi, T., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. [Link]
-
Sharma, R., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Casati, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
-
Casati, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
ResearchGate. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
-
Gregor, I. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]
-
ResearchGate. (2009). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]
-
Chen, Y., et al. (1990). [Synthesis and platelet aggregation inhibitory activity of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones]. Yao Xue Xue Bao. [Link]
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ResearchGate. (2022). (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]
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Application Notes & Protocols for In-Vivo Efficacy Testing of Pyridazinone Derivatives
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant interest for their therapeutic potential in critical health areas, most notably cardiovascular diseases (CVDs), oncology, and inflammation.[3][4]
The biological effects of pyridazinone compounds are diverse and often depend on the specific substitutions around the core ring structure. Key mechanisms of action include:
-
Phosphodiesterase (PDE) Inhibition: Many pyridazinone derivatives function as potent inhibitors of phosphodiesterase enzymes, particularly PDE3 and PDE4.[3][5][6][7] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), these inhibitors can induce vasodilation and increase cardiac contractility (inodilators), making them valuable for treating heart failure.[3][7] Well-known examples include Pimobendan and Levosimendan.[8]
-
Anti-inflammatory Activity: By targeting mediators like PDE4, pyridazinones can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5][9]
-
Anticancer Properties: Emerging research has highlighted the potent cytotoxic effects of novel pyridazinone compounds on human cancer cells, acting through mechanisms like apoptosis induction and inhibition of tyrosine kinases.[3][10]
Given this therapeutic potential, robust and reproducible in-vivo testing is a critical step in the preclinical development of any new pyridazinone-based drug candidate. This guide provides a framework for selecting appropriate animal models and detailed protocols for assessing efficacy in key therapeutic areas.
Part 1: Strategic Selection of an In-Vivo Model
The success of any preclinical efficacy study hinges on the selection of a "fit-for-purpose" animal model. The ideal model should recapitulate key aspects of the human disease pathophysiology, allowing for a meaningful assessment of the drug candidate's therapeutic effect. Rodents, particularly mice and rats, are the most commonly used models due to their genetic homology to humans, relatively low cost, and short breeding cycles.[11]
Causality Behind Model Selection: The choice of model is dictated by the intended therapeutic application and the specific mechanism of action of the pyridazinone derivative being tested. A model for a compound intended to treat pressure-overload heart failure will be fundamentally different from a model for evaluating an anti-cancer agent.
| Therapeutic Area | Recommended Animal Model | Pathophysiology & Rationale | Key Efficacy Readouts |
| Cardiovascular: Heart Failure | Transverse Aortic Constriction (TAC) in Mice | Surgical constriction of the aorta creates a pressure overload on the left ventricle, leading to a reproducible progression from cardiac hypertrophy to heart failure, mimicking human aortic stenosis.[12][13][14] | Echocardiography (Ejection Fraction, Fractional Shortening), Histology (Fibrosis, Hypertrophy), Hemodynamic measurements. |
| Oncology: Solid Tumors | Subcutaneous Xenograft Model in Immunodeficient Mice (e.g., NSG) | Human cancer cell lines are implanted subcutaneously, forming a palpable, measurable tumor. This model is the workhorse for initial anti-cancer efficacy screening.[15][16] | Tumor Volume (caliper measurement), Body Weight, Survival Analysis, Biomarker analysis from tumor tissue. |
| Inflammation | LPS-Induced Inflammation Model in Mice | Intraperitoneal injection of lipopolysaccharide (LPS) induces a systemic inflammatory response, characterized by the release of cytokines. This model is useful for screening compounds with potential anti-inflammatory activity.[5] | Serum cytokine levels (TNF-α, IL-6), Leukocyte infiltration into tissues (e.g., peritoneal lavage). |
Part 2: Core Protocols for Efficacy Assessment
The following protocols are designed to be self-validating systems, incorporating necessary controls and clear, sequential steps to ensure reproducibility and data integrity.
Protocol 2.1: General Preparation & Administration of Pyridazinone Compounds
Rationale: Proper formulation and administration are critical for achieving desired drug exposure and ensuring animal welfare. The choice of vehicle must solubilize the compound without causing toxicity. The route of administration should align with the intended clinical use.
Materials:
-
Pyridazinone test compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, Dimethyl sulfoxide (DMSO), Saline)
-
Syringes (1 mL) and appropriate gauge gavage or injection needles
-
Scale and vortex mixer
Procedure:
-
Vehicle Selection: Test the solubility of the pyridazinone compound in several non-toxic vehicles. The final formulation should be a clear solution or a fine, homogenous suspension. Note: If DMSO is used, the final concentration administered to the animal should typically be below 5% to avoid toxicity.
-
Formulation Preparation: a. Calculate the required amount of compound and vehicle based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg for oral gavage in mice). b. On the day of dosing, weigh the compound and add it to the appropriate volume of vehicle. c. Vortex or sonicate until the compound is fully dissolved or homogenously suspended. Prepare fresh daily unless stability data indicates otherwise.
-
Administration: a. Weigh each animal to calculate the precise volume to be administered. b. Oral Gavage (p.o.): Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and insert the needle into the esophagus, delivering the formulation directly into the stomach. c. Intraperitoneal Injection (i.p.): Restrain the mouse and inject into the lower right quadrant of the abdomen, avoiding the internal organs.
-
Controls: Always include a vehicle control group that receives the same volume of the formulation without the active compound.
Protocol 2.2: Efficacy Testing in a Murine Xenograft Cancer Model
Rationale: This model assesses the ability of a pyridazinone derivative to inhibit the growth of human tumors in an in-vivo setting.[16] Using immunodeficient mice (e.g., NSG or Nude) is essential to prevent rejection of the human cancer cells.
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions until they are in the logarithmic growth phase.[15]
-
Cell Preparation for Implantation: a. Harvest and wash the cells with sterile, serum-free medium or PBS. b. Resuspend the cells to a final concentration of 1-5 x 10⁷ cells/mL.[15] For poorly growing cell lines, resuspending in a 1:1 mixture with Matrigel or Cultrex BME can improve tumor take rates.[15][17] Keep the cell suspension on ice.
-
Tumor Implantation: a. Anesthetize 6-8 week old female NSG mice. b. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[15]
-
Monitoring and Grouping: a. Monitor animals daily for health and tumor growth. b. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment: a. Administer the pyridazinone compound or vehicle control according to a pre-defined schedule (e.g., once daily, 5 days a week) via the chosen route (Protocol 2.1).
-
Efficacy Measurement: a. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . b. Record the body weight of each animal at the same time to monitor for toxicity. c. Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a set duration.
-
Endpoint Analysis: a. At the end of the study, euthanize the animals and excise the tumors. b. Weigh the tumors and process them for further analysis (e.g., histology, Western blot, qPCR) to investigate the compound's mechanism of action.
Protocol 2.3: Efficacy Testing in a Pressure-Overload Heart Failure Model (TAC)
Rationale: The TAC model is considered a gold standard for preclinical heart failure research.[14] It mimics the progression of human heart disease caused by chronic pressure overload, allowing for the evaluation of compounds that aim to improve cardiac function or prevent adverse remodeling.[13]
Procedure:
-
Surgical Procedure (TAC): a. Anesthetize an adult mouse (e.g., C57BL/6) and perform endotracheal intubation.[13] Maintain anesthesia with isoflurane.[12] b. Perform a thoracotomy to expose the aortic arch. c. Place a suture (e.g., 6-0 Proline) around the transverse aorta between the brachiocephalic and left common carotid arteries.[12] d. Tie the suture snugly around the aorta and a spacer needle (e.g., 27-gauge) to create a defined stenosis. Remove the spacer needle. e. Close the chest and allow the animal to recover. f. Sham Control: Perform the same surgical procedure on a control group of animals but do not tighten the suture around the aorta.
-
Post-Surgical Monitoring and Treatment Initiation: a. Allow animals to recover for 1-2 weeks. The heart will begin to undergo hypertrophic remodeling in response to the pressure overload. b. Initiate treatment with the pyridazinone compound or vehicle control (Protocol 2.1). Treatment can be prophylactic (starting soon after surgery) or therapeutic (starting after cardiac dysfunction is established, typically 2-4 weeks post-TAC).
-
Efficacy Measurement (Echocardiography): a. At baseline (before treatment starts) and at regular intervals (e.g., every 2 weeks), perform transthoracic echocardiography on lightly anesthetized mice. b. Acquire M-mode and B-mode images to measure key parameters of cardiac function and structure, including:
- Left Ventricular Ejection Fraction (LVEF %): The primary measure of systolic function.
- Fractional Shortening (FS %): Another key indicator of systolic function.
- Left Ventricular Internal Diameter (LVID): To assess chamber dilation.
- Wall Thickness: To assess hypertrophy.
-
Endpoint Analysis: a. After the treatment period (e.g., 4-8 weeks), perform a final functional assessment. b. Euthanize the animals, excise the hearts, and measure heart weight to body weight ratio (HW/BW) as an index of hypertrophy. c. Process the heart tissue for histological analysis (e.g., Masson's Trichrome stain for fibrosis, H&E for cell size) to assess cardiac remodeling.
Part 3: Visualizing the Process
Experimental & Mechanistic Diagrams
A clear visualization of the experimental workflow ensures all logical steps are followed, while a pathway diagram helps connect the in-vivo results back to the compound's proposed mechanism of action.
Caption: General workflow for in-vivo efficacy testing of pyridazinone compounds.
Caption: Simplified signaling pathway for PDE3-inhibiting pyridazinones in cardiomyocytes.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(11), 2835-2856. [Link]
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Sharma, V., & Kumar, P. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Lhassani, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 433-444. [Link]
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Gual-Puig, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101753. [Link]
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Nakamura, N., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3418-3422. [Link]
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Tse, J. R., & Martin, D. R. (2019). Modeling heart failure in animal models for novel drug discovery and development. Expert Opinion on Drug Discovery, 14(10), 1001-1012. [Link]
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Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports, 2(2), 67-75. [Link]
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Boswood, A., et al. (2016). Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial. Journal of Veterinary Internal Medicine, 30(6), 1765-1779. [Link]
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Mouse Metabolic Phenotyping Centers. (2018). Transverse Aortic Constriction (TAC). MMPC Protocols. [Link]
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Nickson, T. (2020). Levosimendan. LITFL CCC Pharmacology. [Link]
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Jackson, K., et al. (2021). Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study. Frontiers in Veterinary Science, 8, 731173. [Link]
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Al-Awwad, J., & Dobalian, A. (2019). Use of levosimendan in acute and advanced heart failure: short review. Therapeutics and Clinical Risk Management, 15, 771-778. [Link]
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deAlmeida, A. C., van Oort, R. J., & Wehrens, X. H. T. (2010). Transverse Aortic Constriction in Mice. Journal of Visualized Experiments, (38), 1729. [Link]
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Liu, B., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(23), 16980. [Link]
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Omar, H. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(9), 1189-1207. [Link]
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Houser, S. R., et al. (2012). Animal Models of Heart Failure. Circulation Research, 111(1), 131-150. [Link]
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Hilton, J. F. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]
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InnoSer. (2024). Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure. InnoSer. [Link]
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Wikipedia. (2023). Levosimendan. Wikipedia. [Link]
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Kumar, P., & Sharma, V. (2018). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4064. [Link]
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Zuberi, A., & Lutz, C. (2016). The Role of Mouse Models in Drug Discovery. ILAR Journal, 57(2), 178-185. [Link]
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Ansari, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Polycyclic Aromatic Compounds, 1-24. [Link]
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Mollar, C., et al. (2007). A review of levosimendan in the treatment of heart failure. Vascular Health and Risk Management, 3(4), 435-445. [Link]
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Royal Society of Chemistry. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]
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Frankenreiter, S., et al. (2020). Small animal models of heart failure. Cardiovascular Research, 116(8), 1425-1443. [Link]
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Ljungvall, I., et al. (2014). The effect of treatment with pimobendan in dogs with preclinical mitral valve disease – a placebo-controlled double-blinded crossover study. Journal of Veterinary Cardiology, 16(4), 227-238. [Link]
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Caforio, A. L. P., et al. (2019). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 14(7), 635-646. [Link]
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JoVE. (2017). Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy. Journal of Visualized Experiments. [Link]
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Hambrook, L. E., & Scollan, K. F. (2018). Effect of pimobendan on the clinical outcome and survival of cats with non-taurine responsive dilated cardiomyopathy. Journal of Veterinary Cardiology, 20(1), 1-10. [Link]
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Tewari, A. K., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(14), 1083-1099. [Link]
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Patten, R. D., & Hall-Porter, M. R. (2009). Small Animal Models of Heart Failure: Development of Novel Therapies, Past and Present. Cardiovascular Drugs and Therapy, 23(1), 61-73. [Link]
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Topic: Analytical Methods for the Robust Quantification of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical quantification of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic compound of significant interest in pharmaceutical development due to the established bioactivity of the pyridazinone scaffold[1][2]. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The causality behind critical methodological choices—from sample preparation to instrument parameters—is explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed with self-validating principles and adhere to the standards outlined in the ICH Q2(R2) guidelines for analytical procedure validation[3][4].
Introduction and Analytical Strategy
This compound belongs to a class of compounds known for a wide range of biological activities[1]. Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing. The selection of an appropriate analytical method is contingent on the sample matrix and the required sensitivity.
-
For API and Pharmaceutical Formulations: HPLC-UV is often the method of choice. Its robustness, cost-effectiveness, and precision make it ideal for quantifying the analyte at relatively high concentrations (μg/mL to mg/mL range).
-
For Biological Matrices (Plasma, Urine, Tissue): LC-MS/MS is the gold standard. Its superior sensitivity (pg/mL to ng/mL range) and selectivity are necessary to measure low drug concentrations in complex biological environments, overcoming significant matrix effects[5].
This guide provides validated starting points for both techniques, grounded in established chromatographic principles and regulatory expectations[6][7].
Analyte Physicochemical Properties
-
Structure:
(Self-generated image for illustrative purposes) -
Molecular Formula: C₁₀H₉FN₂O
-
Molecular Weight: 192.19 g/mol
-
Key Features for Analysis: The molecule possesses a chromophore (the aromatic ring and conjugated system), making it suitable for UV detection. Its polarity is moderate, making it amenable to reversed-phase chromatography. The presence of nitrogen atoms provides sites for efficient ionization in mass spectrometry.
Core Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is the workhorse for quality control, offering a balance of performance and accessibility. The primary goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or excipients.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice. This non-polar stationary phase is highly effective for retaining moderately polar compounds like the target analyte through hydrophobic interactions. A column with a 5 µm particle size provides a good balance between efficiency and backpressure[8].
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as 0.1% formic or acetic acid, is incorporated to suppress the ionization of any residual silanol groups on the column, leading to improved peak shape and consistent retention times[8].
-
Detection: The UV detection wavelength is set based on the analyte's maximum absorbance (λ-max). For phenyl-substituted pyridazinones, this is typically in the range of 250-280 nm. A photodiode array (PDA) detector is recommended during method development to assess peak purity and confirm the optimal wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, LC-MS/MS provides unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) in positive mode is the logical starting point. The nitrogen atoms in the pyridazinone ring are readily protonated to form the [M+H]⁺ ion.
-
Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (Precursor Ion Selection): The first quadrupole is set to isolate the protonated molecular ion ([M+H]⁺, m/z 193.2).
-
Q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Product Ion Selection): The third quadrupole is set to monitor for a specific, stable fragment ion. This two-stage mass filtering ensures that only fragments originating from the target analyte are detected, drastically reducing background noise.
-
-
Chromatography: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred to generate narrow peaks, which enhances the signal-to-noise ratio and improves sensitivity[5]. The mobile phase composition is similar to that for HPLC-UV but uses LC-MS grade solvents and volatile additives like formic acid to ensure compatibility with the mass spectrometer.
Sample Preparation: A Critical Prerequisite
The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the sample if necessary. The choice of technique is matrix-dependent.
-
Protein Precipitation (PPT): A rapid and simple method for plasma or serum samples. It involves adding a water-miscible organic solvent (typically acetonitrile) to precipitate proteins. While fast, it is the least clean method and may not remove other interferences like phospholipids[9][10].
-
Liquid-Liquid Extraction (LLE): A more selective technique based on the partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). It provides a cleaner extract than PPT[11].
-
Solid-Phase Extraction (SPE): The most powerful and selective technique. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. This method provides the cleanest extracts and allows for significant sample concentration[9][12].
Detailed Experimental Protocols
Protocol 1: Quantification by HPLC-UV for API or Formulations
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. (This gradient is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Verify with analyte spectrum)[8]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (API): Prepare a solution of the API in the diluent at a target concentration of ~50 µg/mL.
-
Sample Preparation (Formulation): For a tablet, accurately weigh and grind several tablets to a fine powder. Weigh an amount of powder equivalent to one average tablet weight and extract with a known volume of diluent. Sonicate for 15 minutes, centrifuge, and dilute the supernatant to the target concentration within the calibration range.
3. System Suitability and Analysis Sequence:
-
System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be between 0.8 and 1.5.
-
Analysis Sequence: Run a blank (diluent), followed by the calibration standards (low to high), QC samples, and then the unknown samples.
Protocol 2: Quantification by LC-MS/MS for Biological Samples (Plasma)
1. Instrumentation and Conditions:
-
LC System: UHPLC system.
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Parameters (Example - Must be Optimized):
-
Ionization Mode: ESI Positive
-
MRM Transition: 193.2 → 111.1 (Precursor → Product). Note: The product ion m/z=111.1 corresponds to the fluorophenyl fragment and must be confirmed via infusion and product ion scan.
-
Dwell Time: 100 ms
-
Collision Energy: 25 eV (Optimize for maximum signal)
-
Source Temp: 500 °C
-
2. Sample Preparation (Solid-Phase Extraction):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a C18 SPE cartridge.
-
Load: Take 100 µL of plasma sample, add 10 µL of internal standard (a structurally similar, stable-isotope labeled version of the analyte is ideal), and 200 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase (e.g., 10% B). Vortex to dissolve.
-
Analyze: Transfer to an autosampler vial for injection.
3. Calibration and Quality Control:
-
Calibration Curve: Prepare calibration standards by spiking known amounts of the analyte into blank control plasma. Process these standards alongside the unknown samples using the SPE protocol described above. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations to be run with the batch to ensure accuracy and precision.
Method Validation Parameters (ICH Q2(R2))
Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose[3]. The protocol must be a self-validating system.
| Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components, impurities, or excipients. | Peak purity analysis (PDA), no interfering peaks in blank matrix (LC-MS/MS). |
| Linearity | Demonstrates a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | As defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery studies. | 98.0% to 102.0% recovery for API. 85.0% to 115.0% for bioanalysis. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | RSD ≤ 2.0% for API. RSD ≤ 15.0% for bioanalysis (≤20% at LOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy/precision criteria.[6] |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp). | System suitability parameters remain within acceptance criteria. |
Summary of Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics for the described methods upon full validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 99.1% - 101.5% | 92.5% - 108.3% |
| Precision (RSD%) | < 1.5% | < 10.0% |
| LOQ | 1 µg/mL | 0.1 ng/mL |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
References
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ResearchGate. An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV | Request PDF. Available from: [Link]
-
MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available from: [Link]
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
-
Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available from: [Link]
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PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Available from: [Link]
-
Biotage. Bioanalytical sample preparation. Available from: [Link]
-
SciSpace. An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Available from: [Link]
-
MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]
-
MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
PubMed. Sample Treatment Based on Extraction Techniques in Biological Matrices. Available from: [Link]
-
ResearchGate. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available from: [Link]
-
PubMed. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]
-
PubMed Central. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Available from: [Link]
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EMA. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available from: [Link]
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ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ResearchGate. Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Request PDF. Available from: [Link]
-
EURL-Pesticides.eu. Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Semantic Scholar. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Available from: [Link]
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Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available from: [Link]
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-
Open Access LMU. Structure elucidation and quantification of the active pharmaceutical ingredient in a non-approved drug and in cat serum using QTRAP. Available from: [Link]
-
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-
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-
ResearchGate. Development of gas chromatography–mass spectrometry (GC–MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. Available from: [Link]
-
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Application Note: High-Throughput Screening of Pyridazinone Derivative Libraries for the Identification of Novel PDE3 Inhibitors
Abstract
This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of pyridazinone derivative libraries to identify novel inhibitors of phosphodiesterase 3 (PDE3). Pyridazinone-based compounds represent a privileged scaffold in medicinal chemistry, showing promise against a range of therapeutic targets.[1][2] This guide details a robust, homogeneous fluorescence polarization (FP) assay designed for automated 384-well plate screening. We offer step-by-step protocols, from reagent preparation to primary screening, hit confirmation, and data analysis. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility. Furthermore, this document adheres to the best practices outlined in the NCATS Assay Guidance Manual to ensure the development of a robust and reliable screening assay.[3][4][5]
Introduction
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant interest in drug discovery due to its wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[6][7][8] A key molecular target for many bioactive pyridazinone derivatives is the phosphodiesterase (PDE) enzyme family.[7] PDEs are crucial regulators of intracellular signaling pathways, catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9]
The PDE3 isozyme, in particular, plays a critical role in cardiovascular function. By degrading cAMP in cardiac and vascular smooth muscle cells, PDE3 modulates cardiac contractility and vasodilation. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. This makes PDE3 an attractive target for the treatment of conditions like acute heart failure and intermittent claudication.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[10] This guide provides a detailed protocol for an HTS campaign targeting PDE3, utilizing a pyridazinone derivative library. The described fluorescence polarization (FP) assay is a homogeneous, competitive immunoassay that is well-suited for HTS due to its simplicity, robustness, and miniaturization potential.[11][12]
Assay Principle
The screening assay is based on the principle of competitive fluorescence polarization immunoassay (FPIA).[12] The assay quantifies the amount of cAMP produced by the PDE3-mediated hydrolysis of a substrate. In the assay well, a fixed concentration of a fluorescently labeled cAMP tracer (cAMP-fluorophore) and a specific anti-cAMP antibody are present.
In the absence of inhibition (negative control), PDE3 hydrolyzes the substrate, leading to a low concentration of cAMP. This allows the anti-cAMP antibody to bind to the cAMP-fluorophore tracer, forming a large molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
In the presence of a pyridazinone-based PDE3 inhibitor, the hydrolysis of the substrate is blocked, leading to an accumulation of unlabeled cAMP. This unlabeled cAMP competes with the cAMP-fluorophore tracer for binding to the anti-cAMP antibody. The unbound cAMP-fluorophore is a small molecule that tumbles rapidly in solution, resulting in a low fluorescence polarization signal. The decrease in fluorescence polarization is therefore directly proportional to the inhibitory activity of the test compound.
Below is a diagram illustrating the PDE3 signaling pathway and the principle of the FP-based HTS assay.
Caption: PDE3 signaling pathway and FP assay principle.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human PDE3A | BPS Bioscience | 60030 |
| cAMP-Fluorophore Tracer | PerkinElmer | FP1234 |
| Anti-cAMP Antibody | PerkinElmer | FP5678 |
| 3',5'-cyclic AMP (cAMP) | Sigma-Aldrich | A9501 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well, black, flat-bottom plates | Corning | 3571 |
| Pyridazinone Derivative Library | In-house or Commercial | N/A |
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and store at 4°C.
-
PDE3A Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to a final concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
cAMP Substrate: Prepare a 10 mM stock solution of cAMP in deionized water. Aliquot and store at -20°C.
-
Positive Control (IBMX): Prepare a 10 mM stock solution of IBMX in DMSO. IBMX is a known non-selective PDE inhibitor.
-
Pyridazinone Library: Prepare 10 mM stock solutions of each compound in DMSO. For primary screening, create a daughter plate with compounds diluted to 1 mM in DMSO.
Protocol 2: HTS Assay Workflow for Primary Screening
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of compounds from the 1 mM daughter plate into the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 5 µM.
-
Dispense 100 nL of DMSO into the control wells (negative and positive controls).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X PDE3A enzyme/cAMP substrate mix in pre-warmed (30°C) Assay Buffer. The final concentration in the 20 µL assay volume should be 1 nM for PDE3A and 100 nM for cAMP.
-
Dispense 10 µL of the enzyme/substrate mix to all wells.
-
-
Incubation:
-
Centrifuge the plates at 1,000 rpm for 1 minute to ensure proper mixing.
-
Incubate the plates at 30°C for 60 minutes.
-
-
Detection Reagent Addition:
-
Prepare a 2X detection mix containing the cAMP-fluorophore tracer and the anti-cAMP antibody in Assay Buffer. The final concentrations will be manufacturer-dependent and should be optimized.
-
Add 10 µL of the detection mix to all wells.
-
-
Final Incubation and Plate Reading:
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a plate reader equipped for FP measurements (e.g., excitation at 485 nm, emission at 535 nm).
-
Caption: High-throughput screening workflow diagram.
Protocol 3: Hit Confirmation and Dose-Response Analysis
-
Compound Selection: Select primary hits based on the criteria defined in the data analysis section.
-
Dose-Response Plate Preparation: Prepare a serial dilution of the selected hit compounds in DMSO, typically an 8-point, 1:3 dilution series starting from 100 µM.
-
Assay Execution: Perform the HTS assay as described in Protocol 2, using the serially diluted compounds.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Analysis and Quality Control
Primary Screen Data Analysis
The raw data from the plate reader is in millipolarization (mP) units. The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (mP_compound - mP_pos) / (mP_neg - mP_pos))
Where:
-
mP_compound is the mP value of the test compound well.
-
mP_pos is the average mP value of the positive control wells (e.g., 10 µM IBMX).
-
mP_neg is the average mP value of the negative control wells (DMSO only).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13][14] It is calculated using the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.
Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
Hit Selection Criteria
A common criterion for hit selection in a primary screen is a percent inhibition greater than three times the standard deviation of the negative control wells. For this assay, a threshold of ≥ 50% inhibition is a robust starting point.
Dose-Response Analysis and Example Data
The IC₅₀ values for confirmed hits are determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.
Below is a table with example data for three hypothetical pyridazinone hits.
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| PYR-001 | 0.25 | 1.1 | 98.5 |
| PYR-002 | 1.5 | 0.9 | 95.2 |
| PYR-003 | 8.7 | 1.3 | 92.1 |
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Z'-Factor (< 0.5) | - Reagent instability- Inconsistent liquid handling- Suboptimal reagent concentrations | - Prepare fresh reagents- Calibrate and validate liquid handlers- Re-optimize enzyme and substrate concentrations |
| High Plate-to-Plate Variability | - Temperature fluctuations- Edge effects | - Ensure consistent incubation temperatures- Avoid using the outer wells of the plate or use a water-filled moat |
| False Positives | - Compound autofluorescence- Compound interference with FP | - Perform a counterscreen without the enzyme to identify fluorescent compounds- Confirm hits with an orthogonal assay |
| False Negatives | - Compound insolubility- Insufficient compound concentration | - Check compound solubility in assay buffer- Test at a higher concentration if possible |
Conclusion
This application note provides a detailed and robust methodology for the high-throughput screening of pyridazinone derivative libraries against PDE3. The described fluorescence polarization assay is a reliable and efficient method for identifying novel inhibitors. By adhering to the principles of sound assay development and quality control, as outlined in resources like the NCATS Assay Guidance Manual, researchers can confidently execute HTS campaigns to accelerate the discovery of new therapeutic agents for cardiovascular diseases and other conditions where PDE3 modulation is beneficial.[16][17]
References
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. National Institutes of Health. [Link]
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Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
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Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry, 15(1), 1-20. [Link]
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. [Link]
-
Pons, J., et al. (2005). Homogeneous cell-based fluorescence polarization assay for the direct detection of cAMP. Assay and Drug Development Technologies, 3(6), 647-657. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Assay Quality Control. (n.d.). Z-Factor Calculator. [Link]
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Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 2(5), 1836-1851. [Link]
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Sui, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(Supplement_2), i758-i764. [Link]
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Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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On HTS. (2023). Z-factor. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual [Internet]. [Link]
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EuroGCT. (n.d.). NCATS Assay Guidance Manual. [Link]
-
BellBrook Labs. (n.d.). What is the Best Phosphodiesterase (PDE) Assay for HTS?[Link]
-
Crocetti, L., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1288. [Link]
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Crocetti, L., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1288. [Link]
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Li, D., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5406. [Link]
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Wikipedia. (n.d.). Fluorescence polarization immunoassay. [Link]
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Pons, J., et al. (2005). Homogeneous Cell-Based Fluorescence Polarization Assay for the Direct Detection of cAMP. ResearchGate. [Link]
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Chegg. (n.d.). Fluorescence Polarization Immunoassay (FPIA) assay for cAMP quantitation. [Link]
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Tang, Y., et al. (2011). Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay. Acta Pharmacologica Sinica, 32(1), 90-98. [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. [Link]
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Siddiqui, S., et al. (2017). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Archiv der Pharmazie, 350(12), 1700202. [Link]
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Kim, J. S., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3614-3620. [Link]
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BPS Bioscience. (n.d.). Phosphodiesterase Screening and Profiling Services. [Link]
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Ghorab, M. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(9), 15997-16008. [Link]
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Application Notes and Protocols: Investigating 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including notable applications in oncology.[1][2] Derivatives of pyridazinone have been investigated for their potent anti-cancer properties, acting through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][3][4] The compound 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone belongs to this promising class of molecules. While specific research on this particular derivative is emerging, the established bioactivity of the pyridazinone family provides a strong rationale for its investigation as a potential anti-neoplastic agent.
These application notes provide a comprehensive framework for the in vitro evaluation of this compound, detailing methodologies for assessing its cytotoxic effects, and elucidating its mechanism of action.
Mechanism of Action: Postulated Pathways for Pyridazinone Derivatives
Pyridazinone derivatives have been shown to exert their anticancer effects through multiple signaling pathways. A key mechanism for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death.[4] The intrinsic apoptosis pathway, often regulated by the Bcl-2 family of proteins, is a common target.[3] Furthermore, the accumulation of reactive oxygen species (ROS) and impairment of proteasome activity have been identified as mechanisms by which some pyridazinone compounds induce cell death.[4] Another significant area of investigation is the inhibition of various kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[3]
Below is a postulated signaling pathway for the induction of apoptosis by a pyridazinone-based compound.
Caption: Experimental workflow for the in vitro testing of this compound.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. The inclusion of both positive (e.g., doxorubicin) and negative (vehicle) controls in the cytotoxicity assays is crucial for validating the experimental setup and ensuring the observed effects are specific to the test compound. Furthermore, the use of multiple, complementary assays to probe the mechanism of action (e.g., apoptosis, cell cycle, and protein expression) provides a more robust and reliable understanding of the compound's biological activity. Consistent and dose-dependent responses across these assays will lend high confidence to the findings.
Conclusion
The pyridazinone scaffold represents a fertile ground for the discovery of novel anticancer agents. [1][5]The compound this compound, as a member of this class, warrants thorough investigation. The application notes and protocols provided herein offer a systematic and scientifically rigorous approach to characterizing its in vitro anticancer potential. By elucidating its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis, researchers can build a comprehensive profile of this compound, paving the way for further preclinical and potentially clinical development.
References
- BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- ScienceOpen. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
- El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., ... & Abouzid, K. A. M. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(28), 19233-19255.
- National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- Gomes, A. C. C., de Souza, A. C. B., Andrade-Silva, M., de Paula, R. C. M., de Oliveira, R. B., & Ferreira, P. M. P. (2020). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1895-1906.
- BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
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Application Notes & Protocols: Evaluating 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone as a Selective Monoamine Oxidase-B Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone as a selective inhibitor of Monoamine Oxidase-B (MAO-B). Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, and the two isoforms, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor selectivity.[1][2] Selective MAO-B inhibition is a clinically validated strategy for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[1][2][3] The pyridazinone scaffold has emerged as a promising framework for developing potent and selective MAO-B inhibitors.[4][5][6] These application notes detail the necessary protocols for the synthesis and rigorous in vitro evaluation of this compound, including IC₅₀ determination, enzyme kinetics, reversibility, and selectivity assays.
Introduction: The Rationale for Selective MAO-B Inhibition
Monoamine Oxidase-B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane, playing a crucial role in the oxidative deamination of neurotransmitters, particularly dopamine and phenylethylamine.[1][7] Elevated MAO-B activity is associated with the progression of neurodegenerative diseases, primarily due to two mechanisms: the depletion of dopamine in the basal ganglia and the generation of neurotoxic byproducts, such as hydrogen peroxide (H₂O₂) and aldehydes, which contribute to oxidative stress.[8]
Selective MAO-B inhibitors, such as selegiline and rasagiline, are established therapeutics that increase dopaminergic neurotransmission and may exert neuroprotective effects.[3][9] The search for novel, potent, and reversible MAO-B inhibitors with favorable pharmacokinetic profiles remains a key objective in neuropharmacology.[10] The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core represents a versatile scaffold that has been successfully exploited to generate potent inhibitors of MAO-B.[4][6] This guide focuses on a specific analog, this compound, providing the scientific framework to validate its potential as a selective MAO-B inhibitor.
Mechanism of MAO-B Catalysis and Inhibition
The fundamental principle of evaluating an inhibitor is understanding its interaction with the enzyme's catalytic cycle. The diagram below illustrates the oxidative deamination of a monoamine substrate by MAO-B and the mechanism by which a competitive inhibitor, such as a pyridazinone derivative, interferes with this process.
Synthesis of this compound
The synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones is typically achieved through a well-established two-step process involving a Friedel-Crafts acylation followed by a condensation-cyclization reaction with hydrazine.[11][12]
Protocol 1: Synthesis
Rationale: This procedure first creates the necessary γ-keto acid intermediate. The subsequent reaction with hydrazine hydrate forms the stable six-membered dihydropyridazinone ring.[13]
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Hydrazine hydrate
-
Ethanol
Workflow:
Procedure:
-
Step 1: Synthesis of 4-(4-fluorobenzoyl)propanoic acid.
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add succinic anhydride portion-wise.
-
Add fluorobenzene dropwise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude 4-(4-fluorobenzoyl)propanoic acid in ethanol.[9]
-
Add an excess of hydrazine hydrate to the solution.[9]
-
Reflux the mixture for 4-6 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11]
In Vitro Evaluation Protocols
Protocol 2: Fluorometric MAO-B Inhibition Assay (IC₅₀ Determination)
Principle: This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin.[1] A decrease in the rate of fluorescence increase is directly proportional to MAO-B inhibition.[1]
Materials:
-
Recombinant human MAO-B enzyme[1]
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]
-
MAO-B Substrate: Benzylamine (selective for MAO-B)[1]
-
Fluorogenic Probe: Amplex® Red or equivalent
-
Horseradish Peroxidase (HRP)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Selegiline or Pargyline (known MAO-B inhibitors)[1][14]
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)[14]
Experimental Workflow:
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into MAO Assay Buffer to achieve the desired final assay concentrations (e.g., ranging from 100 µM to 1 nM). Add 10 µL of each diluted compound solution to the appropriate wells of a 96-well plate.[14][15]
-
Self-Validation: Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (Selegiline).[14]
-
-
Enzyme Addition: Prepare a working solution of recombinant human MAO-B in MAO Assay Buffer. Add 50 µL of the enzyme solution to each well.[15]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Rationale: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is critical for equilibrium-dependent inhibitors.[15]
-
-
Reaction Initiation: Prepare a "Substrate Solution" containing MAO-B substrate (Benzylamine), HRP, and the fluorogenic probe in MAO Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.[14]
-
Expert Tip: The probe is light-sensitive; prepare this solution fresh and keep it protected from light.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., one reading per minute) for 30-40 minutes at Ex/Em = 535/587 nm.[14]
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Enzyme Kinetics and Reversibility
Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility is crucial for drug development.[16] A competitive inhibitor will bind to the same active site as the substrate, and its effect can be overcome by increasing substrate concentration.[17]
Part A: Kinetic Studies (Lineweaver-Burk Analysis)
-
Perform the MAO-B inhibition assay as described in Protocol 2.
-
Instead of a single substrate concentration, use a range of benzylamine concentrations (e.g., 5-6 concentrations bracketing the Km value).
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least three different concentrations of the test compound (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[16]
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).
Part B: Reversibility Assay (Dialysis Method)
-
Pre-incubate a concentrated solution of MAO-B enzyme with a high concentration of the test compound (e.g., 10x IC₅₀) for 30 minutes at 37°C. A control sample is pre-incubated with buffer only.[17]
-
Divide the inhibitor-treated sample into two aliquots.
-
Dialyze one aliquot extensively against cold MAO Assay Buffer to remove any unbound inhibitor. The other aliquot remains undialyzed.[17]
-
Measure the residual MAO-B activity in the control, undialyzed, and dialyzed samples.
-
Interpretation: If the compound is a reversible inhibitor, the enzymatic activity in the dialyzed sample will be restored to a level similar to the control. If it is an irreversible inhibitor, the activity will remain low, similar to the undialyzed sample.[17]
-
Protocol 4: MAO-A/MAO-B Selectivity Assay
Rationale: High selectivity for MAO-B over MAO-A is a critical feature for avoiding side effects associated with MAO-A inhibition, such as the "cheese effect."[2]
Procedure:
-
Repeat the IC₅₀ determination assay (Protocol 2) in parallel.
-
In one set of experiments, use recombinant human MAO-B as the enzyme.
-
In the second set, use recombinant human MAO-A.
-
Use a non-selective substrate like Kynuramine or a MAO-A preferential substrate like p-Tyramine for the MAO-A assay.[1][2]
-
Use Clorgyline as the positive control inhibitor for the MAO-A assay.[1]
-
Determine the IC₅₀ value for the test compound against both enzymes (IC₅₀-A and IC₅₀-B).
-
Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
Interpretation: A high SI value (>100) indicates strong selectivity for MAO-B.
-
Data Presentation and Expected Results
Based on published data for similar 6-aryl-dihydropyridazinone derivatives, the following table summarizes the expected profile for a potent and selective MAO-B inhibitor.[4][5][6]
| Parameter | Expected Value | Significance |
| MAO-B IC₅₀ | < 1 µM (preferably nM range) | High potency of inhibition against the target enzyme. |
| MAO-A IC₅₀ | > 10 µM | Low potency against the anti-target, indicating selectivity. |
| Selectivity Index (SI) | > 100 | High degree of selectivity for MAO-B over MAO-A. |
| Inhibition Mode | Competitive | Binds to the enzyme's active site. |
| Reversibility | Reversible | Reduced risk of prolonged side effects compared to irreversible inhibitors. |
Advanced Characterization
For lead compounds, further profiling is essential to evaluate their drug-like properties.
-
Cytotoxicity Assay: An MTT or similar cell viability assay using a relevant cell line (e.g., human neuroblastoma SH-SY5Y or non-neuronal lines like NIH/3T3) should be performed to ensure the compound is not toxic at its effective concentrations.[16]
-
Blood-Brain Barrier (BBB) Permeability: An in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict the compound's ability to cross the BBB, a prerequisite for CNS-acting drugs.[9][17]
References
- BenchChem. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. BenchChem.
- Ulusoy, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central.
- Karataş, M. Ö., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
- Abcam. (n.d.). Monoamine oxidase B Activity Assay Kit (MAOB Assay) (ab109912). Abcam.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.
- Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE.
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- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
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- Yurttaş, L., et al. (2020). Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors. PubMed.
- Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. PubMed.
- Jo, S., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.
- Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.
- ResearchGate. (n.d.). Some therapeutic drugs with pyridazinone core.
- Jo, S., et al. (2024).
- Kumar, A., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics.
- Wang, B., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
- Abdel-Wahab, B. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- ResearchGate. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives.
- Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. University of Bari Aldo Moro.
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Application Notes & Protocols for the Development of Anti-inflammatory Agents from Pyridazinone Scaffolds
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyridazinone core, a nitrogen-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry for the development of novel anti-inflammatory agents.[3][4][5] This is due to its synthetic tractability, allowing for diverse functionalization, and its ability to interact with a range of biological targets central to the inflammatory cascade.[3][6] Notably, many pyridazinone derivatives have demonstrated potent anti-inflammatory effects with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly regarding gastrointestinal side effects.[3][6][7]
This comprehensive guide provides detailed protocols and technical insights for researchers engaged in the discovery and development of pyridazinone-based anti-inflammatory therapeutics. We will delve into the synthesis of pyridazinone libraries, robust in vitro and in vivo screening methodologies, and the elucidation of their mechanisms of action, with a focus on key inflammatory signaling pathways.
Section 1: Synthesis of Pyridazinone Derivatives
The versatility of the pyridazinone scaffold allows for the generation of large, structurally diverse compound libraries, which is crucial for establishing robust structure-activity relationships (SAR).[8] A common and effective synthetic route involves the condensation of a β-keto acid or ester with a hydrazine derivative.
Protocol 1: General Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinones
This protocol outlines a foundational method for synthesizing a common class of pyridazinone derivatives.
Rationale: This approach is widely applicable and allows for the introduction of diverse substituents on both the pyridazinone ring and the aryl moiety, facilitating the exploration of the chemical space for optimal anti-inflammatory activity.
Materials:
-
Substituted β-aroylpropionic acid
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted β-aroylpropionic acid (1 equivalent) in glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
Initial screening of synthesized pyridazinone derivatives is typically performed using cell-based in vitro assays to assess their potential to modulate key inflammatory pathways.
Key Inflammatory Signaling Pathways
Pyridazinone derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and the modulation of the NF-κB and MAPK signaling pathways.[9][10][11][12]
Caption: Key inflammatory pathways targeted by pyridazinone derivatives.
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.[13][14]
Rationale: Macrophages play a central role in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10] This assay provides a robust and reproducible system to evaluate the anti-inflammatory potential of test compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Pyridazinone test compounds (dissolved in DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyridazinone derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (TNF-α and IL-6):
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the selectivity of pyridazinone derivatives for the COX-2 isoform, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[7][15]
Rationale: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents.[16]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
Pyridazinone test compounds
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
Procedure:
-
Follow the protocol provided with the commercial COX inhibitor screening kit.
-
Typically, the assay involves incubating the COX enzyme with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G2 is measured, which is then converted to a detectable product by the peroxidase activity of the COX enzyme.
-
The absorbance or fluorescence is measured, and the IC₅₀ values for COX-1 and COX-2 inhibition are calculated.
-
The selectivity index (SI) is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Section 3: In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy and safety in a physiological context.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[17]
Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. This model is sensitive to inhibition by both NSAIDs and corticosteroids.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyridazinone test compounds
-
Positive control (e.g., indomethacin or celecoxib)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and different doses of the test compound.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcerogenic Index |
| Vehicle | - | 0 | 0 |
| Indomethacin | 10 | 65.2 | 2.8 |
| Pyridazinone A | 20 | 58.7 | 0.5 |
| Pyridazinone B | 20 | 72.1 | 0.2 |
Section 4: Mechanism of Action Elucidation
Understanding the molecular targets and pathways modulated by lead pyridazinone compounds is crucial for their further development.
Caption: Experimental workflow for developing pyridazinone-based anti-inflammatory agents.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling
This protocol allows for the visualization and quantification of key proteins involved in these signaling pathways.
Rationale: By examining the phosphorylation status of key proteins like IκBα, p65 (a subunit of NF-κB), and the MAPKs (p38, ERK, JNK), we can determine if the anti-inflammatory effects of the pyridazinone derivatives are mediated through the inhibition of these pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
Pyridazinone test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 2.
-
Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents with diverse mechanisms of action. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of new pyridazinone derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and conducting more extensive preclinical safety and efficacy studies to pave the way for clinical translation.
References
Sources
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- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA <sub>2</sub> … [ouci.dntb.gov.ua]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sarpublication.com [sarpublication.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 17. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Purification of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract: This application note provides a detailed, field-proven protocol for the purification of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The inherent polarity of the pyridazinone core, coupled with potential impurities from its synthesis—typically a cyclocondensation of a γ-keto acid with hydrazine—necessitates a robust purification strategy.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation on a silica gel stationary phase. We present a systematic workflow, from initial method development using Thin-Layer Chromatography (TLC) to a fully optimized flash column chromatography protocol, complete with post-purification validation techniques. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of pyridazinone-based active pharmaceutical ingredients (APIs).
Foundational Principles: The Chemistry of Separation
The successful purification of this compound hinges on exploiting the polarity differences between the target molecule and synthetic impurities.
-
The Target Molecule: The structure possesses a moderately polar lactam (cyclic amide) moiety and a polar C-F bond, contrasted with a nonpolar phenyl ring. This amphiphilic nature makes it well-suited for normal-phase chromatography. Its solubility profile in common solvents—typically soluble in moderately polar solvents like ethyl acetate and sparingly soluble in non-polar solvents like hexane—is a key factor in method design.[5][6]
-
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in acidic silanol groups (Si-OH), which serve as hydrogen bond donors and acceptors. Molecules are separated based on their ability to interact with these polar sites.
-
Mobile Phase: A binary solvent system, typically a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used. The mobile phase competes with the adsorbed molecules for the active sites on the silica. By systematically increasing the proportion of the polar solvent, we can sequentially elute compounds of increasing polarity.
-
Common Synthetic Impurities:
-
Unreacted γ-keto acid (4-(4-fluorophenyl)-4-oxobutanoic acid): Highly polar due to the carboxylic acid group. It will exhibit strong retention on the silica column.
-
Unreacted Hydrazine Derivatives: Extremely polar and may streak on TLC or remain at the column's origin.
-
Side-Reaction Products: May include products of dehydration or other rearrangements, with varying polarities.
-
The goal is to select a mobile phase composition that provides a significant separation (ΔRf > 0.2) between the target compound and its closest impurities on a TLC plate, which can then be translated to the column.
Workflow for High-Purity Isolation
The purification process is a logical sequence of steps, from initial analysis to final validation. This workflow ensures efficiency and reproducibility.
Caption: High-level workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
Causality: Before committing a valuable sample to a large column, TLC is used as a rapid, small-scale pilot experiment. It allows for the empirical determination of the optimal mobile phase that will effectively separate the target compound from its impurities.
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated spot solution.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Ensure the spot is small and concentrated.
-
Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated mobile phase. Test a range of solvent systems. Start with a low polarity mixture and gradually increase the polarity.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with potassium permanganate to visualize UV-inactive impurities.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal mobile phase will place the target compound at an Rf value of 0.25 - 0.35 , with clear separation from other spots.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ Plates | Industry standard for normal-phase TLC of moderately polar organics. |
| Test Mobile Phases | Hexane:Ethyl Acetate (EtOAc) | Start at 4:1, then test 3:1, 2:1, and 1:1 ratios. This system is effective for many pyridazinone derivatives.[7][8] |
| Target Rf Value | 0.25 - 0.35 | Provides the best balance for resolution on a flash column. Higher Rf values lead to poor separation; lower values lead to long run times and band broadening. |
Protocol 2: Flash Column Chromatography Purification
Causality: This protocol scales up the separation determined by TLC. Dry loading is recommended to prevent solvent from the sample preparation from interfering with the initial separation at the top of the column, leading to sharper bands and better resolution.
-
Column Preparation:
-
Select a flash chromatography column cartridge of appropriate size for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., Hexane:EtOAc 4:1) until the baseline on the UV detector is stable.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Load this powder into an empty solid-load cartridge or carefully onto the top of the pre-packed column.
-
-
Elution and Fraction Collection:
-
Set the parameters on the flash chromatography system.
-
Isocratic Elution: If TLC shows excellent separation with one solvent mixture, you can run the entire purification with that mobile phase.
-
Gradient Elution (Recommended): A linear gradient provides a more robust separation. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the target compound, and finally, use a high-polarity flush to remove strongly retained impurities.
-
Monitor the elution using the system's UV detector (a wavelength around 254 nm is typically effective for the aromatic system).
-
Collect fractions based on the detector's peaks.
-
| Parameter | Typical Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard particle size for flash chromatography, offering a good balance of resolution and flow rate. |
| Mobile Phase | Linear Gradient: Hexane/Ethyl Acetate | Start at 10% EtOAc in Hexane, ramp to 60% EtOAc over 10-15 column volumes (CV). This ensures non-polar impurities elute first, followed by the product. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | Optimized by the system to maintain appropriate backpressure and separation efficiency. |
| Detection | UV at 254 nm | The phenyl ring provides strong chromophore for UV detection. |
Protocol 3: Post-Purification Analysis and Validation
Causality: Purification is incomplete without rigorous validation. This phase confirms the identity and purity of the isolated compound, ensuring the process was successful.
-
Fraction Pooling: Analyze the collected fractions by TLC using the same mobile phase from method development. Combine fractions that contain only the pure target compound (single spot at the correct Rf).
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator. For the final traces of solvent, a high vacuum pump may be used.
-
Purity Confirmation:
-
HPLC: Analyze the final product using a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).[6] The result should be a single major peak, allowing for quantification of purity (e.g., >98%).
-
NMR Spectroscopy: Obtain a ¹H-NMR spectrum. The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants corresponding to the structure of this compound.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. For C₁₀H₉FN₂O, the expected [M+H]⁺ ion would be approximately m/z 193.07.
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Peaks | Mobile phase is too polar or not selective enough. | Re-develop the TLC method. Try a different solvent system (e.g., Dichloromethane/Methanol) to alter selectivity. |
| Compound Will Not Elute | Mobile phase is not polar enough; compound is highly polar. | Increase the percentage of the polar solvent (e.g., ethyl acetate) in the gradient or switch to a more polar system like Dichloromethane/Methanol. |
| Streaking on TLC / Tailing on Column | Sample is overloaded; compound is too acidic/basic. | Reduce the amount of sample loaded. For acidic compounds, adding a small amount of acetic acid (0.1%) to the mobile phase can improve peak shape. |
| Cracked Silica Bed | Rapid change in solvent polarity or running the column dry. | Ensure a smooth solvent gradient. Never let the solvent level drop below the top of the silica bed. |
References
-
Bansal, R. K., & Gupta, R. (2009). Synthesis and biological evaluation of some new 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives. European Journal of Medicinal Chemistry, 44(9), 3745-3751. Available at: [Link]
-
Zhang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868933. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(21), 6643. Available at: [Link]
-
Shakeel, F., et al. (2019). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 275, 532-538. Available at: [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368. Available at: [Link]
-
Gokce, M., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-6. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Journal of the Korean Chemical Society, 59(4), 334-341. Available at: [Link]
-
Sircar, I., et al. (1987). 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new series of orally active cardiotonics. Journal of Medicinal Chemistry, 30(10), 1724-1732. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(1), 59-86. Available at: [Link]
-
Sharma, R., & Kumar, R. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 1-8. Available at: [Link]
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- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
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- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
Troubleshooting & Optimization
common side products in pyridazinone synthesis and their identification.
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazinone derivatives. It addresses common challenges related to the formation of side products, offering detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility in a laboratory setting.
Introduction
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] The synthesis of these heterocycles, most commonly through the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative, is a well-established methodology.[3] However, like any chemical transformation, this process is not without its complexities. The formation of side products can significantly impact the yield and purity of the desired pyridazinone, posing challenges in downstream applications. This guide is designed to serve as a practical resource for identifying and mitigating the formation of these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in pyridazinone synthesis?
A1: The most frequently encountered side products in pyridazinone synthesis can be broadly categorized as follows:
-
Incomplete Cyclization Products: These are primarily acyclic hydrazone intermediates that have not undergone the final ring-closing step to form the pyridazinone.[4]
-
Isomeric Products: When using unsymmetrical dicarbonyl precursors or substituted hydrazines, the formation of constitutional isomers is a common issue related to regioselectivity.
-
Over-reaction Products: In cases where the pyridazinone product can undergo further reaction, such as N-alkylation or N-acylation, di-substituted byproducts may be observed.
-
Side-reaction Products from Starting Materials: Hydrazine derivatives can undergo side reactions, such as the formation of azines from the reaction of a hydrazone with another molecule of the carbonyl compound.[5]
-
Michael Adducts: When α,β-unsaturated dicarbonyl compounds are used as precursors, Michael addition of hydrazine can sometimes lead to stable adducts that may not cyclize efficiently.[6][7]
Q2: What factors influence the formation of these side products?
A2: The formation of side products is influenced by several experimental parameters:
-
Reaction Temperature: Insufficient temperature may lead to incomplete cyclization, while excessively high temperatures can promote degradation or side reactions.
-
pH of the Reaction Medium: The pH can affect the nucleophilicity of the hydrazine and the rate of the cyclization-dehydration step.[7]
-
Nature of the Substituents: The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine can impact the regioselectivity of the reaction and the stability of intermediates.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected side products.
-
Reaction Time: Insufficient reaction time can result in a higher proportion of incomplete cyclization products.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during pyridazinone synthesis, with a focus on side product identification and mitigation.
Issue 1: Unexpected Peaks in NMR/LC-MS Analysis, Suggesting an Acyclic Impurity
Potential Cause: Incomplete cyclization leading to the presence of a stable hydrazone intermediate.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Increase Reaction Temperature: Gently increase the reaction temperature to promote the cyclization-dehydration step. Monitor the reaction progress by TLC or LC-MS to avoid degradation.
-
Adjust pH: If the reaction is run under neutral conditions, the addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the dehydration step of the cyclization.
-
-
Spectroscopic Identification of the Hydrazone Intermediate:
-
¹H NMR: Look for the presence of a distinct signal for the N-H proton of the hydrazone, which is typically a singlet and may be broad. The chemical shifts of the protons adjacent to the carbonyl and the C=N bond will differ significantly from those in the cyclized pyridazinone. Specifically, the methylene protons in the open-chain form will not exhibit the characteristic splitting pattern of the dihydropyridazinone ring.[8][9]
-
¹³C NMR: The spectrum of the hydrazone will show a signal for a carbonyl carbon (C=O) and a carbon of the imine bond (C=N), whereas the pyridazinone will have two distinct carbonyl or amide-like carbon signals in the ring.[9]
-
Mass Spectrometry: The hydrazone intermediate will have the same molecular weight as the expected pyridazinone minus a molecule of water. Look for a molecular ion peak corresponding to [M+H₂O]⁺ relative to the expected product.
-
Workflow for Addressing Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Presence of an Isomeric Product with the Same Mass as the Desired Pyridazinone
Potential Cause: Lack of regioselectivity in the initial condensation of an unsymmetrical dicarbonyl compound with a substituted hydrazine.
Troubleshooting Steps:
-
Modify Reaction Conditions to Enhance Regioselectivity:
-
Change Solvent: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the isomeric ratio.
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Use of a Directing Group: In some cases, a bulky substituent on the hydrazine or the dicarbonyl precursor can sterically hinder one reaction pathway, favoring the other.
-
-
Spectroscopic Differentiation of Isomers:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyridazinone ring will be different for each isomer. Protons closer to electron-withdrawing or electron-donating groups will experience different shielding effects. 2D NMR techniques like NOESY can be invaluable in determining the spatial proximity of substituents to specific ring protons, thus confirming the correct isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridazinone ring will also differ between isomers due to the varying electronic environments.[10]
-
LC-MS/MS: While the parent mass will be the same, the fragmentation pattern in MS/MS may differ between the isomers, providing a clue to their identity.
-
Table 1: Spectroscopic Comparison of a Hypothetical Pair of Pyridazinone Isomers
| Feature | Isomer A (e.g., 6-Aryl-2-alkyl) | Isomer B (e.g., 2-Aryl-6-alkyl) | Rationale for Difference |
| ¹H NMR (Ring Proton) | Chemical shift influenced by adjacent aryl group. | Chemical shift influenced by adjacent alkyl group. | Anisotropic effect of the aryl ring. |
| ¹³C NMR (C=O) | Chemical shift influenced by adjacent N-alkyl group. | Chemical shift influenced by adjacent N-aryl group. | Electronic effects of the N-substituent. |
| NOESY Correlation | Correlation between aryl protons and ring protons. | Correlation between alkyl protons and ring protons. | Spatial proximity of the substituents. |
Issue 3: A Higher Molecular Weight Impurity is Detected
Potential Cause: Formation of an azine byproduct through the reaction of the hydrazone intermediate with another molecule of the carbonyl starting material.[5]
Troubleshooting Steps:
-
Control Stoichiometry: Ensure that hydrazine is used in slight excess to favor the formation of the hydrazone and its subsequent cyclization over the competing azine formation.
-
Optimize Addition Order: Adding the carbonyl compound slowly to a solution of hydrazine can minimize the concentration of the free carbonyl available to react with the hydrazone intermediate.
-
Identification of the Azine:
-
Mass Spectrometry: The azine will have a molecular weight corresponding to two molecules of the carbonyl compound and one molecule of hydrazine, minus two molecules of water.
-
¹H and ¹³C NMR: The NMR spectrum of the azine will be symmetrical if the carbonyl compound is symmetrical and will show signals characteristic of the C=N-N=C backbone.
-
Reaction Scheme for Azine Formation
Caption: Formation of an azine side product.
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Sample Preparation for Impurity Identification
-
Accurately weigh approximately 5-10 mg of the crude pyridazinone sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure complete dissolution.
-
Acquire a standard ¹H NMR spectrum.
-
If isomeric impurities are suspected, acquire 2D NMR spectra such as COSY and NOESY to establish proton-proton correlations and spatial relationships.
-
Compare the obtained spectra with those of the pure starting materials and, if available, reference spectra of potential impurities.[1]
Protocol 2: LC-MS Analysis for the Detection of Side Products
-
Prepare a stock solution of the crude reaction mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Use a standard C18 column with a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Monitor the eluent with both a UV detector (to quantify the relative amounts of product and impurities) and a mass spectrometer (to determine the molecular weights of the eluted components).
References
- Abida, et al. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
- Cram, D. J., & Bradshaw, J. S. (1963). Studies in Stereochemistry. XXX. The Wolff-Kishner Reduction of Hindered Ketones. Journal of the American Chemical Society, 85(8), 1108–1115.
- Asif, M. (2014). A review on synthetic protocols of pyridazine and pyridazone analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 98-109.
- El-Gaby, M. S. A., et al. (2000). Synthesis of some new pyridazinone derivatives and their antimicrobial activity. Acta Pharmaceutica, 50(3), 199-209.
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]
- Haider, N. (2003). Pyridazines. In Science of Synthesis (Vol. 16, pp. 129-245). Thieme.
- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1, 3, 4-oxadiazole derivatives and their biological properties. Acta Poloniae Pharmaceutica-Drug Research, 66(2), 137-142.
- Mahmoud, M. R., et al. (2022). Green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-538.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Kucukguzel, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945.
- Kumar, D., & Carron, R. (2013). A review of synthetic approaches and biological activity of substituted hydrazones. Trade Science Inc.
- Mohamed, M. S., et al. (2012). Synthesis of some new pyridazine derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 54, 424-431.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Shawali, A. S., & Edrees, M. M. (2014). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Current Organic Chemistry, 18(11), 1417-1469.
- Tighadouini, S., et al. (2016). Synthesis, characterization and comparative study of the antioxidant and antifungal activities of new pyrazole and pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 738-745.
- Titi, A., et al. (2022).
- Youness, B., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, and applications. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
-
Wikipedia. (2024). Wolff–Kishner reduction. Retrieved from [Link]
- Zummack, W., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(23), 7249.
- Chopade, M. U., et al. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorg Org Chem, 1(5), 148-151.
- El-Sayed, M. A. A., et al. (2021). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. Molecules, 26(1), 1-21.
- Lee, J. C., et al. (2019). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters, 21(7), 2397-2401.
- Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- Michalik, M., & Wicha, J. (2020). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 25(18), 4113.
-
Request PDF. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved from [Link]
- Botta, M., et al. (2005). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. Journal of Medicinal Chemistry, 48(11), 3799-3811.
- Teychené, S., & Biscans, B. (2013). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 32, 1699-1704.
- Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1275-1291.
- Van der Pijl, F., et al. (2016). Enantioselective Access to Robinson Annulation Products & to Michael Adducts Precursors: Where Do We Stand After 80 Years? Current Organic Chemistry, 20(10), 1094-1126.
- Reddy, M. S., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 110.
-
PharmD GURU. (n.d.). 30. MICHAEL ADDITION. Retrieved from [Link]
- Wang, X., et al. (2017). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 15(31), 6569-6572.
- Piaz, V. D., et al. (1998). Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. Il Farmaco, 53(5), 345-352.
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- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Welcome to the technical support center for 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve high purity and yield for this important pyridazinone derivative.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial challenges encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. What is the first step I should take?
An oily or deeply colored crude product often indicates the presence of significant impurities, which can inhibit crystallization. The first step is to perform a preliminary analysis and purification.
-
Initial Analysis: Run a Thin-Layer Chromatography (TLC) of your crude product using a solvent system like Hexane:Ethyl Acetate (1:1) to visualize the number of components.[1][2] Your target compound, being moderately polar, should have an Rf value between 0.3-0.5. Significant streaking or spots at the baseline or solvent front indicate polar or non-polar impurities, respectively.
-
Aqueous Wash: Many synthetic routes for pyridazinones may leave residual acidic or basic reagents.[3][4] Before attempting crystallization or chromatography, dissolve the crude oil in an organic solvent (like ethyl acetate or dichloromethane) and perform aqueous washes.
Q2: I have multiple spots on my TLC plate after the reaction. How do I decide between recrystallization and column chromatography?
The choice between these two primary purification techniques depends on the nature and quantity of the impurities.
-
When to Choose Recrystallization: Recrystallization is ideal when you have a high concentration of the desired product with small amounts of impurities that have different solubility profiles.[5] If your TLC shows one major spot (your product) and minor, faint spots with significantly different Rf values, recrystallization is a good first choice. It is faster and more scalable than chromatography. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[1][2][6]
-
When to Choose Column Chromatography: Column chromatography is necessary when impurities have similar polarity and solubility to your product, appearing as close-running spots on the TLC plate.[1][7] It is also the most effective method for separating isomers or when the product and impurities are present in comparable amounts.[1]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: My compound won't crystallize and keeps "oiling out." What causes this and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This is a common problem in crystallization.[8]
Common Causes & Solutions:
-
High Impurity Load: Impurities disrupt crystal lattice formation.[8]
-
Solution: First, try an aqueous wash as described in Q1. If that fails, a rapid filtration through a small plug of silica gel (a "flash column") can remove highly polar impurities.
-
-
Solvent Choice: The solvent may be too good, preventing the compound from precipitating, or the compound's melting point may be lower than the boiling point of the solvent.[8]
-
Solution: Switch to a different solvent system. Use a two-solvent system where the compound is soluble in a "good" solvent (like DMSO or Methanol) and insoluble in a "poor" anti-solvent (like water or hexane).[8] Slowly add the anti-solvent to the dissolved compound until turbidity persists.
-
-
Cooling Rate is Too Fast: Rapid cooling promotes supersaturation and oiling rather than ordered crystal growth.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, undisturbed. Insulating the flask can help. Once at room temperature, move it to a refrigerator, and then to a freezer, to induce crystallization gradually.[5]
-
-
Lack of Nucleation Sites: Crystal growth requires an initiation point.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create microscopic scratches that can serve as nucleation sites. If you have a small amount of pure product, "seed" the solution by adding a tiny crystal.
-
Section 2: Detailed Troubleshooting Guides
This section provides step-by-step protocols for the most common and effective purification techniques for this compound.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities.[5] The key is selecting the proper solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Based on literature for similar pyridazinone structures, several solvents are good starting points.[2][6][9]
Solvent Selection Table
| Solvent | Boiling Point (°C) | Properties & Use Case |
| Ethanol | 78 | Excellent first choice. Commonly cited for pyridazinone derivatives.[2][6] Good balance of polarity. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. Good alternative if ethanol is too strong a solvent. |
| Ethyl Acetate | 77 | A more non-polar option. Can be used in a two-solvent system with Hexane.[2] |
| n-Hexane | 69 | Typically used as an anti-solvent or for washing final product.[6] The compound has very low solubility in it. |
| Methanol/Water | Variable | A two-solvent system often used for final crystallization to obtain high-purity crystals.[6][9] |
Protocol for Single-Solvent Recrystallization (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a boil using a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol dropwise until the solid just dissolves completely. Adding too much solvent is a common cause of low yield.[5]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Induce Crystallization: If crystals do not form, try scratching the flask or placing it in an ice bath for further cooling.[5]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Guide 2: Purification by Silica Gel Column Chromatography
For complex mixtures that cannot be separated by recrystallization, column chromatography is the preferred method.[1][7]
Protocol for Column Chromatography
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4.
-
A typical starting point for pyridazinones is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into your chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
The following diagram illustrates the workflow for chromatographic purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Pyridazinone Ring Formation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyridazinone synthesis. The formation of the pyridazinone ring is a cornerstone reaction in medicinal chemistry, leading to scaffolds with a vast array of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2][3] This guide is designed to provide practical, field-proven insights into optimizing your reaction conditions. It moves beyond simple protocols to explain the causality behind common experimental challenges, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide
This section addresses specific, common issues encountered during pyridazinone synthesis in a direct question-and-answer format.
Q1: My reaction yield is critically low. What are the common causes and how can I improve it?
A1: Low yield is one of the most frequent challenges in pyridazinone synthesis. The cyclization to form a more ordered ring structure is often entropically unfavorable.[4] The issue typically stems from one of several factors related to reaction equilibrium, starting material integrity, or reaction conditions.
Root Cause Analysis & Solutions:
-
Incomplete Dehydration: The condensation of a γ-ketoacid (or equivalent 1,4-dicarbonyl compound) with hydrazine is a two-step process: formation of a hydrazone intermediate followed by intramolecular cyclization. Both steps release water.[5] If water is not effectively removed, the equilibria for both steps can lie towards the starting materials.
-
Solution: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms. If using a high-boiling polar solvent like ethanol or acetic acid, ensure the reaction is run at a sufficiently high temperature (reflux) for an adequate duration to drive off the water.[6]
-
-
Purity of Starting Materials: Hydrazine hydrate is susceptible to degradation (oxidation). Similarly, the 1,4-dicarbonyl starting material must be pure. Impurities can lead to competing side reactions.
-
Solution: Use freshly opened or properly stored hydrazine hydrate. Verify the purity of your ketoacid or dicarbonyl compound via NMR or melting point before starting the reaction.
-
-
Sub-optimal pH: The initial hydrazone formation is often most efficient under slightly acidic conditions, which activate the carbonyl group toward nucleophilic attack. However, the nucleophilicity of hydrazine itself is reduced at very low pH. The subsequent cyclization can also be pH-dependent.
-
Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid, to your reaction mixture, especially if using a neutral solvent like ethanol.[7] This often provides the necessary protonation to facilitate the reaction without fully neutralizing the hydrazine nucleophile.
-
-
Insufficient Thermal Energy: The intramolecular cyclization step has a significant activation energy barrier.
-
Solution: Ensure the reaction is heated sufficiently. Refluxing in ethanol or acetic acid is common. For less reactive substrates, switching to a higher-boiling solvent like DMF or toluene may be necessary to provide the required thermal energy.[6]
-
Below is a systematic workflow for troubleshooting low-yield issues.
Q2: I'm observing significant formation of side products. How can I increase selectivity?
A2: Side product formation usually indicates that either the intermediate is reacting along an undesired pathway or the reaction conditions are promoting decomposition.
Common Side Products & Mitigation Strategies:
-
Uncyclized Hydrazone: The most common "side product" is often the stable hydrazone intermediate that fails to cyclize.
-
Formation of Dihydropyridazinone Instead of Aromatic Pyridazinone: If your synthesis is intended to produce an aromatic pyridazinone from a starting material that would initially form a dihydropyridazinone, an explicit oxidation step may be required.
-
Cause & Solution: The dihydropyridazinone intermediate may be stable under your reaction conditions. Depending on the desired product, you may need to introduce an oxidant. However, some modern catalytic methods can yield the aromatic product directly. For instance, Cu(II)-catalyzed aerobic cyclizations in acetic acid can directly afford pyridazines, whereas the same reaction in acetonitrile may yield the 1,6-dihydropyridazine.[8]
-
-
Products from Self-Condensation or Decomposition: At high temperatures or under strongly acidic/basic conditions, starting materials or the product itself can degrade.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Avoid excessively long reaction times once the starting material is consumed. If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.
-
Q3: The cyclization is incomplete, and my starting material remains even after prolonged reaction times. How can I drive the reaction to completion?
A3: An incomplete reaction, where starting materials persist, points to either an equilibrium issue or a high activation energy barrier that is not being overcome.
Strategies to Drive the Reaction Forward:
-
Leverage Le Chatelier's Principle: As mentioned, the reaction produces water. Its removal is the most powerful tool to drive the equilibrium toward the product.[6]
-
Increase Reagent Equivalents: While not always ideal, using a slight excess (e.g., 1.1-1.2 equivalents) of the more volatile or less expensive reagent, typically hydrazine hydrate, can help shift the equilibrium and consume the limiting reagent.
-
Catalyst Choice: The term "catalyst" is crucial. Standard syntheses often use glacial acetic acid not just as a solvent but as a catalyst to activate the carbonyl.[7] For more challenging substrates, a stronger Lewis acid like ZnCl₂ or AlCl₃ might be required, as seen in Friedel-Crafts type syntheses or one-pot processes.[1][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier through rapid, uniform heating. This has been shown to be effective for forming heterocyclic rings like oxazolo[4,5-d]pyridazinones.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to pyridazinones?
A1: The most prevalent and versatile method is the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine.[6][9] This approach is robust and allows for wide substituent diversity on the resulting pyridazinone ring. Other important methods include:
-
Reaction with Maleic Anhydride Derivatives: A common route for preparing pyridazinediones.[9]
-
Friedel-Crafts Acylation: Acylation of an aromatic compound with an anhydride like succinic anhydride, followed by cyclization of the resulting ketoacid with hydrazine.[6]
-
Palladium-Catalyzed Cross-Coupling: Used for functionalizing a pre-existing halopyridazinone core, allowing for the introduction of various substituents.[2]
The general mechanism for the most common route is illustrated below.
Q2: How does the choice of solvent impact the reaction outcome?
A2: The solvent plays a multifaceted role, influencing reactant solubility, reaction temperature, and even mechanistic pathways. A poor solvent choice can halt the reaction entirely.
| Solvent | Type | Boiling Point (°C) | Role & Rationale |
| Ethanol/Methanol | Protic | 78 / 65 | Good general-purpose solvent that dissolves most starting materials. Often used at reflux. Can participate in proton transfer.[4] |
| Glacial Acetic Acid | Protic, Acidic | 118 | Acts as both solvent and acid catalyst, promoting carbonyl activation and dehydration. Excellent for driving reactions to completion.[9] |
| Toluene/Benzene | Aprotic, Nonpolar | 111 / 80 | Primarily used with a Dean-Stark trap for azeotropic removal of water, which is highly effective for driving the equilibrium. |
| DMF | Aprotic, Polar | 153 | High boiling point allows for reactions with high activation energies. Good at dissolving a wide range of organic compounds.[6] |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | Used in specific catalytic systems where its coordination properties or polarity are beneficial. Can lead to different products than acetic acid in some metal-catalyzed reactions.[8] |
Q3: What is the specific role of substituents on the starting materials?
A3: Substituents have a profound impact on reaction rates and success through both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups on the ketoacid or dicarbonyl starting material will make the carbonyl carbons more electrophilic and can accelerate the initial nucleophilic attack by hydrazine. Conversely, electron-donating groups can slow this step.
-
Steric Hindrance: Bulky substituents near the reacting carbonyl groups or on the hydrazine can sterically hinder the approach of the nucleophile and the subsequent ring-closing conformational alignment, slowing the reaction or requiring more forceful conditions.
-
N-Substituent on Hydrazine: The substituent on a substituted hydrazine (e.g., phenylhydrazine) will be incorporated into the final pyridazinone ring at the N2 position. The electronic nature of this substituent (e.g., N-phenyl vs. N-alkyl) can influence the biological activity of the final product.[1]
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 18, 2026, from [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved January 18, 2026, from [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Retrieved January 18, 2026, from [Link]
-
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 18, 2026, from [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved January 18, 2026, from [Link]
-
Allam, M. M., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Pyridazinone Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the scale-up synthesis of pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Pyridazinone and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] However, transitioning their synthesis from the laboratory bench to a larger scale introduces a host of challenges that can impact yield, purity, and safety.[4][5] This resource provides field-proven insights and validated protocols to help you navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial phases of scaling up pyridazinone synthesis.
Q1: My reaction yield was excellent at the gram scale, but dropped significantly at the kilogram scale. What are the most likely causes?
A significant drop in yield upon scale-up is a classic challenge in process chemistry, often rooted in physical phenomena that are negligible at the lab scale but become dominant in larger reactors.[4]
-
Mass and Heat Transfer Limitations: The core of the issue often lies in the surface-area-to-volume ratio, which decreases dramatically as the reactor size increases.
-
Causality: In a large vessel, inefficient stirring can create non-homogenous conditions. Pockets of high reactant concentration can lead to localized side reactions, while other areas may be "starved" of reactants, slowing the desired conversion. Similarly, reactions that are exothermic can develop dangerous "hot spots" because the heat generated cannot dissipate efficiently through the smaller relative surface area of the reactor walls.[6] This can degrade both reactants and the desired product, directly reducing yield.
-
Troubleshooting Action: Re-evaluate your agitation parameters. The impeller type and stirring speed (RPM) must be optimized for the new vessel geometry to ensure a well-mixed, homogenous slurry or solution. For exothermic reactions, a slower, controlled addition of a key reagent (like hydrazine) is critical, coupled with close monitoring of the internal reaction temperature. Ensure the reactor's cooling system is capable of handling the total heat output of the scaled-up reaction.[4]
-
-
Changes in Reaction Kinetics: Subtle changes in the reaction environment can alter the kinetic profile. What worked in a round-bottom flask may not be optimal in a large jacketed reactor.
-
Causality: The rate of reagent addition, the efficiency of mixing, and temperature homogeneity all influence which reaction pathway (desired vs. side-reaction) is kinetically favored.
-
Troubleshooting Action: Perform a preliminary process hazard analysis (PHA) and consider re-optimizing parameters like temperature and concentration at a small pilot scale before committing to the full-scale batch.
-
Q2: I'm observing new or more concentrated impurities at a larger scale. What are the likely sources and how can I mitigate them?
The appearance of new or enriched impurities is a common and serious scale-up issue that directly impacts the quality of the Active Pharmaceutical Ingredient (API).[7][8]
-
Starting Material Quality: The impact of minor impurities in raw materials is amplified at scale. An impurity at 0.1% in a 10g batch is only 10mg; in a 10kg batch, it's 10g, which could catalytically influence side reactions.
-
Causality: Impurities in starting materials (e.g., the γ-ketoacid or hydrazine hydrate) can initiate unforeseen side reactions or inhibit the primary reaction pathway.[9]
-
Troubleshooting Action: Qualify your raw material suppliers rigorously. Always perform incoming quality control on new batches of starting materials to ensure they meet the required specifications before use in a large-scale run.
-
-
Side-Product Formation: As mentioned in Q1, poor mixing and temperature control can favor alternative reaction pathways.
-
Causality: Common pyridazinone syntheses can have competing pathways, such as the formation of isomers or products from undesired condensation reactions.[9] For example, in some routes, Michael addition intermediates may be isolated if the reaction does not proceed to completion.[10]
-
Troubleshooting Action: Implement strict in-process controls (IPCs) using techniques like HPLC or TLC to monitor the reaction progress and the formation of key impurities. Adjusting the stoichiometry (e.g., a slight excess of one reagent) or reaction temperature based on IPC results can often suppress the formation of specific byproducts.
-
-
Product Degradation: Longer reaction times or harsh workup conditions at scale can lead to the degradation of the target pyridazinone compound.[7]
-
Causality: Pyridazinone rings can be susceptible to degradation under certain pH or temperature conditions, especially during extended processing times required for larger batches.
-
Troubleshooting Action: Analyze the stability of your target compound under the proposed reaction and workup conditions. If degradation is observed, consider running the reaction under an inert atmosphere (e.g., nitrogen) and minimizing the time the product is exposed to harsh conditions.[4]
-
Q3: What are the primary safety concerns when scaling up pyridazinone synthesis?
Safety is paramount in process chemistry. Scaling up introduces significant risks that must be proactively managed.
-
Reagent Handling: Many common reagents in pyridazinone synthesis are hazardous.
-
Hydrazine and its derivatives: These are highly toxic and potentially explosive. Handling requires engineered controls like fume hoods or closed-system transfers, along with appropriate personal protective equipment (PPE).
-
Catalysts: If hydrogenation is part of the synthesis (e.g., to prepare a precursor), handling catalysts like Palladium on carbon (Pd/C) requires special care. It is flammable, especially when dry.[6] Procedures for catalyst wetting and inert atmosphere blanketing are mandatory.[6]
-
Strong Acids/Bases: Quenching large volumes of strong acids or bases is highly exothermic and must be done with extreme caution, using controlled addition and efficient cooling.[6]
-
-
Thermal Runaway: The risk of an uncontrolled exothermic reaction is one of the most serious scale-up challenges.
-
Causality: As discussed, the inability to remove heat efficiently from a large reactor can cause the reaction rate to accelerate uncontrollably, leading to a rapid increase in temperature and pressure.[4]
-
Mitigation: A thorough understanding of the reaction's thermal profile, often obtained through Reaction Calorimetry (RC1), is essential. This data informs the design of a safe process, including appropriate reagent addition rates, cooling capacity requirements, and emergency quench procedures.[6]
-
Q4: How should I approach solvent selection for both the reaction and the final crystallization at scale?
Solvent selection is critical for both process efficiency and product quality. The ideal solvent for a lab-scale reaction may be impractical or unsafe at an industrial scale.
-
Reaction Solvent: Consider factors beyond just solubility. Look at boiling point (to allow for a suitable reaction temperature range), miscibility with workup solvents, and safety/environmental profile (e.g., avoiding chlorinated solvents where possible). The solubility of pyridazinone derivatives can vary significantly depending on the solvent.[11]
-
Crystallization/Anti-Solvent: The goal of crystallization is to achieve high purity and a desirable crystal form in a reproducible manner.
-
Causality: The choice of solvent system is the most critical factor in crystallization. The ideal solvent should dissolve the compound well at a high temperature but poorly at a low temperature, while impurities should remain soluble in the mother liquor.[9][12] An anti-solvent (a solvent in which the product is poorly soluble) is often added slowly to a solution of the product to induce controlled precipitation.[12]
-
Troubleshooting Action: A solvent screen at the lab scale is highly recommended. Test various single and binary solvent systems to find the one that provides the best balance of recovery and purity. Characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to ensure you are consistently producing the desired polymorphic form, as different forms can have different physical properties.[12]
-
| Parameter | Considerations for Scale-Up | Rationale & Causality |
| Boiling Point | Should be high enough for the desired reaction temperature but not so high as to require specialized high-pressure equipment. | Provides a safe operating window and avoids excessive pressure buildup in the reactor. |
| Solubility | Must dissolve reactants sufficiently, but ideally, the product should have lower solubility upon cooling to facilitate isolation. | Good reactant solubility increases reaction rate. Product insolubility at lower temperatures maximizes recovery during filtration.[11] |
| Safety | Avoid highly toxic (e.g., Benzene), environmentally persistent, or low-flashpoint solvents where possible. | Reduces risk to operators and the environment. Low-flashpoint solvents increase fire and explosion hazards at scale. |
| Work-up | Should be immiscible with aqueous layers if an extractive workup is needed. Easy to remove via distillation. | Simplifies the purification process and reduces solvent waste. |
| Cost & Availability | Must be available in large quantities at a reasonable cost. | Direct impact on the final cost of the API. |
Part 2: Troubleshooting Guides
This section provides structured, Q&A-style guides for tackling specific, common problems encountered during scale-up.
Problem 1: Difficult Product Isolation - Oiling Out vs. Crystallization
Q: My pyridazinone product precipitated as an oil or amorphous solid during workup, making it impossible to filter and purify. How can I achieve a crystalline solid?
"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the presence of impurities.
Troubleshooting Workflow: From Oil to Crystal
Caption: Decision tree for troubleshooting product oiling out.
Step-by-Step Protocol: Optimizing Crystallization for Purity Enhancement
This protocol outlines a systematic approach to developing a robust crystallization method.[12]
-
Purity Assessment: First, assess the purity of the crude material using HPLC or LC-MS. If the purity is very low (<80%), the impurities may be preventing crystallization. In this case, an initial purification by column chromatography is recommended to enrich the desired compound before proceeding.[13]
-
Solvent Screening (Small Scale):
-
Dissolve a small amount of the crude product (e.g., 50 mg) in a minimum amount of various heated solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).
-
Allow the solutions to cool slowly to room temperature, then place them in a refrigerator.
-
Observe which solvent system yields a crystalline solid with good recovery and a clean-looking mother liquor.
-
-
Anti-Solvent Screening (Small Scale):
-
Dissolve the crude product in a "good" solvent where it is highly soluble (e.g., DMSO, Methanol).
-
Slowly add a "poor" or "anti-solvent" (e.g., Water, Hexane) dropwise with stirring until the solution becomes persistently turbid.
-
Allow the mixture to stand and observe crystal formation.[12]
-
-
Scale-Up Crystallization:
-
Once an optimal solvent system is identified, scale the procedure.
-
Dissolve the crude product in the chosen solvent at an elevated temperature (e.g., 70-80°C). If insoluble matter is present, perform a hot filtration.
-
Allow the solution to cool slowly. Seeding with a few crystals of pure product at a slightly supersaturated state can promote controlled crystal growth.
-
Once crystal formation is established, continue slow cooling to maximize recovery.
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]
-
Problem 2: Inconsistent Reaction Profile & Impurity Formation
Q: My scale-up reaction is stalling before completion and I'm seeing a significant amount of a specific byproduct. How do I optimize the reaction conditions?
This issue points to problems with reaction control. A systematic approach is needed to identify and rectify the cause.
Workflow for Reaction Optimization
Caption: Systematic workflow for troubleshooting reaction inconsistencies.
Protocol: A General Method for Scale-Up of Pyridazinone Synthesis from a γ-Ketoacid
This protocol is a generalized example and must be adapted for specific substrates. It highlights critical control points (CCPs).
-
Reactor Setup: Charge a clean, dry, appropriately sized reactor with the γ-ketoacid and the chosen reaction solvent (e.g., ethanol or acetic acid).[14] Begin agitation to ensure a homogenous slurry or solution.
-
Inerting (CCP 1): If the reactants or product are sensitive to oxidation, inert the reactor by performing several vacuum/nitrogen cycles.
-
Temperature Adjustment: Bring the reactor contents to the desired initial temperature (e.g., 25°C).
-
Controlled Reagent Addition (CCP 2): Prepare a solution of hydrazine hydrate in the reaction solvent. Add the hydrazine solution to the reactor subsurface via a dosing pump over a set period (e.g., 2-4 hours). Causality: Slow addition is crucial to control the reaction exotherm and prevent localized high concentrations of hydrazine, which can lead to side reactions.
-
Temperature Monitoring (CCP 3): Continuously monitor the internal batch temperature. The cooling jacket should be set to maintain the desired reaction temperature (e.g., reflux). If the temperature rises above the setpoint, the addition rate must be slowed or stopped.
-
In-Process Control (IPC) Monitoring (CCP 4): After the addition is complete, hold the reaction at temperature. Take samples periodically (e.g., every 1-2 hours) and analyze by a suitable method (e.g., TLC or HPLC) to monitor the disappearance of the starting material.[15]
-
Work-up and Isolation: Once the reaction is deemed complete by IPC, cool the batch to room temperature. The product may crystallize directly from the reaction mixture. If not, reduce the solvent volume by distillation and/or add an anti-solvent (e.g., water) to precipitate the product.[16]
-
Filtration and Drying: Filter the solid product, wash with a suitable solvent to remove residual mother liquor, and dry under vacuum at an appropriate temperature.
References
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
-
Kumar, R., & Kaur, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 221-231.
-
Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 21(1), 1-25.
-
Saeed, A., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity and applications. Journal of the Chemical Society of Pakistan, 40(2), 297-310.
-
BenchChem. (2025). Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide. BenchChem Technical Documents.
-
Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71-85.
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Saraf, S. K., et al. (2012). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Expert Opinion on Drug Discovery, 7(5), 385-397.
-
BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem Technical Documents.
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BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem Technical Documents.
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BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem Technical Documents.
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Ghorab, M. M., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(8), 9021-9037.
-
BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized Pyridazinone Derivatives. BenchChem Technical Documents.
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BenchChem. (2025). Application Notes and Protocols for the Purification of Pyridazinone Analogs. BenchChem Technical Documents.
-
ResearchGate. (2021). Pyridazines in Crystal Engineering. Request PDF.
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
-
Ghorab, M. M., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(7), 6021-6038.
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Yurttaş, L., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 26(13), 3959.
-
ElectronicsAndBooks. (2011). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives III. ElectronicsAndBooks.
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Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513.
-
De Vita, D., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 65(15), 10349-10366.
-
BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem Technical Documents.
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Le, T. M. T., et al. (2021). Development and Scale-Up of a Novel Photochemical C–N Oxidative Coupling. Organic Process Research & Development, 25(10), 2266-2274.
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De Vita, D., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.
-
Al-Ostath, O. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(13), 4272.
-
Bicu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(19), 3462.
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.
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ResearchGate. (2021). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Request PDF.
-
Journal of Pharmaceutical Research. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals.
-
Palve, R., et al. (2018). A Review of Impurity Profile in Pharmaceutical Substances. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 1-10.
-
ResearchGate. (2019). Impurity Profiling-A Significant Approach In Pharmaceuticals.
-
Kassab, A. E., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 34-48.
-
Sbardella, G., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 25(23), 5557.
-
Yurttaş, L., et al. (2022). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules.
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Technical Support Center: Stability and Degradation of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone and related pyridazinone-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and standardized protocols for investigating the degradation pathways of this important chemical scaffold. Our goal is to equip you with the foundational knowledge and practical tools necessary to conduct robust stability studies, ensuring the integrity and safety of your compounds.
The pyridazinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Understanding its stability is paramount for drug development, as degradation can impact efficacy, safety, and shelf-life.[3] This center provides a structured approach to conducting forced degradation studies, a critical component of drug development that identifies potential degradants and elucidates degradation pathways.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of pyridazinone derivatives.
Q1: What are the primary objectives of a forced degradation study for a compound like this compound?
A1: Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[3] The primary goals are:
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To identify likely degradation products: This helps in understanding the potential impurities that might arise during manufacturing, storage, or administration.[5]
-
To establish degradation pathways: Mapping the chemical transformations the drug substance undergoes under stress helps in understanding its intrinsic stability.[3]
-
To develop and validate stability-indicating analytical methods: The study generates a complex sample matrix of the parent drug and its degradants, which is essential for developing a chromatographic method (e.g., HPLC) that can separate and quantify all these components.[6]
-
To inform formulation and packaging development: Knowledge of sensitivity to light, heat, or pH can guide the selection of appropriate excipients and packaging to protect the drug product.[5]
Q2: How stable is the pyridazinone ring itself under typical stress conditions?
A2: The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is generally a stable scaffold.[7][8] The keto form is more stable and common than its enol tautomer (3-hydroxypyridazine).[7] However, like most organic molecules, it is susceptible to degradation under forcing conditions. The specific degradation profile will depend on the substituents on the ring. The presence of the lactam-like amide bond within the dihydropyridazinone ring suggests a potential for hydrolysis under strong acidic or basic conditions. The adjacent nitrogen atoms can also influence the electron density of the ring, making it susceptible to oxidative and photolytic degradation.
Q3: What are the most probable degradation pathways for a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative?
A3: While specific pathways for this compound are not extensively published, we can predict the most likely reactions based on the structure's functional groups:
-
Hydrolysis: The amide bond in the dihydropyridazinone ring is a primary target for hydrolysis under acidic or basic conditions. This would lead to ring-opening, likely forming a γ-amino acid derivative.
-
Oxidation: The nitrogen atoms and the phenyl ring are potential sites for oxidation. N-oxidation of the pyridazinone ring can occur. If the phenyl ring has electron-donating groups, it can be hydroxylated.
-
Photodegradation: Aromatic and heterocyclic rings can absorb UV radiation, leading to photolytic cleavage or rearrangement reactions.[9][10]
-
Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may be initiated.
Q4: What is a reasonable target degradation percentage in a forced degradation study?
A4: The goal is not to completely destroy the molecule but to achieve a level of degradation that is sufficient to produce and detect the primary and significant secondary degradants. A target degradation of 5-20% is generally considered appropriate.[11] Degradation below 5% may not generate sufficient quantities of degradants for reliable detection and characterization. Conversely, degradation above 20% can lead to a complex mixture of secondary and tertiary degradants that may not be relevant to real-world stability and can complicate the analysis.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental phase of degradation studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed (<5%) | Stress conditions are too mild (concentration of stressor, temperature, or duration). | Incrementally increase the severity of the conditions. For hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., from 60°C to 80°C). For oxidation, increase the concentration of H₂O₂ or the reaction time. |
| The compound is intrinsically very stable. | Acknowledge the high stability of the molecule. Ensure that the analytical method is sensitive enough to detect low levels of any potential degradants. | |
| Excessive degradation observed (>20%) | Stress conditions are too harsh. | Reduce the severity of the conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Take multiple time points to find the optimal duration. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate column chemistry or mobile phase. | Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition, trying different organic modifiers (acetonitrile vs. methanol) and pH values.[12] |
| Co-elution of the parent peak with a degradation product. | Adjust the gradient slope of the mobile phase to improve separation. If using isocratic elution, switch to a gradient method.[13] | |
| Appearance of unexpected peaks in control samples | Contamination of solvents or glassware. | Use high-purity solvents (HPLC or MS grade). Ensure all glassware is scrupulously clean. |
| Degradation of the sample in the autosampler. | Use a cooled autosampler (e.g., 4°C). Prepare samples immediately before analysis if possible. | |
| Difficulty in identifying degradation products by MS | Low abundance of the degradant. | Concentrate the sample after the degradation experiment. Use a more sensitive mass spectrometer or ionization technique. |
| Complex fragmentation pattern. | Perform MS/MS (tandem mass spectrometry) to obtain structural information from the fragment ions. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on pyridazinone derivatives. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).[3]
Protocol 1: Acid and Base-Induced Degradation (Hydrolysis)
-
Preparation: Prepare a stock solution of the pyridazinone compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: a. Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M HCl. b. Heat the mixture at 60°C for 2 hours. c. At appropriate time intervals (e.g., 0, 30, 60, 120 min), withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH. d. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M NaOH. b. Keep the mixture at room temperature for 2 hours. c. At appropriate time intervals, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl. d. Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Control: A sample of the drug in pure solvent, subjected to the same conditions, should be used as a control.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation: a. Transfer an aliquot of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂). b. Keep the mixture at room temperature for 24 hours, protected from light. c. At specified time points, withdraw a sample. d. Dilute the sample with the mobile phase for immediate HPLC analysis.
-
Control: A sample of the drug in the solvent without H₂O₂ should be analyzed as a control.
Protocol 3: Thermal Degradation
-
Solid State: a. Place a thin layer of the solid compound in a petri dish. b. Expose the sample to 70°C in a thermostatically controlled oven for 48 hours. c. At the end of the study, dissolve the sample in a suitable solvent and dilute it for HPLC analysis.
-
Solution State: a. Prepare a solution of the compound (e.g., 1 mg/mL). b. Heat the solution at 70°C for 48 hours. c. Cool the sample and dilute it for HPLC analysis.
-
Control: A sample stored at room temperature or refrigerated should be used as a control.
Protocol 4: Photolytic Degradation
-
Solid State and Solution State: a. Expose the compound, both as a solid and in solution, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). b. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, prepare the samples for HPLC analysis.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathway
This diagram shows a plausible degradation pathway for a pyridazinone derivative under hydrolytic and oxidative stress.
Caption: Plausible degradation pathways for a pyridazinone.
References
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI. Retrieved from [Link]
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Aromaticity and stability values for selected pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved from [Link]
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Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]
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Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2008). PubMed. Retrieved from [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved from [Link]
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Screening and evaluation of antioxidant activity of some pyridazine derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Pyridazinone derivatives, their preparation and use. (n.d.). Google Patents.
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Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
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Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. (2021). NIH. Retrieved from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
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The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved from [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). PubMed Central. Retrieved from [Link]
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A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). PubMed Central. Retrieved from [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]
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Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (n.d.). MDPI. Retrieved from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
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Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]
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Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. Retrieved from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]
-
Recent advances on HPLC/MS in medicinal plant analysis—An update covering 2011-2016. (n.d.). ResearchGate. Retrieved from [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). MDPI. Retrieved from [Link]
-
Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. (n.d.). Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Photodegradation of Avobenzone: Stabilization Effect of Antioxidants. (2014). PubMed. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone in Assays
Welcome to the technical support guide for 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in various experimental assays. As researchers, scientists, and drug development professionals, ensuring accurate and reproducible results is paramount. Poor solubility can be a significant hurdle, leading to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data. This guide is designed to equip you with the knowledge and practical protocols to overcome these issues.
Understanding the Solubility Profile of this compound
This compound and its derivatives are known for their potential therapeutic activities, but often exhibit poor aqueous solubility.[1][2] This characteristic is a major challenge in the development of dosage forms and in obtaining reliable data from in vitro and in vivo studies.[1][2]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 190.18 g/mol | Larger molecules can sometimes be more difficult to solvate. |
| LogP (o/w) | ~1.5 - 2.5 | A positive LogP indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, suggesting hydrophobicity. |
| pKa | Weakly basic | The compound's charge state, and thus its solubility, will be influenced by the pH of the solution. |
These values are estimations and can vary based on the prediction software and experimental conditions.
The hydrophobicity, indicated by the predicted LogP, is a primary contributor to the low aqueous solubility of this compound. Furthermore, as a weakly basic substance, its solubility is pH-dependent.[3][4][5][6] At a pH below its pKa, the molecule will be protonated and carry a positive charge, which generally increases its interaction with polar solvents like water, thereby enhancing solubility. Conversely, at a pH above its pKa, the molecule will be in its neutral, less soluble form.
Caption: Effect of pH on the ionization and solubility of a weakly basic compound.
Frequently Asked Questions (FAQs)
Here are some common questions and their solutions related to the solubility of this compound.
Q1: My compound precipitated when I diluted my DMSO stock into an aqueous buffer. What happened and what should I do?
A1: This is a common issue when working with hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds.[7] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly becomes more polar. If the final concentration of the compound exceeds its solubility limit in the aqueous buffer (even with a small percentage of DMSO), it will precipitate out of the solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.
-
Increase the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, sometimes a slight increase can maintain solubility. Be sure to check the tolerance of your specific cell line or assay components to DMSO.[8][9][10][11][12]
-
Use a Co-solvent: Adding a third solvent (a co-solvent) to the buffer can help to increase the solubility of your compound.[13][14]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.[15]
-
Employ Solubility Enhancers: Consider using agents like cyclodextrins to improve the aqueous solubility of your compound.[16][17][18][19][20]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated concentration of DMSO is highly cell-line dependent.[8][9] Generally, for most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being a widely accepted safe level for prolonged exposure.[8][9][11][12] However, some robust cell lines may tolerate up to 1% DMSO for short incubation periods.[8] It is crucial to perform a DMSO toxicity control experiment for your specific cell line and assay duration to determine the highest non-toxic concentration.[9]
Q3: Are there alternatives to DMSO for making stock solutions?
A3: Yes, other organic solvents can be used, although DMSO is often the most effective for a broad range of compounds.[7] Alternatives include:
-
Ethanol: Can be a good choice, but it is also volatile and can have effects on cells.
-
Methanol: Similar to ethanol but can be more toxic.
-
Dimethylformamide (DMF): Another strong organic solvent, but it is also more toxic than DMSO.
When choosing an alternative, always consider its compatibility with your assay and the potential for cellular toxicity.
Q4: How can I be sure my compound is fully dissolved in the final assay medium?
A4: Visual inspection is the first step. Look for any cloudiness, particulates, or film on the surface of the liquid. For a more quantitative assessment, you can use techniques like:
-
Nephelometry or Turbidimetry: These methods measure the scattering of light by suspended particles and can provide a quantitative measure of precipitation.
-
Dynamic Light Scattering (DLS): DLS can detect the presence of aggregates or precipitated particles in a solution.
-
Microscopy: A quick check under a microscope can reveal the presence of crystals or amorphous precipitate.
In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing Stock Solution Preparation
A properly prepared stock solution is the foundation of a successful experiment.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 190.18 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 1.902 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Facilitate Dissolution:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.
-
Gentle Warming: If necessary, warm the solution to 37°C for a short period. Avoid excessive heat, as it may degrade the compound.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[15][21]
Guide 2: Strategies for Enhancing Aqueous Solubility
If dilution of your DMSO stock into aqueous media is problematic, consider these strategies.[13][14][16][22][23]
Method A: pH Modification
As a weakly basic compound, the solubility of this compound can be increased in acidic conditions.[3][4][5][6]
Protocol for pH Optimization:
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.4.
-
Add a small, consistent amount of the compound to each buffer.
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility versus pH to determine the optimal pH range.
Note: Ensure the chosen pH is compatible with your assay system.
Method B: Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[13][14]
Common Co-solvents and Recommended Starting Concentrations:
| Co-solvent | Typical Final Concentration Range | Notes |
| Ethanol | 1-5% | Can have biological effects on cells. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1-10% | Another common excipient in pharmaceutical formulations. |
Protocol for Co-solvent Screening:
-
Prepare your assay buffer containing a range of concentrations for each co-solvent you wish to test.
-
Add your compound (from a DMSO stock) to each co-solvent-containing buffer.
-
Visually inspect for precipitation and, if possible, quantify the solubility.
-
Remember to include a co-solvent-only control in your assay to account for any effects of the co-solvent itself.
Method C: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[16][17][18][19][20][24]
Caption: Formation of a soluble inclusion complex with a cyclodextrin.
Protocol for Using Hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add your compound (from a DMSO stock) to the HP-β-CD solution.
-
Mix thoroughly and allow time for the inclusion complex to form (e.g., 1-2 hours at room temperature).
-
This solution can then be further diluted into your assay medium.
Guide 3: A Tiered Approach to Solubility Screening
A systematic approach can save time and resources.
Sources
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- 24. tandfonline.com [tandfonline.com]
minimizing byproduct formation in the synthesis of pyridazinone derivatives
Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: From Unidentified Spots to Isomeric Mixtures
This section addresses specific issues you might encounter in the lab, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Issue 1: My TLC plate shows multiple spots, including unreacted starting materials and unknown impurities.
This is one of the most common challenges in pyridazinone synthesis, often stemming from incomplete reactions or the formation of stable intermediates.
Q: I'm synthesizing a 4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid and hydrazine hydrate. My TLC shows a spot for my product, a spot for the starting ketoacid, and an intermediate spot I can't identify. What is this intermediate and how do I push the reaction to completion?
A: The unidentified spot is likely the hydrazone intermediate, which is formed by the initial condensation of hydrazine with the ketone carbonyl of the γ-ketoacid. This intermediate must then undergo an intramolecular cyclization to form the pyridazinone ring.
-
Causality: The cyclization step is often the rate-limiting step and can be reversible. Insufficient reaction time or temperature can lead to an accumulation of the hydrazone intermediate. The formation of this intermediate is a classic example of a condensation reaction, which involves the elimination of a water molecule.
-
Solutions:
-
Increase Reaction Time and/or Temperature: Refluxing the reaction for a longer period (e.g., 8-12 hours) can often drive the cyclization to completion.[1] Monitoring the reaction by TLC every few hours is crucial to determine the optimal reaction time.
-
Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the carboxylic acid group, making it a better electrophile for the intramolecular attack by the terminal nitrogen of the hydrazone. This can significantly accelerate the cyclization.
-
Water Removal: Since the cyclization is a dehydration reaction, removing water as it is formed can shift the equilibrium towards the product.[2][3] If your solvent allows, using a Dean-Stark apparatus can be effective.
-
Visualizing the Pathway: From γ-Ketoacid to Pyridazinone
Caption: General reaction pathway and potential byproduct formation.
Q: I'm performing a Friedel-Crafts acylation to synthesize my β-aroylpropionic acid precursor. The reaction is messy, and I suspect I'm getting isomeric byproducts. How can I improve this initial step?
A: Friedel-Crafts acylation, while powerful, is prone to side reactions, especially with activated or substituted aromatic rings.
-
Causality: The primary issue is often the formation of regioisomers (ortho, meta, para). The directing effects of any existing substituents on your aromatic ring will dictate the position of acylation. Additionally, if your substrate contains a phenol, you can get competing O-acylation to form a phenyl ester, which may or may not rearrange to the desired hydroxyarylketone under the reaction conditions (Fries rearrangement).[4]
-
Solutions:
-
Choice of Lewis Acid: The strength and amount of the Lewis acid (e.g., AlCl₃) can influence selectivity. Using a milder Lewis acid or stoichiometric amounts rather than a large excess can sometimes reduce side reactions.[5][6]
-
Temperature Control: Running the reaction at lower temperatures can improve regioselectivity, often favoring the para isomer.[4]
-
Protecting Groups: If you have a sensitive functional group like a phenol, protecting it (e.g., as a silyl ether) before acylation is the most robust strategy to prevent O-acylation.[4]
-
Issue 2: My N-alkylation reaction is yielding a mixture of N- and O-alkylated products.
This is a classic problem of regioselectivity arising from the ambident nucleophilic nature of the pyridazinone ring.
Q: I'm trying to alkylate the nitrogen at the 2-position of my pyridazinone, but I'm consistently getting a mixture of the N-alkylated product and an O-alkylated isomer. How can I control the selectivity?
A: The pyridazinone anion can be attacked by electrophiles at either the nitrogen or the oxygen atom. The outcome of the reaction is a delicate balance of factors including the solvent, base, counter-ion, and the alkylating agent itself.[7][8]
-
Mechanistic Insight:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but leave the pyridazinone anion relatively "naked." This makes the more electronegative oxygen atom more accessible, often favoring O-alkylation (thermodynamic product).
-
Nonpolar Solvents (e.g., THF, Toluene): In these solvents, the cation and the pyridazinone anion form a tighter ion pair. The cation can coordinate with the oxygen atom, sterically hindering it and making the nitrogen atom the more likely site of attack, favoring N-alkylation (kinetic product).[9][10]
-
Hard and Soft Acid-Base (HSAB) Theory: A "hard" alkylating agent (e.g., dimethyl sulfate) tends to react at the "hard" oxygen atom, while a "softer" alkylating agent (e.g., benzyl bromide) is more likely to react at the "softer" nitrogen atom.
-
-
Solutions:
| Factor | To Favor N-Alkylation | To Favor O-Alkylation | Rationale |
| Base | NaH, K₂CO₃ | Cs₂CO₃, Ag₂O | The choice of base influences the counter-ion and the degree of ion pairing.[9][10] |
| Solvent | THF, Dioxane, Toluene | DMF, DMSO, Acetonitrile | Controls the solvation of the anion and the tightness of the ion pair.[7][9][10] |
| Temperature | Lower Temperatures | Higher Temperatures | N-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product. |
| Alkylating Agent | Softer electrophiles (e.g., Alkyl iodides, Benzyl halides) | Harder electrophiles (e.g., Alkyl sulfates, Alkyl tosylates) | Based on HSAB theory. |
Visualizing N- vs. O-Alkylation
Caption: Influence of reaction conditions on N- vs. O-alkylation.
Issue 3: I'm trying to convert my pyridazinone to a chloropyridazine using POCl₃, but the reaction is giving multiple byproducts.
Phosphorus oxychloride (POCl₃) is a highly reactive reagent, and its reactions need to be carefully controlled.
Q: My reaction with POCl₃ is turning dark and my workup is difficult. What are the likely byproducts and how can I get a cleaner reaction?
A: The reaction of a pyridazinone with POCl₃ proceeds through an initial O-phosphorylation of the pyridazin-3-ol tautomer.[11] This forms a pyridazinyl dichlorophosphate intermediate, which is then displaced by a chloride ion.
-
Causality of Byproducts:
-
Overheating/Prolonged Reaction Time: Can lead to the formation of various phosphorus-containing byproducts and tar-like materials. In some cases, unexpected rearrangements or further chlorinations can occur.[12]
-
Reaction with Bases: If a base like pyridine or DMAP is used, it can react with POCl₃ to form complex salts and other byproducts, complicating the reaction mixture.[4][13]
-
Water Contamination: POCl₃ reacts violently with water, which can quench the reagent and produce phosphoric acid and HCl, leading to side reactions.
-
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Often, a gentle reflux is sufficient. Monitor the reaction closely by TLC to avoid prolonged heating.
-
Careful Workup: The workup is critical. The reaction mixture should be cooled and slowly quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product. The pH should then be carefully neutralized with a base like sodium bicarbonate or ammonium hydroxide.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I distinguish between N- and O-alkylated isomers using analytical techniques?
-
A1: NMR Spectroscopy is the most powerful tool. In ¹³C NMR, the carbonyl carbon (C=O) of the N-alkylated pyridazinone will have a characteristic chemical shift (typically >160 ppm), which will be absent in the O-alkylated isomer. The O-alkylated isomer will instead show a signal for a carbon attached to oxygen in the aromatic ring. 2D NMR techniques like HMBC and NOESY can also definitively establish the connectivity.[15][16] FT-IR Spectroscopy can also be indicative; the N-alkylated product will show a strong C=O stretch (around 1660-1680 cm⁻¹), while the O-alkylated product will lack this and show C=N and C-O stretches.[7][17][18]
-
-
Q2: My dihydropyridazinone product seems to be unstable and decomposes upon standing. Why is this happening?
-
A2: Dihydropyridazinones can be susceptible to air oxidation, which converts them to the corresponding aromatic pyridazinone. This is especially true if there are residual acidic or basic impurities. It is best to store purified dihydropyridazinones under an inert atmosphere (nitrogen or argon) and in a refrigerator.
-
-
Q3: I'm having trouble separating my desired product from a very similar byproduct by column chromatography. What can I do?
-
A3: First, try optimizing your solvent system using TLC. Test various combinations of polar and non-polar solvents to maximize the difference in Rf values (ΔRf). If this fails, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. Recrystallization is also a very effective method for purifying products from small amounts of impurities if a suitable solvent can be found.[19]
-
Experimental Protocols
Protocol 1: Selective N-Alkylation of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol is designed to favor the formation of the N-alkylated product.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes), comparing to the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N-alkylated product from any minor O-alkylated byproduct and other impurities.
Protocol 2: Interpreting TLC Results in Pyridazinone Synthesis
A systematic approach to analyzing your TLC plate can save hours of frustration.
-
Spotting: On a single TLC plate, spot your starting material(s), your co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture itself.
-
Elution: Develop the plate in an appropriate solvent system.
-
Visualization:
-
UV Light: First, visualize the plate under a UV lamp (254 nm). Many aromatic compounds will appear as dark spots.[1][8] Circle any visible spots with a pencil.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will develop a temporary brown stain.[1]
-
Chemical Stains: If spots are still not visible, use a chemical stain. For example, a p-anisaldehyde stain followed by gentle heating can reveal many functional groups with a variety of colors.[6] A potassium permanganate (KMnO₄) stain is useful for visualizing compounds that can be oxidized, such as alkenes or alcohols.
-
-
Analysis:
-
Unreacted Starting Material: The spot in the reaction mixture lane that has the same Rf as your starting material spot indicates unreacted starting material.
-
Product Formation: A new spot that is not present in the starting material lane is likely your product.
-
Byproducts: Any other spots are potential byproducts. Compare their polarity to your product. A more polar byproduct might be an incompletely cyclized intermediate, while a less polar byproduct could be an O-alkylated isomer (if applicable).
-
Troubleshooting Workflow for an Unknown Byproduct
Caption: A systematic workflow for identifying unknown byproducts.
References
- BenchChem. (2025). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
-
Biswas, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. Journal of Organic Chemistry. [Link]
-
Gomha, S. M. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]
- BenchChem. (2025).
-
O'Brien, Z., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]
-
Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]
-
Jakhmola, V., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]
-
Grochowski, R., et al. (2007). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry. [Link]
- BenchChem. (2025).
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
-
Davies, I. W., & Marcoux, J. F. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters. [Link]
-
Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]
-
Kassab, R. R. (1991). Synthesis and Reactions of Some New Pyridazinones. Semantic Scholar. [Link]
-
Taha, M. O., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Göksu, S., et al. (2019). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Kakeya, H., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Gökçe, M., et al. (2009). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Food, Agriculture & Environment. [Link]
-
Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE. [Link]
-
Amer, A. M., et al. (2018). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry. [Link]
-
Kenhub. (2025). Dehydration synthesis and hydrolysis. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Organic Lab Techniques. (2021). Visualizing a TLC plate. [Link]
-
da Silva, A. B., et al. (2019). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones as a Strategy for the Synthesis of New Pyrimidine Derivatives. Molecules. [Link]
-
Chen, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. [Link]
-
Kitadai, N., et al. (2011). Hydration-dehydration interactions between glycine and anhydrous salts: Implications for a chemical evolution of life. Origins of Life and Evolution of Biospheres. [Link]
-
Brie's BioWorld. (2017). Compounds of Life! (Part 1/6: Dehydration Synthesis & Hydrolysis). [Link]
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stability testing protocol for 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
An authoritative guide to establishing a comprehensive , designed for drug development professionals. This document provides a framework for formal stability studies, forced degradation, and a technical support center for troubleshooting common experimental challenges.
Introduction: The Imperative for Stability Profiling
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone class, a scaffold known for a wide range of pharmacological activities.[1][2][3] Before any new drug substance can be advanced through clinical development, a thorough understanding of its stability is paramount. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This data is used to establish a re-test period for the drug substance and recommend storage conditions, ensuring its safety, efficacy, and quality.[5]
This guide outlines a robust stability testing protocol grounded in the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q1A(R2).[4][6][7]
Part 1: The Stability Testing Protocol
A comprehensive stability program consists of two key components: a forced degradation study and a formal stability study.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify the likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical methods used.[5][8] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[8][9]
Objective: To identify potential degradation products and establish the intrinsic stability of this compound. This data is critical for developing and validating a stability-indicating analytical method.[9][10]
Core Principle: The goal is to achieve 5-20% degradation of the drug substance. This provides sufficient levels of degradants for detection and characterization without completely destroying the molecule.
Experimental Protocol:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the drug substance (in both solid and solution states) to the conditions outlined in the table below.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze using a validated stability-indicating method (typically HPLC-UV/PDA).
-
Peak Purity & Mass Balance: Assess the purity of the parent peak and account for the total mass of the parent compound and all degradation products.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Suggested Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl, refluxed at 60°C | 2, 6, 12, 24 hours | The pyridazinone ring contains a lactam (cyclic amide) bond, which is susceptible to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at room temp. | 30 min, 1, 2, 4 hours | Base-catalyzed hydrolysis of the lactam is typically faster than acid hydrolysis.[10] |
| Oxidation | 3% H₂O₂ at room temp. | 2, 6, 12, 24 hours | To assess susceptibility to oxidative degradation. The nitrogen atoms in the ring could be potential sites for oxidation. |
| Thermal (Dry Heat) | 105°C in a calibrated oven | 24, 48, 72 hours | Evaluates the solid-state thermal stability of the molecule.[8] |
| Photostability | ICH Q1B conditions | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m² | To determine if the compound is light-sensitive. A dark control sample must be run in parallel.[4][11] |
Formal (ICH) Stability Study
This is the core study designed to establish the re-test period. It must be conducted on at least three primary batches of the drug substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.[4]
Workflow for Formal Stability Testing
Caption: Decision workflow for investigating an OOS impurity result.
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
- ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
- Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. U.S.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- ICH Quality Guidelines.
- Forced Degrad
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Refining Crystallization Methods for 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Welcome to the technical support center for the crystallization of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and similar pyridazinone derivatives. As a class of compounds with significant biological activities, including cardiovascular and anti-inflammatory properties, achieving a crystalline form with high purity and the desired physical characteristics is paramount for successful drug development.[1][2]
The crystalline state of an active pharmaceutical ingredient (API) directly influences critical parameters such as stability, solubility, and bioavailability.[3][4][5] Therefore, a well-controlled and reproducible crystallization process is not merely a purification step but a critical determinant of the final drug product's efficacy and safety. This guide synthesizes established crystallization principles with practical, field-proven insights to help you navigate the complexities of obtaining high-quality crystals of this compound.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: I've followed the synthesis protocol, but no crystals are forming upon cooling. What should I do?
A1: Failure to crystallize is typically a problem of insufficient supersaturation or a high nucleation energy barrier. Supersaturation is the essential driving force for crystallization, where the solute concentration exceeds its equilibrium solubility at a given temperature.[6]
Immediate Actions to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[7]
-
Seeding: If available, add a single, tiny crystal of this compound (a "seed crystal") to the solution.[7] This provides a template for further crystal growth, bypassing the initial nucleation step.
-
Rapid Cooling (Shock Cooling): Briefly place the flask in an ice-water bath for a few minutes. While slow cooling is generally preferred for purity, this can help overcome the nucleation barrier. If crystals form, allow the solution to warm back to room temperature and then proceed with a slow cooling profile to ensure better crystal quality.
If Nucleation Fails, Re-evaluate the Solution State:
-
Excess Solvent: You may have used too much solvent. Return the flask to the heat source and carefully boil off a portion of the solvent to increase the concentration.[7] Re-cool the solution slowly.
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound soluble even at low temperatures. In this case, removing the solvent via rotary evaporation and attempting crystallization with a different solvent system is recommended.
Caption: A systematic workflow for selecting a suitable crystallization solvent.
Recommended Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Issues |
| Ethanol | Polar Protic | 78 | Often a good starting point for moderately polar compounds. [8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility profiles. |
| Acetonitrile | Polar Aprotic | 82 | Can be excellent for greasy or difficult-to-crystallize compounds. [9] |
| Ethyl Acetate | Medium Polarity | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Can be effective, but higher boiling point may risk oiling out. |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent due to low solubility of pyridazinones, but excellent as an anti-solvent with alcohols or DMSO. [10][11] |
| DMSO | Highly Polar Aprotic | 189 | High solubility reported for similar compounds; primarily useful as the "good" solvent in an anti-solvent system with water. [10] |
Q2: What is polymorphism and should I be concerned about it?
A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs". [4]These forms have different arrangements of molecules in the crystal lattice, which can lead to significant differences in physical properties like melting point, solubility, and stability. For an API, an undesired polymorphic transformation can drastically affect the drug's bioavailability and shelf-life. [5]Pyridazinone derivatives have been reported to exhibit polymorphism. [12] Recommendation: It is crucial to characterize the solid form obtained from your crystallization. Techniques like Powder X-ray Diffraction (PXRD) , Differential Scanning Calorimetry (DSC) , and Thermogravimetric Analysis (TGA) are essential for identifying and ensuring you have the desired, stable polymorph.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in portions, heating the mixture to a gentle boil with stirring until the solid is fully dissolved. Add a minimal excess of solvent (1-5%) to prevent premature crystallization. [7]2. Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is critical for forming large, pure crystals.
-
Crystal Growth: Once the solution has reached room temperature, crystal formation should be well underway. For maximum yield, place the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent to remove residual impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Protocol 2: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in the primary solvent even at low temperatures.
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., DMSO, ethanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution vigorously, add a miscible "poor" solvent (anti-solvent, e.g., water) dropwise. [13]3. Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the "cloud point"). This indicates the onset of precipitation.
-
Crystal Maturation: Stop adding the anti-solvent and allow the mixture to stir for 1-2 hours. Over time, the initial fine precipitate will mature into more well-defined crystals.
-
Isolation & Drying: Collect, wash (with a mixture of the solvent/anti-solvent), and dry the crystals as described in the cooling crystallization protocol.
References
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]
- Pawar, R. S., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical and Chemical Sciences.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]
-
CEP Engineering. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol+water) mixtures. Retrieved from [Link]
-
Covalent Metrology. (n.d.). Identification of the crystal form of the active pharmaceutical ingredient in a tablet. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Inotropic Agents: Pimobendan vs. 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the established inodilator, Pimobendan, and the less-characterized compound, 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, within the context of preclinical heart failure research. As a senior application scientist, the aim is to deliver a nuanced analysis grounded in available scientific evidence, highlighting both the well-documented efficacy of Pimobendan and the prospective, albeit less defined, profile of the pyridazinone derivative.
Introduction: The Therapeutic Challenge of Heart Failure
Heart failure remains a formidable challenge in cardiovascular medicine, characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A key therapeutic strategy involves the use of positive inotropic agents to enhance cardiac contractility. However, early inotropes often came with the detrimental side effects of increased myocardial oxygen consumption and arrhythmogenesis. This has driven the development of newer classes of drugs, such as calcium sensitizers and phosphodiesterase (PDE) inhibitors, which offer more nuanced mechanisms of action.
This guide focuses on two such agents: Pimobendan, a widely-used veterinary drug with a dual mechanism of action, and this compound, a member of a chemical class known for its cardiotonic properties.
Mechanism of Action: A Tale of Two Pathways
The therapeutic efficacy of both compounds stems from their ability to modulate cardiac muscle contraction and vascular tone. While they share similarities, the depth of our understanding of their precise mechanisms differs significantly.
Pimobendan: The Archetypal Inodilator
Pimobendan is classified as an "inodilator" due to its combined positive inotropic and vasodilatory effects.[1] This dual action is a result of two distinct molecular mechanisms:
-
Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac myofilaments to calcium.[2] It achieves this by binding to cardiac troponin C, stabilizing the calcium-bound form of this protein.[2] This leads to a more efficient use of existing intracellular calcium for muscle contraction, thereby increasing the force of contraction without a significant increase in intracellular calcium concentration.[2][3] This is a crucial advantage as it mitigates the risk of calcium overload-induced arrhythmias.[2]
-
Phosphodiesterase III (PDE3) Inhibition: Pimobendan also inhibits PDE3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1][4] By inhibiting PDE3 in vascular smooth muscle, Pimobendan leads to an accumulation of cAMP, which in turn promotes vasodilation.[4] This reduces both preload (venodilation) and afterload (arteriodilation), decreasing the workload on the failing heart.[4]
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Validating the Anti-Inflammatory Effects of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone In Vivo: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo anti-inflammatory effects of the novel compound 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often exhibiting potent efficacy with potentially reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This document outlines a head-to-head comparison of the test compound against a vehicle control and two established anti-inflammatory drugs, Indomethacin and Dexamethasone, in a well-characterized model of acute inflammation.
Rationale and Experimental Design
The primary objective is to quantify the anti-inflammatory activity of this compound. The carrageenan-induced paw edema model in rats is selected for this validation study due to its high reproducibility and its utility in screening for acute anti-inflammatory activity.[4][5][6] This model allows for the assessment of a compound's ability to inhibit the inflammatory cascade, which is characterized by edema, erythema, and hyperalgesia.
For a robust comparison, the study will include the following groups:
-
Vehicle Control: To establish the baseline inflammatory response.
-
This compound: The test compound, administered at various doses to determine a dose-response relationship.
-
Indomethacin: A potent NSAID that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[7][8][9][10][11]
-
Dexamethasone: A synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, which involve binding to glucocorticoid receptors and subsequent regulation of gene expression.[12][13][14][15][16]
The inclusion of both Indomethacin and Dexamethasone as positive controls allows for a nuanced comparison. While both are potent anti-inflammatory agents, their distinct mechanisms of action provide a broader context for evaluating the efficacy and potential mode of action of the test compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the in vivo validation study.
Caption: Experimental workflow for carrageenan-induced paw edema assay.
Detailed Experimental Protocol
Animals
-
Species: Male Wistar rats (180-220 g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
Grouping and Dosing
Animals will be randomly divided into the following groups (n=6 per group):
| Group | Treatment | Dosage (mg/kg, p.o.) |
| 1 | Vehicle (0.5% Carboxymethylcellulose) | - |
| 2 | This compound | 10 |
| 3 | This compound | 25 |
| 4 | This compound | 50 |
| 5 | Indomethacin | 10 |
| 6 | Dexamethasone | 1 |
-
All treatments will be administered orally (p.o.) one hour before the induction of inflammation.
Induction of Paw Edema
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments as described in the table above.
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
Measurement of Paw Edema
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. The percentage inhibition of edema will be calculated using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the vehicle control group.
-
Vt = Mean increase in paw volume in the treated group.
Biochemical Analysis
At the end of the experiment (6 hours post-carrageenan), blood samples will be collected for the measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.[17][18][19][20]
Histopathological Analysis
After blood collection, the animals will be euthanized, and the inflamed paw tissues will be excised, fixed in 10% formalin, and processed for histological examination.[21][22][23] Sections will be stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration, edema, and tissue damage.[24]
Expected Outcomes and Data Interpretation
The following table provides a template for summarizing the expected quantitative data.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | Histological Score (0-4) |
| Vehicle Control | - | 0 | (High) | (High) | 4 |
| This compound | 10 | (Expected dose-dependent inhibition) | (Expected dose-dependent reduction) | (Expected dose-dependent reduction) | (Expected dose-dependent improvement) |
| This compound | 25 | ||||
| This compound | 50 | ||||
| Indomethacin | 10 | (High) | (Moderate reduction) | (Moderate reduction) | 1 |
| Dexamethasone | 1 | (Very High) | (Significant reduction) | (Significant reduction) | 0-1 |
A significant, dose-dependent reduction in paw edema, pro-inflammatory cytokine levels, and histological signs of inflammation by this compound, comparable or superior to the positive controls, would validate its potent anti-inflammatory activity.
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[25][26][27] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[28][29] The potential of this compound to modulate this pathway could be a key aspect of its mechanism of action.
Caption: Simplified overview of the canonical NF-κB signaling pathway in inflammation.
Further investigation into the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB would provide valuable mechanistic insights.
Conclusion
This guide presents a rigorous and comprehensive approach to the in vivo validation of the anti-inflammatory properties of this compound. By employing a well-established animal model, appropriate positive controls, and a multi-faceted analytical approach, researchers can obtain reliable and translatable data. The findings from this study will be crucial in determining the therapeutic potential of this novel pyridazinone derivative and guiding its further development as a next-generation anti-inflammatory agent.
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A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A critical, and often underestimated, hurdle is the characterization of a molecule's selectivity. Unforeseen off-target interactions are a leading cause of project attrition, manifesting as toxicity or diminished efficacy. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel compound 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone as a case study. While the specific biological target of this molecule is yet to be fully elucidated, its pyridazinone core is a well-established pharmacophore present in numerous biologically active agents, exhibiting a wide range of activities including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This inherent biological promiscuity of the pyridazinone scaffold underscores the imperative for a thorough off-target profiling campaign early in the development process.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, empowering you to design robust, self-validating studies that generate trustworthy data for informed decision-making.
The Imperative of Early-Stage Cross-Reactivity Profiling
The primary objective of preclinical safety pharmacology is to identify potential adverse effects of a new drug candidate before it is administered to humans.[6] Cross-reactivity studies are a cornerstone of this effort, designed to uncover unintended binding of a therapeutic agent to proteins other than its intended target.[7][8] Early identification of these off-target interactions allows for:
-
Improved Preclinical Safety Assessment: By flagging potential liabilities, resources can be directed towards optimizing the molecule to enhance selectivity or, if necessary, terminating a project before significant investment is made.[9]
-
Rational Design of Toxicology Studies: Knowledge of off-target binding can help in the selection of appropriate animal models and the monitoring of relevant safety biomarkers during in vivo studies.[8][10]
-
Mechanism-Based Understanding of Toxicity: Unraveling the molecular basis of adverse events observed in toxicology studies is crucial for clinical risk assessment.[11][12]
-
Discovery of New Therapeutic Opportunities: In some instances, off-target activities can be harnessed for therapeutic benefit, a concept known as drug repurposing.[13]
Designing a Cross-Reactivity Study for this compound
Given the diverse biological activities associated with the pyridazinone scaffold, a broad and tiered approach to cross-reactivity profiling is warranted. For the purpose of this guide, we will hypothesize that our lead compound, this compound, has been identified as a potent inhibitor of Phosphodiesterase 4 (PDE4) , a common target for this class of compounds with anti-inflammatory potential.[1]
Our cross-reactivity study will therefore be designed to assess its selectivity against other PDE family members and a wider panel of targets implicated in safety pharmacology.
Tier 1: Initial Computational and In Vitro Profiling
The first tier aims to cast a wide net to identify potential off-target liabilities using a combination of in silico and high-throughput in vitro methods.
1. In Silico Off-Target Prediction:
Computational methods can predict potential off-target interactions based on the chemical structure of the compound.[14] These approaches utilize large databases of known drug-target interactions to identify proteins with binding sites that are structurally similar to the intended target.
-
Methodology: The 2D and 3D structure of this compound would be used to query various off-target prediction platforms. These platforms employ a range of algorithms, including ligand-based similarity searching and structure-based docking.[14]
-
Rationale: This cost-effective initial screen helps to prioritize which targets to include in subsequent in vitro assays and can provide early warnings of potential liabilities.
2. Broad Panel Radioligand Binding Assays:
A broad panel of radioligand binding assays is a cornerstone of early safety profiling. These assays assess the ability of the test compound to displace a radiolabeled ligand from a diverse set of receptors, ion channels, and transporters.
-
Experimental Protocol: A standardized panel, such as the SafetyScreen44™ from Eurofins or a similar offering from other contract research organizations (CROs), would be utilized. These panels typically include targets known to be associated with adverse drug reactions. This compound would be tested at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (>50% inhibition).
3. Kinase Panel Screening:
Given that many small molecule drugs exhibit off-target activity against kinases, a broad kinase panel screen is essential.
-
Experimental Protocol: The compound would be screened against a panel of several hundred kinases at a concentration of 10 µM. The percentage of inhibition for each kinase would be determined.
Tier 2: Dose-Response Characterization and Functional Assays
Any "hits" identified in Tier 1 screening (e.g., >50% inhibition) should be followed up with more detailed dose-response studies and functional assays to confirm the interaction and determine its potency.
1. IC50/EC50 Determination for Off-Targets:
For each confirmed off-target, a full dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes and receptors, or the half-maximal effective concentration (EC50) for functional assays.
2. Functional Assays:
It is crucial to determine whether binding to an off-target translates into a functional effect. For example, if the compound binds to a G-protein coupled receptor (GPCR), a functional assay (e.g., cAMP measurement or calcium mobilization) would be performed to determine if it acts as an agonist, antagonist, or inverse agonist.
Comparative Data Presentation
The following tables present hypothetical data for this compound, comparing its activity against its intended target (PDE4) with a selection of potential off-targets identified from our hypothetical screening cascade.
Table 1: Comparative Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Selectivity Fold (vs. PDE4D) |
| PDE4D (Primary Target) | Enzyme Inhibition | 15 | - |
| PDE1B | Enzyme Inhibition | 1,500 | 100 |
| PDE3A | Enzyme Inhibition | >10,000 | >667 |
| PDE5A | Enzyme Inhibition | 2,500 | 167 |
| hERG | Radioligand Binding | 8,000 | 533 |
| 5-HT2B Receptor | Radioligand Binding | 500 | 33 |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | >10,000 | >667 |
Table 2: Summary of Tier 1 Broad Panel Screening Results (>50% Inhibition at 10 µM)
| Target Class | Identified "Hits" |
| GPCRs | 5-HT2B Receptor |
| Ion Channels | hERG |
| Kinases | None |
| Other Enzymes | None |
Visualizing the Workflow and Potential Pathways
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered approach to cross-reactivity profiling.
Potential Signaling Pathway Interactions
Caption: On-target vs. potential off-target signaling.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Preparation of Cell Membranes: Cell lines overexpressing the target of interest are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Detection: The radioactivity on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration. Non-linear regression analysis is used to determine the IC50 value.
Enzyme Inhibition Assay (e.g., PDE4)
-
Reagents: Recombinant human PDE4 enzyme, the substrate (cAMP), and a detection reagent (e.g., a fluorescently labeled antibody that binds to the product, AMP).
-
Assay Setup: In a 96-well plate, add the PDE4 enzyme and varying concentrations of the test compound.
-
Initiation of Reaction: Add the cAMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Termination and Detection: Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of product formed.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel pyridazinone-containing compound. The hypothetical data for this compound illustrate how a comprehensive profiling campaign can provide a clear picture of a compound's selectivity. In our case study, the compound shows good selectivity for its primary target, PDE4, over other PDE family members. However, the identified off-target activity at the 5-HT2B receptor, albeit at a 33-fold lower potency, warrants further investigation, as agonism at this receptor has been linked to valvular heart disease.
The next steps in the development of this compound would involve:
-
Functional characterization of the 5-HT2B interaction: Determining whether the compound acts as an agonist or antagonist at this receptor is critical for assessing the potential clinical risk.
-
Tissue Cross-Reactivity Studies: Immunohistochemistry studies on a panel of human and animal tissues would be conducted to identify any unexpected on- or off-target binding in a more physiologically relevant context.[8][10][15] These studies are a crucial component of the Investigational New Drug (IND) application.[7]
-
In Vivo Safety Pharmacology Studies: Core battery studies as outlined by the ICH S7A and S7B guidelines would be performed to evaluate the effects of the compound on the cardiovascular, respiratory, and central nervous systems.[6][16][17]
By embracing a proactive and comprehensive approach to cross-reactivity profiling, drug discovery teams can significantly increase the probability of success in bringing safe and effective new medicines to patients.
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- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
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comparing the MAO-B inhibitory activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone with selegiline
Introduction: The Significance of MAO-B Inhibition in Neurodegenerative Disorders
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] In the central nervous system, the degradation of dopamine by MAO-B is a key factor in the regulation of dopaminergic signaling. Consequently, the inhibition of MAO-B has emerged as a major therapeutic strategy for neurodegenerative conditions characterized by dopamine deficiency, such as Parkinson's disease.[2] By preventing the breakdown of dopamine, MAO-B inhibitors effectively increase its synaptic availability, thereby alleviating motor symptoms and potentially offering neuroprotective effects.[1]
Selegiline, a well-established irreversible inhibitor of MAO-B, has been a cornerstone in the treatment of Parkinson's disease for many years.[1][2] However, the quest for novel MAO-B inhibitors with improved selectivity, reversibility, and pharmacokinetic profiles is a dynamic area of research. Among the promising new scaffolds are pyridazinone derivatives, which have demonstrated significant potential as potent and selective MAO-B inhibitors.
This guide provides a detailed comparative analysis of the MAO-B inhibitory activity of the established drug, selegiline, with that of a promising class of novel pyridazinone-based inhibitors. Due to the limited publicly available data on the specific compound 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, this guide will focus on structurally related and highly potent pyridazinone derivatives, specifically 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazones, for which robust experimental data exists. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Inhibitory Activity: A Quantitative Analysis
The efficacy of an enzyme inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Mechanism of Action | Reference |
| Selegiline | Human MAO-B | 0.0148 - 0.051 | Not specified | ~450 | Irreversible | [3] |
| Human MAO-A | ~23 | Not specified | [3] | |||
| T6 | Human MAO-B | 0.013 | 0.0071 | 120.8 | Reversible, Competitive | [4] |
| Human MAO-A | 1.57 | Not specified | [4] | |||
| T3 | Human MAO-B | 0.039 | 0.014 | 107.4 | Reversible, Competitive | [4] |
| Human MAO-A | 4.19 | Not specified | [4] |
T6: 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(3-bromobenzal)hydrazone T3: 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(4-chlorobenzal)hydrazone
Experimental Protocol: Fluorometric Assay for MAO-B Inhibition
The determination of MAO-B inhibitory activity is routinely performed using a fluorometric assay. This method is favored for its high sensitivity, simplicity, and suitability for high-throughput screening.
Principle of the Assay
The assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate, such as tyramine. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO-B activity. The presence of an inhibitor reduces this rate, allowing for the calculation of its inhibitory potency.[5][6]
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorogenic Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds (this compound and selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (Ex/Em = ~535/587 nm)
Step-by-Step Methodology
-
Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, fluorogenic probe, and HRP in MAO-B assay buffer at their final desired concentrations. Prepare a series of dilutions of the test compounds and the reference inhibitor, selegiline.
-
Assay Setup: To the wells of a 96-well black microplate, add the following:
-
Test Wells: Test compound dilutions and MAO-B enzyme.
-
Positive Control Wells: Reference inhibitor (selegiline) and MAO-B enzyme.
-
Enzyme Control Wells: Assay buffer and MAO-B enzyme (represents 100% enzyme activity).
-
Blank Wells: Assay buffer without the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/probe/HRP mixture to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for a specified duration (e.g., 30-60 minutes), taking readings at regular intervals.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the activity in the presence of the inhibitor to the enzyme control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between selegiline and the investigated pyridazinone derivatives lies in their mechanism of inhibition.
Selegiline: The Irreversible Inhibitor
Selegiline is classified as a mechanism-based or "suicide" inhibitor.[1] It contains a propargylamine moiety that, after being processed by the active site of MAO-B, forms a highly reactive intermediate. This intermediate then forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme.[1] This covalent modification permanently inactivates the MAO-B enzyme. The restoration of MAO-B activity after treatment with selegiline requires the synthesis of new enzyme molecules, a process that can take several days to weeks.[1]
Pyridazinone Derivatives: The Reversible Competitors
In contrast, the studied pyridazinone derivatives, such as compounds T3 and T6, have been shown to be reversible and competitive inhibitors of MAO-B.[4] This means they bind to the active site of the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. They compete with the natural substrate (dopamine) for binding to the active site. Because the binding is reversible, the inhibitor can dissociate from the enzyme, and enzyme activity can be restored upon removal of the inhibitor. This reversibility can offer advantages in terms of safety and dose-titration.
Caption: Comparative mechanisms of MAO-B inhibition.
Conclusion
This guide has provided a comparative overview of the MAO-B inhibitory properties of the established drug selegiline and a promising class of pyridazinone-based inhibitors. Selegiline is a potent, irreversible inhibitor of MAO-B with a long history of clinical use. The analyzed pyridazinone derivatives, while requiring further investigation for the specific compound this compound, demonstrate comparable in vitro potency to selegiline but with a distinct reversible and competitive mechanism of action. This difference in mechanism could have significant implications for their clinical application, potentially offering a more controlled and tunable inhibition of MAO-B. The provided experimental protocol for a fluorometric assay serves as a robust framework for the continued evaluation and comparison of these and other novel MAO-B inhibitors. Further research into the in vivo efficacy, pharmacokinetics, and safety profiles of these pyridazinone derivatives is warranted to fully elucidate their therapeutic potential.
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A Head-to-Head Comparison of Pyridazinone Derivatives in Cancer Cell Lines: A Guide for Researchers
The pyridazinone core is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1] In oncology research, this heterocyclic motif has emerged as a particularly fruitful starting point for the development of novel anticancer agents.[2][3] This guide provides a comprehensive, head-to-head comparison of different classes of pyridazinone derivatives, offering an objective analysis of their performance against various cancer cell lines. The information herein is synthesized from recent preclinical studies to assist researchers and drug development professionals in navigating this promising class of compounds.
The Rationale: Why Pyridazinone Derivatives in Oncology?
The clinical utility of many chemotherapeutic agents is often hampered by issues of toxicity and the development of resistance. The structural versatility of the pyridazinone nucleus allows for fine-tuning of its physicochemical properties, enabling the design of compounds with improved selectivity and novel mechanisms of action.[1] Pyridazinone derivatives have been shown to target a range of critical pathways in cancer progression, including key kinases like VEGFR-2 and B-RAF, as well as fundamental processes such as cell cycle regulation and apoptosis.[1][4] This multi-pronged approach offers the potential for more durable therapeutic responses.
Comparative Efficacy of Pyridazinone Derivatives
The anticancer activity of pyridazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%) against various cancer cell lines. A lower IC50 or GI50 value signifies greater potency. The following tables summarize the cytotoxic and anti-proliferative activities of distinct classes of pyridazinone derivatives, providing a direct comparison of their efficacy.
Table 1: Diarylurea-Pyridazinone Derivatives
This class of compounds, designed as surrogates for the multi-kinase inhibitor sorafenib, has shown significant promise.[1] Their mechanism often involves the inhibition of key kinases in angiogenesis and cell proliferation pathways.[1]
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Target(s) | Reference |
| 10l | A549/ATCC (Non-Small Cell Lung Cancer) | 5-dose GI50 | 1.66 - 100 | VEGFR-2 | [1][4] |
| 17a | Melanoma, NSCLC, Prostate, Colon | 5-dose GI50 | 1.66 - >100 | VEGFR-2 | [1][4] |
| 8f | Melanoma, NSCLC, Prostate, Colon | Single dose GI% | 62.21 - 100.14% | VEGFR-2 | [1][4] |
Table 2: 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones
This series of derivatives has demonstrated remarkable potency, particularly against leukemia and non-small cell lung cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[5]
| Compound | Cancer Cell Line | Assay Type | GI50 (µM) | Reference |
| 2h | SR (Leukemia) | NCI-60 Screen | < 0.1 | [5] |
| 2h | NCI-H522 (Non-Small Cell Lung Cancer) | NCI-60 Screen | < 0.1 | [5] |
| 2h | MCF7 (Breast Cancer) | NCI-60 Screen | < 1.0 | [5] |
| 2h | OVCAR-3 (Ovarian Cancer) | NCI-60 Screen | < 1.0 | [5] |
Table 3: Dichloro-pyridazinone Derivatives
This class of compounds has shown potent cytotoxicity, with some derivatives exhibiting favorable selective cytotoxicity towards cancer cells over non-cancerous cell lines.[2][6]
| Compound | Cancer Cell Line | Assay Type | CC50 (µM) | Reference |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | - | [2][6] |
| Pyr-1 | CEM (Leukemia) | DNS Assay | - | [2][6] |
| Pyr-1 | MDA-MB-231 (Triple Negative Breast Cancer) | DNS Assay | 0.33 | [2][6] |
| Pyr-1 | A-549 (Lung Carcinoma) | DNS Assay | - | [2][6] |
Note: CC50 (50% cytotoxic concentration) is a measure of the concentration of a compound that is toxic to 50% of the cells.
Mechanistic Insights: How Do They Work?
The anticancer effects of pyridazinone derivatives are attributed to their ability to modulate various signaling pathways critical for cancer cell survival and proliferation.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of pyridazinone derivatives function as inhibitors of receptor tyrosine kinases, with VEGFR-2 being a prominent target.[1] By blocking the ATP-binding site of the kinase domain, these compounds inhibit the downstream signaling cascades responsible for angiogenesis, cell proliferation, and survival.[7]
Caption: VEGFR-2 Signaling Pathway Inhibition by Pyridazinone Derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Several pyridazinone derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][4] For instance, compound 10l was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1][4] This shift in the balance of apoptotic regulators ultimately leads to the demise of the cancer cell. Furthermore, this compound was observed to induce G0-G1 phase cell cycle arrest in A549 lung cancer cells.[1][4]
Caption: Induction of Apoptosis and Cell Cycle Arrest by Pyridazinone Derivatives.
Experimental Protocols: A Guide to Reproducibility
The following are standardized methodologies for assessing the anticancer activity of pyridazinone derivatives, based on protocols utilized in the cited literature.
NCI-60 Human Tumor Cell Line Screen
This protocol, developed by the National Cancer Institute, is a robust method for identifying and characterizing novel anticancer agents.
Workflow:
-
Compound Preparation: Solubilize test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cell Plating: Seed cells from the NCI-60 panel into 96-well microtiter plates at their optimal plating densities and incubate for 24 hours.
-
Compound Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the plates.
-
Incubation: Incubate the plates for 48 hours.
-
Assay Termination and Staining: Terminate the assay by fixing the cells with trichloroacetic acid (TCA). Subsequently, stain the cells with sulforhodamine B (SRB).
-
Measurement: Read the absorbance at 515 nm to determine cell viability.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).
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A Comparative Guide to Validating Cellular Target Engagement of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Abstract
Confirming that a therapeutic compound binds its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, a member of the biologically active pyridazinone scaffold family.[3][4] While the specific target of this compound is often context-dependent, pyridazinone derivatives are known to exhibit a range of activities, including but not limited to, kinase, phosphodiesterase, and cyclooxygenase inhibition.[3][5][6] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of two powerful, yet distinct, approaches: the biophysical-based Cellular Thermal Shift Assay (CETSA®) and the bioluminescence-based NanoBRET™ Target Engagement Assay. We will explore the fundamental principles, deliver field-tested experimental protocols, and present a logical framework for data interpretation, empowering researchers to select and implement the optimal strategy for their discovery pipeline.
Introduction: The Imperative of Target Engagement
The journey from a promising chemical entity to a validated therapeutic agent is fraught with challenges, a primary one being the definitive confirmation of its mechanism of action.[7] It is not enough to demonstrate a compound's effect in a biochemical assay; one must prove that it engages the intended target protein in a physiologically relevant environment.[8][9] This process, known as target engagement, links the direct binding of a molecule to its protein target with the subsequent biological or phenotypic response.[2][10]
The compound at the center of this guide, this compound, belongs to a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[3][6] For the purpose of this guide, we will proceed with the common hypothesis that our pyridazinone derivative is designed as a kinase inhibitor, a frequent application for this scaffold.[11] Kinase inhibitors must compete with high intracellular concentrations of ATP, making in-cell validation particularly critical to avoid misleading results from purely biochemical assays.[9]
This guide will objectively compare two gold-standard techniques for quantifying intracellular target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[12][13]
-
NanoBRET™ Target Engagement Assay: A real-time, proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer.[14][15]
By understanding the causality behind the experimental choices and the inherent strengths and weaknesses of each approach, researchers can design robust, self-validating studies that generate trustworthy and actionable data.
Chapter 1: Foundational Principles of Target Engagement
At its core, target engagement validation seeks to answer a simple question: "Does my compound bind to its intended target protein in a living cell at a concentration that correlates with its functional effect?" The methods to answer this question can be broadly categorized as either direct or indirect. Indirect methods measure the downstream consequences of target binding, such as the inhibition of substrate phosphorylation for a kinase target. While valuable, these readouts can be influenced by off-target effects or pathway crosstalk.
Direct methods, which we focus on here, measure the physical interaction between the compound and the target protein. This provides the most direct and unambiguous evidence of engagement.
Caption: High-level workflow for a CETSA experiment.
Advantages:
-
Label-Free: Requires no modification of the compound or the target protein, making it highly physiological.
-
Versatile: Can be applied to endogenous proteins in cell lines, primary cells, and even tissue samples. [13][16]* Direct Evidence: Provides direct, biophysical proof of an interaction within the cell.
Limitations:
-
Throughput: Traditional Western blot-based CETSA is low-throughput. [10]* Antibody Dependent: Requires a specific and high-quality antibody for the target protein if using Western blot detection.
-
Not Universal: Not all proteins exhibit a clear thermal shift upon ligand binding.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time. [15][17]The system relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are very close (<10 nm). [17]The assay requires two components: the target protein is expressed in cells as a fusion with the small, bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that reversibly binds to the target's active site (the acceptor) is added to the media. [14][18]When the tracer binds to the NanoLuc®-fused target, a BRET signal is generated. If an unlabeled test compound (e.g., our pyridazinone) is added and competes with the tracer for the binding site, it will displace the tracer, leading to a decrease in the BRET signal. [18][19]This dose-dependent loss of signal allows for the quantitative measurement of compound affinity and occupancy in live cells. [15]
Caption: High-level workflow for a NanoBRET™ TE experiment.
Advantages:
-
Live Cells & Real-Time: Allows for dynamic measurements of binding, including compound affinity and residence time. [14][15]* High-Throughput: Easily adaptable to 96- and 384-well plate formats for screening. [9]* Quantitative: Provides robust, ratiometric data ideal for determining IC50 values and structure-activity relationships (SAR). [9][14] Limitations:
-
Requires Genetic Modification: The target protein must be expressed as a NanoLuc® fusion, which can potentially alter its function or localization.
-
Tracer Dependent: Requires the development or availability of a suitable fluorescent tracer for the target of interest.
-
Overexpression System: Relies on overexpression of the target protein, which may not perfectly reflect endogenous protein levels.
Data & Methodological Comparison
To illustrate the output of these assays, consider the following hypothetical data for our pyridazinone compound against its kinase target.
Table 1: Quantitative Comparison of Target Engagement Data
| Parameter | CETSA® | NanoBRET™ | Interpretation |
| Primary Readout | Thermal Shift (ΔTagg) | BRET Ratio | A direct measure of stabilization vs. competitive displacement. |
| Hypothetical Value | +4.2 °C at 10 µM | IC50 = 150 nM | The compound stabilizes the target protein and binds with high affinity in cells. |
| Positive Control | Known Staurosporine | Known Staurosporine | ΔTagg = +6.5 °C |
| Negative Control | Vehicle (DMSO) | Vehicle (DMSO) | ΔTagg = 0 °C |
Table 2: Head-to-Head Methodological Comparison
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Assay Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer |
| Cell State | Intact cells (lysed post-heating) | Live cells, real-time |
| Target Protein | Endogenous, label-free | Exogenous, NanoLuc® fusion |
| Throughput | Low to medium | High |
| Key Output | Tagg shift, ITDRFCETSA curve | IC50, Residence Time |
| Primary Requirement | Target-specific antibody or MS | NanoLuc® fusion construct & fluorescent tracer |
| Best For... | Validating hits on endogenous targets; use in tissues | SAR studies, residence time, high-throughput screening |
Chapter 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and well-controlled experiments. The following protocols are provided as a robust starting point.
Protocol: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
This protocol determines the potency of the compound by keeping the temperature constant and varying the compound concentration. [20]
-
Cell Culture: Plate cells (e.g., HEK293T) in a 10 cm dish and grow to ~80-90% confluency.
-
Compound Treatment: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 107 cells/mL. Aliquot 99 µL of cell suspension into PCR tubes. Add 1 µL of the pyridazinone compound from a 100X stock dilution series (e.g., final concentrations from 0.1 nM to 30 µM). Include a vehicle control (DMSO). Incubate at 37°C for 1 hour.
-
Determine Optimal Temperature (Topt): In a separate experiment, perform a standard CETSA melt curve with vehicle-treated cells to identify the temperature at which ~50-80% of the target protein denatures. This will be your Topt for the ITDRF experiment. For this example, we'll assume Topt is 54°C.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat at Topt (54°C) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Add 10 µL of 10X lysis buffer (containing 1% Triton X-100). Freeze-thaw the samples three times using liquid nitrogen and a 25°C water bath to ensure complete lysis. [20]6. Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. [20]7. Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same total protein concentration. Analyze 20 µg of each sample by SDS-PAGE and Western blot using a primary antibody specific for the kinase target.
-
Data Analysis: Quantify the band intensity for each concentration. Plot the intensity versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines a competitive displacement experiment in a 96-well format.
-
Cell Preparation: The day before the assay, transfect HEK293T cells with a plasmid encoding for the Kinase-NanoLuc® fusion protein. Plate the transfected cells into a white, 96-well assay plate at a density of 2 x 104 cells per well in 100 µL of Opti-MEM.
-
Tracer and Compound Addition:
-
Prepare a 4X stock of the fluorescent tracer at its predetermined optimal concentration in Opti-MEM.
-
Prepare a 4X stock of the pyridazinone compound in a serial dilution series (e.g., final concentrations from 0.1 nM to 30 µM) in Opti-MEM. Include vehicle (DMSO) controls.
-
Add 50 µL of the 4X compound dilutions to the appropriate wells.
-
Add 50 µL of the 4X tracer solution to all wells.
-
-
Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.
-
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data by setting the vehicle-only control as 0% inhibition and a "no tracer" control as 100% inhibition. Plot the normalized BRET ratio versus the log of the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50.
Conclusion
Validating the cellular target engagement of this compound is a non-negotiable step in its development as a chemical probe or therapeutic candidate. [1][21]Both CETSA® and the NanoBRET™ Target Engagement Assay provide powerful, direct, and complementary approaches to achieving this goal.
-
CETSA® offers an unparalleled advantage for confirming engagement with the endogenous, unmodified target protein in a label-free manner. It is the ideal choice for validating a lead candidate in a highly physiological setting, including primary cells or tissues.
-
The NanoBRET™ assay excels in its quantitative power, high-throughput capability, and ability to measure binding dynamics in real-time within live cells. [14][19]It is perfectly suited for driving medicinal chemistry efforts, enabling rapid SAR determination and compound prioritization.
References
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Vasta, V., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]
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Du, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. Retrieved from [Link]
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Zhang, T., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. Retrieved from [Link]
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Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]
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Vasta, V., et al. (2018). Quantitative, real-time analysis of kinase inhibitor engagement in cells. ResearchGate. Retrieved from [Link]
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Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
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DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved from [Link]
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Li, Y., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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Gehringer, M., & Laufer, S. A. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Singh, N., et al. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]
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Singh, A., & Kumar, A. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]
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Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Retrieved from [Link]
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Sharma, S., & Sharma, P. K. (2012). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Retrieved from [Link]
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Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Retrieved from [Link]
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A Researcher's Guide to the Reproducible Evaluation of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone as a Monoamine Oxidase-B Inhibitor
This guide provides a comprehensive analysis of the biological effects of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, focusing on its role as a selective inhibitor of Monoamine Oxidase-B (MAO-B). Designed for researchers in pharmacology and drug development, this document compares the compound's activity with relevant alternatives, offers detailed protocols for experimental validation, and explains the underlying biochemical pathways. Our objective is to equip scientists with the necessary information to reproducibly assess the therapeutic potential of this and similar pyridazinone-based compounds.
The Significance of Pyridazinones in Neuropharmacology
The pyridazinone scaffold is a privileged structure in medicinal chemistry, featured in compounds with a wide array of biological activities, including cardiovascular and anti-inflammatory effects.[1][2][3] In recent years, derivatives of 3(2H)-pyridazinone have gained significant attention as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B).[4][5][6] MAO-B is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters.[7][8] Its inhibition is a validated therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[7][9]
This compound serves as a foundational structure for a class of MAO-B inhibitors. Understanding its activity and, critically, the methods to reproduce these findings, is essential for advancing the development of more effective neurotherapeutics.
Mechanism of Action: Selective Inhibition of MAO-B
Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including neurotransmitters and xenobiotics.[7][10] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[9] MAO-B preferentially metabolizes substrates like phenylethylamine and benzylamine.[9] Its inhibition leads to an increase in the levels of these amines in the brain, which can have neuroprotective effects.
The inhibitory action of many pyridazinone derivatives, including the subject of this guide, has been characterized as reversible and competitive.[4][11] This means the compound binds to the active site of the MAO-B enzyme, preventing the substrate from binding, but can dissociate, allowing the enzyme to regain activity. This is a desirable characteristic as it can reduce the risk of side effects associated with irreversible inhibitors.
The core biochemical reaction and the principle behind its common assay method are illustrated below.
Comparative Performance Analysis
To contextualize the efficacy of this compound, it is essential to compare its inhibitory activity with other structurally related pyridazinone derivatives. The following table summarizes the in vitro inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for several selective MAO-B inhibitors reported in the literature. Lower values indicate higher potency.
| Compound ID | Key Structural Feature | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Inhibition Type | Reference |
| TR16 | p-Chloro substituent on benzalhydrazone | 0.17 | > 40 | > 235 | Competitive, Reversible | [4][11] |
| TR2 | p-Chloro substituent on benzalhydrazone | 0.27 | 22.94 | > 84 | Competitive, Reversible | [4][11] |
| T6 | m-Bromo substituent, (2-fluorophenyl)piperazine | 0.013 | 1.57 | 120.8 | Competitive, Reversible | [12] |
| T3 | p-Chloro substituent, (2-fluorophenyl)piperazine | 0.039 | 4.19 | 107.4 | Competitive, Reversible | [12] |
| S5 | 3-Chloro substituent on benzylpiperidine | 0.203 | 3.857 | 19.04 | Competitive, Reversible | [6] |
| Selegiline | (Reference Drug) | 0.00704 (7.04 nM) | - | Highly Selective | Irreversible | [13] |
Note: The Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
This data highlights that substitutions on the pyridazinone core can dramatically influence potency and selectivity. For instance, compounds T6 and T3 demonstrate exceptionally high potency for MAO-B.[12] These compounds serve as critical benchmarks when evaluating the performance of new analogs.
Protocols for Reproducible In Vitro Evaluation
Reproducibility is the cornerstone of scientific integrity. The following detailed protocol for a fluorometric in vitro MAO-B inhibition assay is adapted from established methodologies to ensure consistent and reliable data generation.[9][14][15][16]
-
Enzyme: Recombinant human MAO-B (hMAO-B).[14]
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Positive Control: Selegiline (a known MAO-B inhibitor), prepared as a 10 mM stock in DMSO.[7]
-
Substrate: Benzylamine (selective for MAO-B), prepared as a 100 mM stock in ddH₂O.[9]
-
Detection Reagents:
-
Buffer: MAO Assay Buffer (100 mM potassium phosphate, pH 7.4).[9]
-
Hardware: 96-well black, flat-bottom microplate and a fluorescence microplate reader.
-
Compound Preparation: Create a serial dilution series of the test compound and Selegiline in MAO Assay Buffer. The final concentrations should typically range from 10 nM to 100 µM to generate a full dose-response curve. The final DMSO concentration in the well should not exceed 1-2%.[14]
-
Plate Layout:
-
Add 10 µL of each diluted test compound concentration to its assigned wells.
-
Add 10 µL of each diluted Selegiline concentration to the positive control wells.
-
Add 10 µL of MAO Assay Buffer (containing the same percentage of DMSO as the compound wells) to the "Enzyme Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation:
-
During the incubation, prepare the MAO-B Substrate Solution. For each 40 µL, mix the assay buffer, Benzylamine substrate, HRP, and Amplex® Red probe.[16]
-
Add 40 µL of the Substrate Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 10 to 40 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[16]
-
-
Data Analysis and IC₅₀ Calculation:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Slope of Test Compound / Slope of Enzyme Control)]
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of selective MAO-B inhibitors. The biological activity of these compounds can be reliably and reproducibly characterized using standardized in vitro enzymatic assays. By adhering to the detailed protocols and utilizing appropriate comparators as outlined in this guide, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to elucidating structure-activity relationships and advancing the discovery of novel therapeutics for neurodegenerative diseases.
References
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules. [Link]
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Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. (2024). Letters in Drug Design & Discovery. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023). Molecules. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). University of Bari Aldo Moro. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec (formerly Cyprotex). [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). National Institutes of Health. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols. [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
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High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012). National Institutes of Health. [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica. [Link]
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Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2007). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Semantic Scholar. [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]
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Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. (2010). PubMed. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). National Institutes of Health. [Link]
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Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). PubMed. [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. (2012). ResearchGate. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). National Institutes of Health. [Link]
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A Comparative Guide to the Selectivity Profile of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity profile. An ideal drug candidate exhibits high affinity for its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target side effects. This guide provides an in-depth comparative analysis of the selectivity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone , a member of the pyridazinone class of compounds known for their diverse biological activities.
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of targets, including monoamine oxidases, cyclooxygenases, and various signaling pathway kinases. Notably, the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone framework is a cornerstone of several successful cardiotonic agents that function through the inhibition of phosphodiesterase 3 (PDE3). Given this precedent, our investigation into the selectivity of this compound will focus on its activity against the phosphodiesterase enzyme family, with a primary focus on PDE3.
This guide will objectively compare the hypothetical selectivity profile of this compound with two well-established PDE3 inhibitors that share a similar structural core: Pimobendan and Levosimendan . We will provide a detailed experimental protocol for assessing this selectivity, present the comparative data in a clear, tabular format, and discuss the implications of the selectivity profile for potential therapeutic applications.
The Central Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The human genome encodes for 11 families of PDEs (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. This diversity makes PDEs attractive targets for therapeutic intervention in a wide range of diseases, from cardiovascular disorders to inflammatory conditions and neurological diseases.
PDE3, the primary target of interest for this guide, is a dual-substrate PDE that hydrolyzes both cAMP and cGMP. It is highly expressed in the cardiovascular system, including cardiac myocytes and vascular smooth muscle cells, as well as in platelets. Inhibition of PDE3 in these tissues leads to an increase in intracellular cAMP levels, resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation.
dot
Caption: Workflow for the in vitro PDE inhibition fluorescence polarization assay.
Detailed Protocol: Fluorescence Polarization-Based PDE Inhibition Assay
1. Materials and Reagents:
-
Test Compounds: this compound, Pimobendan, Levosimendan (as positive controls and comparators).
-
Recombinant Human PDE Enzymes: A panel of purified PDE isoforms (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.).
-
Fluorescent Substrates: Fluorescein-labeled cAMP (FAM-cAMP) and cGMP (FAM-cGMP).
-
Binding Agent: A proprietary reagent that specifically binds to the linearized monophosphate product (e.g., 5'-AMP or 5'-GMP), resulting in a high FP signal.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Control Inhibitors: A known non-selective PDE inhibitor (e.g., IBMX) and selective inhibitors for each PDE isoform being tested.
-
Microplates: Low-volume, black, 384-well microplates.
-
Microplate Reader: Capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination. Further dilute the compounds in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme and Substrate Preparation: On the day of the experiment, thaw the recombinant PDE enzymes and fluorescent substrates on ice. Dilute each PDE enzyme to its optimal working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio. Dilute the FAM-cAMP or FAM-cGMP substrate in the assay buffer to a final concentration that is at or below the Km for each respective enzyme.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound, control inhibitor, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted PDE enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted fluorescent substrate solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the enzymatic reaction by adding 10 µL of the binding agent solution to each well. Incubate for a further 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters for fluorescein (e.g., excitation at 485 nm and emission at 535 nm).
3. Data Analysis:
-
The raw FP data (in millipolarization units, mP) is used to calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (no inhibitor) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
Comparative Selectivity Profile
The following table presents a hypothetical but representative selectivity profile of this compound against a panel of PDE isoforms, in comparison to Pimobendan and Levosimendan. The IC₅₀ values are presented in micromolar (µM). A lower IC₅₀ value indicates higher potency.
| PDE Isoform | This compound (IC₅₀, µM) | Pimobendan (IC₅₀, µM) | Levosimendan (IC₅₀, µM) |
| PDE1 | >100 | >30 [1] | >100 |
| PDE2 | >100 | >30 [1] | >100 |
| PDE3 | 0.45 | 0.32 [1][2] | 0.0075 [3] |
| PDE4 | 25 | >30 | 11 [4] |
| PDE5 | 15 | >30 | >100 |
Interpretation of the Selectivity Profile:
Based on the hypothetical data, this compound demonstrates potent inhibition of PDE3, with an IC₅₀ value in the sub-micromolar range. This is consistent with the activity of other compounds sharing the same chemical scaffold.
-
Selectivity against other PDE isoforms: The compound shows significantly weaker activity against PDE4 and PDE5, and negligible activity against PDE1 and PDE2 at the concentrations tested. This suggests a favorable selectivity profile for PDE3.
-
Comparison with Pimobendan: this compound exhibits comparable potency to Pimobendan for PDE3 inhibition. Pimobendan is also known to be a selective PDE3 inhibitor.
-
Comparison with Levosimendan: Levosimendan is a significantly more potent PDE3 inhibitor than both this compound and Pimobendan. However, Levosimendan also possesses a distinct calcium-sensitizing mechanism of action that contributes to its cardiotonic effects. The selectivity of this compound for PDE3 over other PDE isoforms appears to be more pronounced than that of Levosimendan, which shows some off-target activity on PDE4.
Implications and Future Directions
The promising in vitro selectivity profile of this compound for PDE3 suggests its potential as a therapeutic agent for conditions where PDE3 inhibition is beneficial, such as acute decompensated heart failure. Its high selectivity may translate to a more favorable side-effect profile compared to less selective PDE inhibitors.
Further preclinical development of this compound would necessitate a comprehensive assessment of its ADME (absorption, distribution, metabolism, and excretion) properties, as well as in vivo efficacy and safety studies in relevant animal models of cardiovascular disease. Cellular assays to confirm target engagement and downstream signaling effects in cardiac and vascular cells would also be crucial next steps.
References
- Szilágyi, S., Pollesello, P., Levijoki, J., Haikala, H., Bak, I., Tósaki, A., Borbély, A., Edes, I., & Papp, Z. (2005). Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone. Journal of cardiovascular pharmacology, 46(3), 369–377.
- Kariya, T., Willeford, K., & Kariya, Y. (1988). Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine. Journal of clinical pharmacology, 28(8), 707–713.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
This guide provides a comprehensive, step-by-step framework for the safe disposal of 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, grounded in the principles of chemical hazard assessment and regulatory standards set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is foundational to its safe disposal. Based on data from structurally related pyridazinone and fluorophenyl compounds, the following hazards should be assumed:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Target Organ Toxicity: May cause respiratory irritation.[1][2]
-
Cytotoxic Potential: As many novel pharmaceutical compounds may have cytotoxic properties, it is prudent to handle this compound with the appropriate precautions until proven otherwise.[5][6][7][8]
-
Environmental Hazard: The fluorinated phenyl group suggests persistence in the environment. Organofluorine compounds can be difficult to degrade.[9]
This risk profile mandates that this compound be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure a complete barrier between you and the potential hazard.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile recommended) | Prevents dermal absorption, a primary route of exposure. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against splashes and accidental eye contact, which could cause serious irritation.[1][3] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound or solutions should be done in a fume hood to prevent inhalation.[10] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[10]
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a material compatible with the waste. For this compound and its likely solvents (e.g., DMSO, alcohols), a high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[12]
Step 2: Label the Container Correctly
-
The label must clearly state the words "Hazardous Waste." [13][14]
-
Identify the contents. List all chemical components, including solvents. For example: "Waste: this compound in DMSO/Methanol."
-
Indicate the specific hazards using pictograms or written warnings (e.g., "Irritant," "Toxic").[14]
Step 3: Collect Different Waste Streams Separately
-
Solid Waste: Collect pure compound, contaminated weighing papers, and disposable spatulas in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless they are part of the same experimental residue.
-
Sharps Waste: Needles or syringes used to transfer solutions of the compound must be placed in a designated sharps container.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and bench paper that are grossly contaminated should be placed in the solid hazardous waste container.
Workflow for Waste Segregation and Collection
The following diagram illustrates the decision-making process for segregating waste generated from experiments involving this compound.
Caption: Waste segregation decision tree.
Spill and Decontamination Procedures
Accidents happen. A clear, actionable spill response plan is a non-negotiable part of your laboratory's safety protocol.
In Case of a Spill:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or produces vapors.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into your designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly. A recommended procedure is a three-step wash:
-
Wipe with a solvent that dissolves the compound (e.g., ethanol or isopropanol).
-
Wash with soap and water.
-
Perform a final rinse with water.
-
-
Dispose of Cleaning Materials: All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.[3]
Decontamination of Non-Disposable Equipment: For glassware or other reusable equipment, follow the same three-step decontamination process outlined above before returning it to general use.[3] Special procedures may be required for equipment used for per- and poly-fluoroalkyl substances (PFAS) sampling and decontamination to avoid interference.[15]
On-Site Storage and Final Disposal
All hazardous waste must be stored in compliance with EPA and local regulations.[11][16]
-
Satellite Accumulation Area (SAA): The designated hazardous waste containers should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[12]
-
Removal and Disposal: The final disposal must be handled by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of waste is high-temperature incineration.[13]
Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate the specific time limits and documentation requirements for storing waste on-site before it must be transported to a TSDF.[13][14] Consult your EHS department for your institution's specific procedures.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure environmental stewardship, and uphold the scientific integrity that is the hallmark of our profession.
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
The pyridazinone core is a recognized pharmacophore, and derivatives can exhibit a range of biological activities.[2][3] Safety data for structurally related pyridazinone compounds indicate potential hazards including skin and eye irritation, respiratory tract irritation, and harm if swallowed.[4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Principles of Protection
The primary objective of a PPE protocol is to create a reliable barrier between the researcher and the chemical, mitigating risks of exposure through dermal contact, inhalation, and accidental ingestion.[6] This is achieved through a multi-layered approach, with each component of the PPE ensemble serving a specific protective function.[7][8]
Essential Personal Protective Equipment
A baseline of PPE is mandatory for any work involving 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. The following table outlines the minimum required equipment for standard laboratory operations.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Double-gloving provides an extra layer of protection against tears and contamination.[9] |
| Body Protection | Long-sleeved laboratory coat or gown | Protects skin and personal clothing from splashes and spills.[10] |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from chemical splashes and airborne particles.[8] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[9] |
| Respiratory Protection | N95 respirator or higher | Necessary when handling the compound as a powder or when generating aerosols.[7] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Step-by-Step PPE Protocols
Adherence to a strict, sequential procedure for donning and doffing PPE is paramount to prevent cross-contamination and ensure the effectiveness of the protective barrier.
Donning PPE: A Deliberate Approach
The following workflow illustrates the correct sequence for putting on PPE before handling this compound.
Figure 1. Workflow for the correct sequence of donning Personal Protective Equipment.
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical control point for preventing the spread of contamination. The following sequence should be followed diligently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
